MBX-1066
描述
属性
分子式 |
C28H24N6 |
|---|---|
分子量 |
444.5 g/mol |
IUPAC 名称 |
6-(4,5-dihydro-1H-imidazol-2-yl)-2-[4-[6-(4,5-dihydro-1H-imidazol-2-yl)-1H-indol-2-yl]phenyl]-1H-indole |
InChI |
InChI=1S/C28H24N6/c1-2-18(24-14-20-6-8-22(16-26(20)34-24)28-31-11-12-32-28)4-3-17(1)23-13-19-5-7-21(15-25(19)33-23)27-29-9-10-30-27/h1-8,13-16,33-34H,9-12H2,(H,29,30)(H,31,32) |
InChI 键 |
BYXATBRFGOLYAB-UHFFFAOYSA-N |
规范 SMILES |
C1CN=C(N1)C2=CC3=C(C=C2)C=C(N3)C4=CC=C(C=C4)C5=CC6=C(N5)C=C(C=C6)C7=NCCN7 |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
MBX-1066; MBX1066; MBX 1066 |
产品来源 |
United States |
Foundational & Exploratory
WP1066 in Glioblastoma: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the mechanism of action of WP1066, a promising small-molecule inhibitor, in the context of glioblastoma (GBM). WP1066 demonstrates a dual-pronged approach by exerting direct cytotoxic effects on tumor cells and by modulating the tumor microenvironment to elicit a potent anti-tumor immune response. This guide synthesizes preclinical and clinical findings, focusing on the molecular pathways, experimental validation, and quantitative outcomes of WP1066 treatment in glioblastoma models.
Core Mechanism of Action: Inhibition of the JAK/STAT3 Pathway
Glioblastoma is characterized by the constitutive activation of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, a key regulator of tumorigenesis, immune suppression, and invasion.[1] WP1066, a caffeic acid analog, functions as a potent inhibitor of this pathway.[1] Its primary mechanism involves the direct inhibition of Janus kinase 2 (JAK2) and STAT3 phosphorylation (p-STAT3), preventing STAT3 dimerization and its subsequent translocation to the nucleus.[2][3][4] By blocking the transcriptional activity of STAT3, WP1066 downregulates a suite of genes critical for tumor cell survival, proliferation, and angiogenesis.[1][4][5]
Direct Anti-Tumor Effects
The inhibition of p-STAT3 by WP1066 triggers a cascade of events leading to cancer cell apoptosis. This is achieved by downregulating anti-apoptotic proteins such as Mcl-1, Bcl-xL, and c-Myc, while simultaneously activating pro-apoptotic proteins like Bax.[1][3][6] This direct cytotoxic activity has been demonstrated across multiple malignant glioma cell lines and in brain tumor stem cells (BTSCs), irrespective of their mutational status (e.g., EGFR, PTEN, TP53).[2]
Immunomodulatory Properties
A crucial aspect of WP1066's efficacy is its ability to reverse the profound immunosuppression characteristic of the glioblastoma microenvironment.[1][5] STAT3 activation in immune cells typically suppresses anti-tumor responses.[5] WP1066 counteracts this by:
-
Inhibiting Regulatory T cells (Tregs): It markedly inhibits the proliferation of both natural and inducible Tregs.[1][3]
-
Activating Effector Cells: The compound stimulates T-cell proliferation and effector responses.[7] It enhances the function of T cells, NK cells, and dendritic cells.[1][6]
-
Modulating Myeloid Cells: WP1066 upregulates costimulatory molecules (CD80, CD86) on microglia and macrophages, promoting antigen presentation.[1][7]
-
Inducing Proinflammatory Cytokines: It triggers the production of proinflammatory cytokines essential for effective T-cell responses.[1][3]
This re-education of the immune system within the tumor microenvironment is critical for its therapeutic effect, which is significantly diminished in immunocompromised animal models.[1][6][7]
Caption: WP1066 inhibits the JAK/STAT3 signaling pathway in glioblastoma.
Quantitative Data Summary
The efficacy of WP1066 has been quantified in numerous preclinical studies. The following tables summarize key findings regarding its potency and in vivo effects.
Table 1: In Vitro Cytotoxicity of WP1066 in Glioblastoma and Related Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| U87-MG | Malignant Glioma | 5.6 | [8] |
| U373-MG | Malignant Glioma | 3.7 | [8] |
| GSC-11 | Glioblastoma Stem Cell | 3.6 | [9][10] |
| A375 | Melanoma | 1.6 | [3] |
| B16 | Melanoma | 2.3 | [3] |
| B16EGFRvIII | Melanoma | 1.5 | [3] |
IC50 (Half-maximal inhibitory concentration) values represent the drug concentration required to inhibit cell proliferation by 50%.
Table 2: In Vivo Efficacy of WP1066 in Murine Models
| Model | Treatment & Dose | Key Outcome(s) | Citation(s) |
| Subcutaneous U87-MG Glioma | WP1066 (40 mg/kg, i.p.) | Significant inhibition of tumor growth over 30 days. | [8] |
| Intracerebral Syngeneic Melanoma | WP1066 (40 mg/kg, i.p.) | 80% long-term survival (>78 days) vs. 15-day median survival in controls. | [3] |
| Genetically Engineered Murine Glioma | WP1066 | 55.5% increase in median survival time. | [1][6] |
| Orthotopic GL261 Glioma | WP1066 + Whole-Brain Radiotherapy (WBRT) | Enhanced median survival and induction of long-term immunologic memory. | [6][7] |
| Orthotopic Mouse Glioblastoma | RGDK-lipopeptide liposomes with WP1066 (4 mg/kg) + STAT3siRNA (1.48 mg/kg), i.v. | >350% inhibition of tumor growth compared to untreated mice. | [11] |
i.p. = intraperitoneal; i.v. = intravenous
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the action of WP1066.
Cell Viability / Proliferation Assay (MTS Assay)
This assay is used to determine the cytotoxic effect of WP1066 on glioblastoma cells.
-
Cell Culture: Glioblastoma Stem Cells (GSCs) or established cell lines (e.g., U87-MG, U373-MG) are cultured in appropriate media.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of concentrations of WP1066 (or vehicle control, e.g., DMSO) for a specified period (e.g., 5 days).[10]
-
MTS Reagent Addition: Following treatment, a solution containing a tetrazolium compound [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium, inner salt; MTS] is added to each well.
-
Incubation: Plates are incubated for 1-4 hours at 37°C. Viable cells with active metabolism convert the MTS into a formazan product that is soluble in the culture medium.
-
Data Acquisition: The absorbance of the formazan product is measured at 490 nm using a microplate reader.
-
Analysis: The absorbance values are normalized to the vehicle control to determine the percentage of cell viability. IC50 values are calculated using non-linear regression analysis.
Caption: Workflow for assessing cell viability using an MTS assay.
Western Blotting for Protein Expression
This technique is used to detect and quantify the levels of specific proteins, such as p-STAT3, STAT3, and downstream apoptosis-related proteins.
-
Cell Lysis: After treatment with WP1066 or control, cells are washed with PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA (bicinchoninic acid) assay to ensure equal loading.
-
SDS-PAGE: Equal amounts of protein from each sample are denatured, loaded onto a polyacrylamide gel, and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., anti-p-STAT3 (Tyr705), anti-STAT3, anti-Bcl-xL, anti-Actin).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. The intensity of the bands is quantified using densitometry software, with a loading control like Actin used for normalization.[9]
In Vivo Orthotopic Glioblastoma Murine Model
This protocol evaluates the therapeutic efficacy of WP1066 in a clinically relevant animal model.
-
Animal Model: Immunocompetent (e.g., C57BL/6) or immunodeficient mice are used.[7]
-
Tumor Cell Implantation: Mice are anesthetized, and a burr hole is drilled into the skull. A stereotactic frame is used to inject a specific number of glioma cells (e.g., GL261) into the brain parenchyma (e.g., striatum).[7]
-
Tumor Growth Confirmation: Tumor establishment and growth can be monitored using non-invasive imaging techniques like Magnetic Resonance Imaging (MRI).[7]
-
Treatment Administration: Once tumors are established (e.g., day 7 post-implantation), treatment begins. WP1066 is administered via a specified route (e.g., intraperitoneal injection, oral gavage) at a defined dose and schedule (e.g., 40 mg/kg, three times weekly).[7][12] Control groups receive a vehicle solution.
-
Monitoring: Animals are monitored daily for signs of neurological symptoms and weight loss.
-
Endpoint Analysis: The primary endpoint is typically overall survival.[2] At the time of sacrifice, brains are harvested for further analysis.
-
Ex Vivo Analysis: Excised tumors can be processed for immunohistochemistry (IHC) to assess levels of p-STAT3 and immune cell infiltration, or for flow cytometry to analyze immune cell populations.[2][7][12]
Caption: Workflow for an in vivo orthotopic glioblastoma mouse study.
Clinical Translation and Future Directions
Preclinical data provided a strong rationale for testing WP1066 in clinical trials. A Phase I trial in patients with recurrent malignant glioma established a maximum feasible dose (MFD) of 8 mg/kg and demonstrated systemic p-STAT3 suppression.[1][6][13] Based on these findings and the potent synergy observed with radiation, a Phase II trial is being planned for newly diagnosed MGMT-unmethylated glioblastoma patients, combining WP1066 with standard-of-care radiation.[1][6][14] The ability of WP1066 to cross the blood-brain barrier and modulate the tumor immune microenvironment makes it a highly novel and promising therapeutic strategy for this devastating disease.[1][5][15]
References
- 1. A first-in-human Phase I trial of the oral p-STAT3 inhibitor WP1066 in patients with recurrent malignant glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On-target JAK2/STAT3 inhibition slows disease progression in orthotopic xenografts of human glioblastoma brain tumor stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Novel Inhibitor of STAT3 Activation Is Efficacious Against Established Central Nervous System Melanoma and Inhibits Regulatory T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role and Therapeutic Targeting of JAK/STAT Signaling in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ivyfoundation.org [ivyfoundation.org]
- 6. tandfonline.com [tandfonline.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. [PDF] A novel inhibitor of the STAT3 pathway induces apoptosis in malignant glioma cells both in vitro and in vivo | Semantic Scholar [semanticscholar.org]
- 9. Impact of STAT3 phosphorylation in glioblastoma stem cells radiosensitization and patient outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. RePORT ⟩ RePORTER [reporter.nih.gov]
- 15. Breakthrough: WP1066 inhibits PD-L1 as well as STAT3 | Drug Discovery News [drugdiscoverynews.com]
Introduction: The STAT3 Signaling Nexus
An In-depth Technical Guide to the STAT3 Signaling Pathway and its Inhibition by WP1066
Signal Transducer and Activator of Transcription 3 (STAT3) is a pivotal transcription factor that acts as a convergence point for numerous upstream signaling pathways initiated by cytokines and growth factors.[1][2][3] In normal physiological processes, STAT3 activation is a transient and tightly regulated event, crucial for cell differentiation, proliferation, survival, and immune responses.[2][4][5] However, its persistent and aberrant activation is a hallmark of many human cancers, including hematological malignancies and various solid tumors.[4][6][7] Constitutively active STAT3 drives oncogenesis by promoting uncontrolled cell proliferation, inhibiting apoptosis, fostering angiogenesis and metastasis, and suppressing anti-tumor immunity.[2][6][7][8]
This central role in malignancy has established STAT3 as a compelling therapeutic target.[2][4] WP1066 is a potent, small-molecule inhibitor that targets the STAT3 pathway.[9][10] It has demonstrated significant anti-tumor and immunomodulatory activities in a wide range of preclinical cancer models, highlighting its therapeutic potential.[11][12] This guide provides a comprehensive overview of the STAT3 signaling pathway, the mechanism of action of WP1066, and the experimental methodologies used to evaluate its efficacy.
The STAT3 Signaling Pathway: Architecture and Activation
The STAT3 protein is comprised of several key functional domains: an N-terminal domain, a coiled-coil domain, a DNA-binding domain, a Src homology 2 (SH2) domain, and a C-terminal transactivation domain.[2][13] Its activation is a multi-step process that can occur through canonical and non-canonical pathways.
Canonical STAT3 Activation
The most well-understood mechanism of STAT3 activation is the canonical Janus kinase (JAK)/STAT3 pathway.[4][14]
-
Ligand-Receptor Binding: Cytokines (e.g., IL-6) or growth factors (e.g., EGF) bind to their cognate receptors on the cell surface.[2][14][15]
-
JAK Activation: This binding event induces receptor dimerization and activates associated JAK family tyrosine kinases.[14][15]
-
STAT3 Recruitment and Phosphorylation: The activated JAKs phosphorylate tyrosine residues on the receptor's cytoplasmic tail, creating docking sites for the SH2 domain of latent STAT3 proteins in the cytoplasm.[2][14] Once recruited, STAT3 is phosphorylated by JAKs at a critical tyrosine residue, Tyr705.[1][16][17]
-
Dimerization and Nuclear Translocation: Phosphorylation at Tyr705 (pY705) triggers the formation of stable STAT3 homodimers or heterodimers (e.g., with STAT1) through reciprocal SH2 domain-pY705 interactions.[1][14] These dimers then translocate into the nucleus.[1][2]
-
Gene Transcription: In the nucleus, STAT3 dimers bind to specific DNA consensus sequences (Gamma-Activated Sequence [GAS]) in the promoter regions of target genes, regulating their transcription.[1][17]
This pathway is negatively regulated by feedback loops involving Suppressor of Cytokine Signaling (SOCS), Protein Inhibitor of Activated STAT (PIAS), and protein tyrosine phosphatases (PTPs) like SHP-1.[1][16][18]
Non-Canonical STAT3 Signaling
Recent research has uncovered alternative STAT3 activation mechanisms that are independent of, or complementary to, Tyr705 phosphorylation.[1][19]
-
Serine Phosphorylation (pS727): STAT3 can also be phosphorylated at a serine residue (Ser727) within its C-terminal transactivation domain, often by kinases such as MAPK, ERK, and CDK5.[1][16] This modification is thought to be required for the maximal transcriptional activation of STAT3 and can also facilitate its translocation to the mitochondria to regulate cellular respiration.[1][15]
-
Acetylation (K685Ac): Acetylation of STAT3 at lysine 685 (K685) can induce STAT3 homodimerization and enhance its transcriptional activity, even without tyrosine phosphorylation.[1][16]
-
Unphosphorylated STAT3 (U-STAT3): An unphosphorylated form of STAT3 can form a complex with other transcription factors, such as NF-κB, to regulate the expression of a distinct set of genes.[16]
These non-canonical pathways contribute to the diverse biological functions of STAT3 in both normal and cancerous cells.[1][19]
References
- 1. oatext.com [oatext.com]
- 2. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jebms.org [jebms.org]
- 4. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Multifaced Role of STAT3 in Cancer and Its Implication for Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Facebook [cancer.gov]
- 11. A first-in-human Phase I trial of the oral p-STAT3 inhibitor WP1066 in patients with recurrent malignant glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Breakthrough: WP1066 inhibits PD-L1 as well as STAT3 | Drug Discovery News [drugdiscoverynews.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. STAT3 Target Genes Relevant to Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Non-canonical Stat3 signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
WP1066: A Potent Immunostimulatory Agent Targeting the JAK/STAT Pathway
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
WP1066 is a novel small molecule inhibitor of the JAK2/STAT3 signaling pathway with significant potential as both a direct anti-cancer agent and a potent immunostimulatory compound. By targeting the constitutively activated Signal Transducer and Activator of Transcription 3 (STAT3), a key node in tumor immune evasion, WP1066 demonstrates a dual mechanism of action: direct induction of tumor cell apoptosis and the reversal of immune suppression within the tumor microenvironment. This technical guide provides a comprehensive overview of WP1066, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols to facilitate further research and development.
Introduction
The Janus kinase (JAK)/STAT signaling pathway plays a critical role in mediating cellular responses to a variety of cytokines and growth factors, regulating processes such as proliferation, differentiation, and apoptosis.[1] Dysregulation of this pathway, particularly the persistent activation of STAT3, is a hallmark of many human cancers. Constitutively active STAT3 promotes tumor cell survival, proliferation, and angiogenesis while simultaneously suppressing the host anti-tumor immune response. WP1066, a derivative of AG490, has emerged as a promising therapeutic agent that directly targets this pathway.[2][3] It has been shown to inhibit JAK2 and STAT3 phosphorylation, leading to the downregulation of downstream oncogenic targets.[2][4] Furthermore, WP1066 exhibits potent immunomodulatory activities, capable of activating an anti-tumor immune response, making it a compelling candidate for cancer immunotherapy.[5][6][7]
Mechanism of Action
WP1066 primarily exerts its effects through the inhibition of the JAK2/STAT3 signaling pathway. It has been shown to inhibit the phosphorylation of JAK2 and subsequently prevent the activation and intranuclear translocation of STAT3.[2][5] This blockade of STAT3 signaling leads to the downregulation of various downstream target genes involved in cell survival and proliferation, such as c-Myc, Bcl-xL, and Mcl-1.[4][5][8] In some cell types, WP1066 has also been observed to degrade JAK2 protein.[2] While its primary targets are JAK2 and STAT3, WP1066 has also been shown to affect STAT5 and ERK1/2, without impacting JAK1 and JAK3.[9]
Beyond its direct effects on tumor cells, WP1066 demonstrates significant immunostimulatory properties. By inhibiting STAT3 in immune cells, WP1066 can reverse tumor-mediated immune suppression.[5] This includes the upregulation of costimulatory molecules like CD80 and CD86 on microglia, the inhibition of regulatory T cells (Tregs), and the enhancement of T-cell and NK cell function.[5][10][11] This reactivation of the immune system contributes significantly to its overall anti-tumor efficacy.
Below is a diagram illustrating the JAK/STAT3 signaling pathway and the inhibitory action of WP1066.
Quantitative Data
In Vitro Efficacy
WP1066 has demonstrated potent anti-proliferative and pro-apoptotic activity across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HEL | Erythroid Leukemia | 2.3 | [2][9] |
| B16 | Melanoma | 2.43 | [9][12] |
| B16EGFRvIII | Melanoma | 1.5 | [4] |
| A375 | Melanoma | 1.6 | [4] |
| U266 | Multiple Myeloma | 1.5 | [2] |
| OCI-My4 | Multiple Myeloma | 1.8 | [2] |
| Caki-1 | Renal Cell Carcinoma | ~2.5 | [2][13] |
| 786-O | Renal Cell Carcinoma | ~2.5 | [2] |
In Vivo Efficacy
Preclinical animal models have shown significant anti-tumor effects of WP1066.
| Cancer Model | Animal Model | Dosing Regimen | Key Findings | Reference |
| Melanoma (intracerebral) | C57BL/6J mice | 40 mg/kg, p.o. | 80% long-term survival in treated mice vs. 0% in control. | [10] |
| Glioma | Genetically engineered murine model | Not specified | 55.5% increase in median survival time. | [10] |
| Renal Cell Carcinoma | Caki-1 xenograft mice | 40 mg/kg, p.o., daily for 19 days | Significant inhibition of tumor growth. | [2][13] |
| Melanoma (subcutaneous) | Nude mice (A375 xenografts) | 40 mg/kg, i.p., QID | Significant inhibition of tumor growth. | [14] |
| Glioma | C57BL/6 mice (GL261 orthotopic) | 30 mg/kg + STING agonist | Increased median survival to 58 days vs. 25 days for monotherapy. | [15] |
Clinical Data (Phase I)
A first-in-human Phase I trial of WP1066 was conducted in patients with recurrent malignant glioma.
| Parameter | Value | Reference |
| Maximum Feasible Dose (MFD) | 8 mg/kg | [10][16][17] |
| Most Common Adverse Events | Grade 1 nausea and diarrhea (50% of patients) | [10][16][17] |
| Median Progression-Free Survival (PFS) | 2.3 months | [10][16][17] |
| 6-month PFS Rate | 0% | [10][16][17] |
| Median Overall Survival (OS) | 25 months | [10][16][17] |
| 1-year OS Rate | 100% (estimated) | [10][16][17] |
| Pharmacokinetics (T1/2 at 8 mg/kg) | 2-3 hours | [10][16][17] |
| p-STAT3 Suppression | Observed starting at 1 mg/kg | [10][16][17] |
Experimental Protocols
In Vitro Cell Viability and Proliferation Assay (MTT Assay)
This protocol is a standard method to assess the cytotoxic and anti-proliferative effects of WP1066 on cancer cell lines.
Methodology:
-
Cancer cells are seeded in 96-well plates at a density of 5 x 10^4 cells per well and allowed to adhere overnight.[2]
-
The following day, the culture medium is replaced with fresh medium containing various concentrations of WP1066 (e.g., 0.1 to 10 µM).
-
Cells are incubated for a specified period, typically 72 hours, at 37°C in a humidified 5% CO2 atmosphere.[2][4]
-
After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for an additional 1-4 hours.[2]
-
The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured using a microplate reader at a wavelength of 490 nm.[2]
-
Cell viability is expressed as a percentage of the control (vehicle-treated) cells, and the IC50 value is calculated.
Western Blot Analysis for Protein Phosphorylation
This protocol is used to determine the effect of WP1066 on the phosphorylation status of key proteins in the JAK/STAT pathway.
Methodology:
-
Cells are treated with WP1066 at various concentrations for a specified time.
-
Following treatment, cells are lysed in a suitable buffer containing protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for phosphorylated and total forms of the target proteins (e.g., p-STAT3, STAT3, p-JAK2, JAK2).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Tumor Model
This protocol describes a typical in vivo study to evaluate the anti-tumor efficacy of WP1066 in a mouse model.
Methodology:
-
Human cancer cells (e.g., Caki-1, A375) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).[2][13][14]
-
Tumors are allowed to grow to a palpable size.
-
Mice are then randomized into treatment and control groups.
-
WP1066 is administered to the treatment group, typically via oral gavage or intraperitoneal injection, at a specified dose and schedule (e.g., 40 mg/kg daily).[2][13][14] The control group receives a vehicle control.
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., immunohistochemistry for p-STAT3).
Immunological Monitoring
To assess the immunostimulatory effects of WP1066, various techniques can be employed.
Methodology:
-
Flow Cytometry: Peripheral blood mononuclear cells (PBMCs) or tumor-infiltrating lymphocytes (TILs) can be isolated from treated and control animals or patients.[18] These cells are then stained with fluorescently labeled antibodies against various immune cell markers (e.g., CD4, CD8, FoxP3 for T-cell subsets; CD80, CD86 for costimulatory molecules on antigen-presenting cells) and analyzed by flow cytometry.[18]
-
Cytokine Analysis: The levels of various cytokines (e.g., IL-2, IFN-γ, IL-10) in the serum or cell culture supernatants can be quantified using techniques such as ELISA or multiplex bead arrays.[19]
-
T-cell Cytotoxicity Assay: The ability of T-cells isolated from treated subjects to kill tumor cells can be assessed in vitro. T-cells are co-cultured with labeled tumor cells, and tumor cell lysis is measured.[11]
Conclusion
WP1066 is a promising anti-cancer agent with a unique dual mechanism of action that combines direct tumor cell killing with potent immune activation. Its ability to inhibit the JAK2/STAT3 pathway addresses a key driver of tumorigenesis and immune evasion. The preclinical and early clinical data presented in this guide highlight its therapeutic potential. Further research, particularly in combination with other immunotherapies such as checkpoint inhibitors, is warranted to fully elucidate its clinical utility. The detailed protocols provided herein serve as a valuable resource for researchers and drug developers working to advance our understanding and application of this novel compound.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. A Novel Inhibitor of STAT3 Activation Is Efficacious Against Established Central Nervous System Melanoma and Inhibits Regulatory T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. Breakthrough: WP1066 inhibits PD-L1 as well as STAT3 | Drug Discovery News [drugdiscoverynews.com]
- 7. news.cancerconnect.com [news.cancerconnect.com]
- 8. The STAT3 inhibitor WP1066 reverses the resistance of chronic lymphocytic leukemia cells to histone deacetylase inhibitors induced by interleukin-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A first-in-human Phase I trial of the oral p-STAT3 inhibitor WP1066 in patients with recurrent malignant glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel phosphorylated STAT3 inhibitor enhances T cell cytotoxicity against melanoma through inhibition of regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The tumor microenvironment expression of p-STAT3 influences the efficacy of cyclophosphamide with WP1066 in murine melanoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. STAT3 inhibitor WP1066 as a novel therapeutic agent for renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. tandfonline.com [tandfonline.com]
- 17. A first-in-human Phase I trial of the oral p-STAT3 inhibitor WP1066 in patients with recurrent malignant glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
The Discovery and Synthesis of WP1066: A Potent Inhibitor of the JAK2/STAT3 Signaling Pathway
A Technical Guide for Researchers and Drug Development Professionals
Abstract
WP1066 is a novel small molecule inhibitor that has garnered significant attention for its potent antitumor and immunomodulatory activities. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of WP1066, with a focus on its role as a dual inhibitor of Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the JAK/STAT pathway.
Discovery and Background
WP1066 was discovered by Dr. Waldemar Priebe and his team at The University of Texas MD Anderson Cancer Center.[1][2] The development of WP1066 was inspired by the natural compound caffeic acid benzyl ester (CABE), found in propolis, a resinous mixture produced by honeybees.[3] WP1066 is a structural analog of the tyrosine kinase inhibitor AG490 and was identified through the screening of a synthetic library for compounds capable of blocking STAT3 activation.[4][5] It was designed to have improved potency and drug-like properties, including the ability to cross the blood-brain barrier, making it a promising candidate for the treatment of brain tumors.[2]
Chemical Synthesis
A plausible synthetic route for WP1066 would involve the reaction of 6-bromo-2-pyridinecarboxaldehyde with (S)-N-(1-phenylethyl)-2-cyanoacetamide in the presence of a base catalyst.
General Reaction Scheme:
Caption: Plausible synthetic route for WP1066 via Knoevenagel condensation.
Mechanism of Action
WP1066 is a potent inhibitor of the JAK2/STAT3 signaling pathway, which is aberrantly activated in many types of cancer and plays a crucial role in tumor cell proliferation, survival, and immune evasion.[3][6][7]
Key aspects of its mechanism of action include:
-
Inhibition of JAK2 and STAT3 Phosphorylation: WP1066 directly inhibits the phosphorylation of JAK2 and, consequently, the phosphorylation of its downstream target, STAT3.[4][6] Unlike its parent compound AG490, WP1066 also promotes the degradation of the JAK2 protein.[6]
-
Broad Activity Profile: In addition to JAK2 and STAT3, WP1066 has been shown to inhibit the phosphorylation of STAT5 and ERK1/2, while not affecting JAK1 or JAK3.[6][8] It also inhibits other critical oncogenic transcription factors, including c-Myc and HIF-1α.
-
Induction of Apoptosis: By inhibiting the STAT3 pathway, WP1066 downregulates the expression of anti-apoptotic proteins such as Bcl-xL, Mcl-1, and survivin, leading to the induction of apoptosis in cancer cells.
-
Immunomodulatory Effects: WP1066 has demonstrated the ability to modulate the tumor microenvironment by inhibiting regulatory T cells (Tregs) and upregulating the expression of costimulatory molecules on immune cells, thereby enhancing the antitumor immune response.
Signaling Pathway
The JAK/STAT pathway is a critical signaling cascade initiated by cytokines and growth factors. The binding of these ligands to their receptors leads to the activation of receptor-associated JAKs, which in turn phosphorylate STAT proteins. The phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in cell proliferation, survival, and differentiation. WP1066 disrupts this cascade primarily at the level of JAK2 and STAT3.
Caption: The JAK2/STAT3 signaling pathway and points of inhibition by WP1066.
Quantitative Data
The following tables summarize the reported in vitro and in vivo activity of WP1066.
Table 1: In Vitro Activity of WP1066 in Various Cell Lines
| Cell Line | Assay Type | Parameter | Value (µM) | Reference |
| HEL (JAK2 V617F) | Proliferation | IC50 | 2.30 | [6][8] |
| HEL | STAT3 Inhibition | IC50 | 2.43 | [6] |
| human MM1 | MTT assay | IC50 | 1.2 | [6] |
| B16 melanoma | Proliferation | IC50 | 2.43 | [8] |
| A375 melanoma | Proliferation | IC50 | 1.6 | |
| B16EGFRvIII melanoma | Proliferation | IC50 | 1.5 | |
| Caki-1 renal cancer | Cell Survival | - | 2.5 | [6] |
| 786-O renal cancer | Cell Survival | - | 2.5 | [6] |
Table 2: In Vivo Activity of WP1066
| Animal Model | Tumor Type | Dose and Administration | Outcome |
| Mice | Caki-1 xenograft | 40 mg/kg, oral, daily | Significant tumor growth inhibition |
| Mice | B-NHL xenograft | 20 or 40 mg/kg, i.p., 5 days/week for 2 weeks | Decreased tumor burden and increased survival |
| Mice | Intracerebral melanoma | 40 mg/kg | Markedly enhanced median survival |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess the effect of WP1066 on cancer cell viability.
Workflow:
Caption: Workflow for a typical MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HEL, A375, Caki-1) in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of WP1066 in culture medium. Remove the old medium from the wells and add 100 µL of the WP1066 solutions at various concentrations (e.g., 0.1 to 10 µM). Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Western Blot Analysis for Phosphorylated and Total STAT3
This protocol is used to determine the effect of WP1066 on the phosphorylation status of STAT3.
Workflow:
References
- 1. Design and synthesis of a new, conformationally constrained, macrocyclic small-molecule inhibitor of STAT3 via 'click chemistry' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and in vitro characterization of novel hybrid peptidomimetic inhibitors of STAT3 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WP-1066 | C17H14BrN3O | CID 11210478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Breakthrough: WP1066 inhibits PD-L1 as well as STAT3 | Drug Discovery News [drugdiscoverynews.com]
- 6. Design, synthesis, and studies of small molecule STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of novel potent STAT3 inhibitors based on BBI608 for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
WP1066: A Deep Dive into its Modulation of the Tumor Microenvironment
A Technical Guide for Researchers and Drug Development Professionals
Introduction
The tumor microenvironment (TME) presents a complex and dynamic landscape that plays a pivotal role in cancer progression, metastasis, and response to therapy. A key signaling pathway often dysregulated within the TME is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, with STAT3 being a critical node. Constitutive activation of STAT3 is observed in a wide array of malignancies, where it drives tumor cell proliferation, survival, and angiogenesis while simultaneously orchestrating an immunosuppressive milieu. WP1066, a small molecule inhibitor of STAT3, has emerged as a promising therapeutic agent with the potential to remodel the TME from a pro-tumoral to an anti-tumoral state. This technical guide provides an in-depth analysis of WP1066, focusing on its mechanism of action and its multifaceted effects on the tumor microenvironment. We will delve into the quantitative data from key preclinical studies, detail relevant experimental protocols, and visualize the intricate signaling pathways and experimental workflows.
Mechanism of Action
WP1066 is an analog of caffeic acid that primarily targets the STAT3 signaling pathway.[1] It has been shown to inhibit the phosphorylation of JAK2 and subsequently prevent the phosphorylation and activation of STAT3.[2] This blockade of STAT3 activation leads to the downregulation of various downstream target genes involved in cell cycle progression, apoptosis, and angiogenesis.[3] Furthermore, WP1066 can also impact other signaling molecules, including STAT5 and ERK1/2, without affecting JAK1 and JAK3.[2] A key aspect of WP1066's mechanism is its ability to not only inhibit STAT3 phosphorylation but also to degrade the JAK2 protein.[2] This dual action contributes to its potent anti-tumor effects.
Data Presentation: Quantitative Effects of WP1066
The following tables summarize the quantitative data on the effects of WP1066 from various preclinical studies.
Table 1: In Vitro Cytotoxicity of WP1066 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HEL | Erythroid Leukemia | 2.3 | [2] |
| B16 | Melanoma | 2.43 | [4] |
| T24 | Bladder Cancer | ~2.5 | [5] |
| UMUC-3 | Bladder Cancer | ~2.5 | [5] |
Table 2: In Vivo Efficacy of WP1066 in Animal Models
| Cancer Model | Animal Model | WP1066 Dose and Schedule | Key Findings | Reference |
| Intracerebral Melanoma | C57BL/6J Mice | 30 mg/kg, p.o., with cytotoxic cyclophosphamide | Median survival of 120 days (375% increase); 57% long-term survivors | [1][4] |
| H3K27M-mutant Diffuse Midline Glioma (PED17) | Athymic Nude Mice | 20 mg/kg, p.o., 3 times/week | Stasis of tumor growth or tumor regression | [6] |
| H3K27M-mutant Diffuse Midline Glioma (DIPGXIIIp) | Athymic Nude Mice | 40 mg/kg, p.o., 5 times/week | Increased overall survival | [6] |
Table 3: Immunomodulatory Effects of WP1066
| Immune Cell Type / Marker | Experimental System | WP1066 Concentration / Dose | Quantitative Effect | Reference |
| Regulatory T cells (Tregs) | In vitro Treg induction assay | 2.0 µM | 70.6% inhibition of FoxP3+ Treg induction | [7] |
| p-STAT3+ PBMCs | Melanoma patients vs. Healthy donors | N/A | 16.13% ± 2.48% in patients vs. 4.17% ± 1.79% in donors | [7] |
| p-ZAP-70 in CD3+ T cells | PBMCs from healthy donors | Post-WP1066 exposure | 78.8% enhancement | [7] |
| p-ZAP-70 in CD3+ T cells | PBMCs from melanoma patients | Post-WP1066 exposure | 56% enhancement | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of WP1066.
In Vivo Administration of WP1066 in Murine Models
Objective: To assess the in vivo anti-tumor efficacy of WP1066.
Materials:
-
WP1066
-
Vehicle: Dimethyl sulfoxide (DMSO) and Polyethylene glycol 300 (PEG300) in a 20:80 ratio[6]
-
Tumor-bearing mice (e.g., athymic nude mice with intracranial xenografts)
-
Oral gavage needles
Procedure:
-
Prepare the WP1066 solution by dissolving it in the DMSO:PEG300 vehicle to the desired concentration (e.g., 2 mg/mL for a 20 mg/kg dose in a 20g mouse).
-
For intracranial xenograft models, confirm tumor establishment via bioluminescence imaging before initiating treatment.
-
Randomize mice into control (vehicle only) and treatment groups.
-
Administer WP1066 or vehicle via oral gavage according to the specified dosing schedule (e.g., three times per week).[6]
-
Monitor animal health and tumor growth regularly (e.g., daily monitoring and weekly bioluminescence imaging).
-
Euthanize animals upon reaching predefined endpoints, such as neurological deficits or significant tumor burden.[6]
MTT Cell Viability Assay
Objective: To determine the cytotoxic effects of WP1066 on cancer cell lines in vitro.
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete cell culture medium
-
WP1066 stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]
-
MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)[8]
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 7,500 cells/well) in 100 µL of complete medium and incubate overnight.[8]
-
Prepare serial dilutions of WP1066 in complete medium.
-
Remove the medium from the wells and add 100 µL of the WP1066 dilutions or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3.5 hours at 37°C.[8]
-
Carefully remove the medium without disturbing the formazan crystals.
-
Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[8]
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8]
-
Measure the absorbance at 590 nm using a plate reader.[8]
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
Objective: To measure the concentration of cytokines (e.g., IL-6, IL-10, TGF-β) in cell culture supernatants or plasma samples following WP1066 treatment.
Materials:
-
ELISA plate
-
Capture antibody specific for the cytokine of interest
-
Detection antibody (biotinylated) specific for the cytokine of interest
-
Recombinant cytokine standard
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Assay diluent (e.g., PBS with 1% BSA)
-
Plate reader
Procedure:
-
Coat the wells of an ELISA plate with the capture antibody overnight at 4°C.[9]
-
Wash the plate three times with wash buffer.
-
Block the plate with assay diluent for 1-2 hours at room temperature.
-
Wash the plate three times.
-
Prepare serial dilutions of the recombinant cytokine standard and add to the plate in duplicate.
-
Add samples (cell culture supernatants or plasma) to the plate in duplicate.
-
Incubate for 2 hours at room temperature.
-
Wash the plate three times.
-
Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.[9]
-
Wash the plate three times.
-
Add Streptavidin-HRP and incubate for 20-30 minutes at room temperature.
-
Wash the plate five times.
-
Add TMB substrate and incubate in the dark until a color develops.
-
Add stop solution to stop the reaction.
-
Read the absorbance at 450 nm.
-
Generate a standard curve and calculate the cytokine concentrations in the samples.
Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate the key signaling pathways affected by WP1066 and the workflows of the experimental procedures described.
Caption: WP1066 inhibits the JAK2/STAT3 signaling pathway.
Caption: WP1066 remodels the tumor microenvironment.
References
- 1. The tumor microenvironment expression of p-STAT3 influences the efficacy of cyclophosphamide with WP1066 in murine melanoma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. researchgate.net [researchgate.net]
- 4. The tumor microenvironment expression of p-STAT3 influences the efficacy of cyclophosphamide with WP1066 in murine melanoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. STAT3 inhibition by WP1066 suppresses the growth and invasiveness of bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. A novel phosphorylated STAT3 inhibitor enhances T cell cytotoxicity against melanoma through inhibition of regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cytokine Elisa [bdbiosciences.com]
The JAK/STAT Inhibitor WP1066: A Comprehensive Technical Guide on its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Abstract
WP1066 is a potent small-molecule inhibitor of the Janus kinase (JAK)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a critical mediator in tumorigenesis, immune evasion, and inflammation. This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of WP1066, summarizing key preclinical and clinical data. It is intended to serve as a resource for researchers and drug development professionals investigating the therapeutic potential of this compound. The guide details the mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile, and immunomodulatory effects of WP1066 across various cancer models, with a particular focus on central nervous system (CNS) malignancies.
Introduction
The STAT3 signaling pathway is a crucial regulator of cellular processes, including proliferation, survival, and angiogenesis.[1] Its constitutive activation is a hallmark of numerous human cancers, including glioblastoma, melanoma, and various hematological malignancies, making it an attractive target for therapeutic intervention.[1][2] WP1066, a structural analog of caffeic acid, has emerged as a promising inhibitor of this pathway.[3] It effectively blocks the phosphorylation of STAT3, leading to the downregulation of its downstream targets and subsequent induction of apoptosis in cancer cells.[1][3] Furthermore, WP1066 exhibits potent immunomodulatory properties by reversing tumor-mediated immune suppression.[3] This guide synthesizes the current knowledge on the pharmacokinetics and pharmacodynamics of WP1066.
Pharmacodynamics
Mechanism of Action
WP1066 exerts its anti-tumor effects primarily through the inhibition of the JAK2/STAT3 signaling cascade. By preventing the phosphorylation of JAK2, WP1066 subsequently blocks the activation of STAT3.[4] This inhibition prevents the dimerization and nuclear translocation of STAT3, thereby downregulating the expression of key downstream target genes involved in cell survival and proliferation, such as c-Myc, Bcl-xL, and Mcl-1.[1][3] Concurrently, WP1066 has been shown to activate the pro-apoptotic protein Bax.[1][3] Beyond its direct effects on tumor cells, WP1066 also modulates the tumor microenvironment by stimulating an immune response.[5] It has been shown to inhibit regulatory T cells (Tregs) and upregulate the expression of co-stimulatory molecules on microglia, thereby enhancing T-cell cytotoxicity against tumor cells.[3][6]
Figure 1: WP1066 Mechanism of Action in the JAK/STAT3 Signaling Pathway.
In Vitro Activity
WP1066 has demonstrated potent cytotoxic and anti-proliferative activity across a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for various cell lines are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| U87-MG | Malignant Glioma | 5.6 | [1] |
| U373-MG | Malignant Glioma | 3.7 | [1] |
| GSC-11 | Glioblastoma Stem Cell | 3.6 | [7] |
| A375 | Melanoma | 1.6 | [8] |
| B16 | Melanoma | 2.3 | [8] |
| B16EGFRvIII | Melanoma | 1.5 | [8] |
| Caki-1 | Renal Cell Carcinoma | ~2.5 | [9] |
| 786-O | Renal Cell Carcinoma | ~2.5 | [9] |
| HEL | Erythroid Leukemia | 2.3 | [10] |
| U-266 | Multiple Myeloma | 1.5 | [10] |
| HeLa | Cervical Cancer | 4.2 | [10] |
| Bladder Cancer Cells | Bladder Cancer | ~2 | [11] |
Table 1: In Vitro Cytotoxicity of WP1066 in Various Cancer Cell Lines.
In Vivo Efficacy
Preclinical studies in various animal models have demonstrated the significant anti-tumor efficacy of WP1066. In a murine subcutaneous model of malignant glioma, intraperitoneal administration of WP1066 significantly inhibited tumor growth.[1] Furthermore, in a murine model of intracerebral melanoma, treatment with WP1066 resulted in a marked increase in median survival.[8] The compound has also shown efficacy in combination with other therapies, such as radiation and chemotherapy, in preclinical models of glioblastoma and medulloblastoma.
Pharmacokinetics
Preclinical Pharmacokinetics
Pharmacokinetic studies in mice have shown that WP1066 possesses the ability to cross the blood-brain barrier, a critical feature for treating CNS malignancies. Following intravenous administration in mice, WP1066 achieved high concentrations in the brain.[12] The oral bioavailability of WP1066 in mice is approximately 30-36.3%.[1][12]
| Parameter | Value | Animal Model | Dosing | Reference |
| Cmax (IV) | 1.05 µM | CD1 Mice | 10 mg/kg | [3] |
| 4.31 µM | CD1 Mice | 40 mg/kg | [3] | |
| Half-life (IV) | 4.5 hours | CD1 Mice | 10 & 40 mg/kg | [3] |
| Cmax (Oral) | > 1 µM | CD1 Mice | 40 mg/kg | [3] |
| Oral Bioavailability | ~20% | CD1 Mice | 40 mg/kg | [3] |
| Oral Bioavailability | 36.3% | Mice | 40 mg/kg | [1] |
| Brain-to-Blood Ratio | 10:1 to 100:1 | Mice | 40 mg/kg IV | [1] |
| Peak Brain Concentration | 162.2 µM | Mice | 40 mg/kg IV | [1] |
| Peak Plasma Concentration (IV) | 1.8 µM | Mice | 40 mg/kg IV | [1] |
Table 2: Preclinical Pharmacokinetic Parameters of WP1066 in Mice.
Clinical Pharmacokinetics
A first-in-human Phase I clinical trial of orally administered WP1066 in patients with recurrent malignant glioma has provided initial human pharmacokinetic data. The maximum tolerated dose (MTD)/maximum feasible dose (MFD) was identified as 8 mg/kg.[13][14] At this dose, the half-life (T1/2) was determined to be 2-3 hours, with a dose-dependent increase in the maximum plasma concentration (Cmax).[13][14]
| Parameter | Value | Patient Population | Dosing | Reference |
| MTD/MFD | 8 mg/kg | Recurrent Malignant Glioma | Oral | [13][14] |
| T1/2 | 2-3 hours | Recurrent Malignant Glioma | 8 mg/kg Oral | [13][14] |
Table 3: Clinical Pharmacokinetic Parameters of WP1066 in Humans.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a general method for assessing the cytotoxic effects of WP1066 on cancer cell lines using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Figure 2: Workflow for an In Vitro Cytotoxicity (MTT) Assay.
-
Cell Seeding: Plate cells in a 96-well flat-bottomed microplate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of WP1066 in culture medium and add to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 1-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Western Blot Analysis for p-STAT3
This protocol outlines the general steps for detecting the phosphorylation status of STAT3 in cancer cells following treatment with WP1066.
-
Cell Lysis: Treat cells with WP1066 for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total STAT3 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[15]
In Vivo Orthotopic Glioblastoma Mouse Model
This protocol provides a general outline for establishing an orthotopic glioblastoma model in mice to evaluate the in vivo efficacy of WP1066.
-
Cell Preparation: Harvest and resuspend glioblastoma cells in a sterile solution (e.g., PBS) at the desired concentration.
-
Animal Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent.
-
Stereotactic Surgery: Secure the mouse in a stereotactic frame. Make a small incision in the scalp to expose the skull.
-
Craniotomy: Create a small burr hole in the skull at specific stereotactic coordinates corresponding to the desired brain region (e.g., the striatum).
-
Cell Implantation: Slowly inject the glioblastoma cell suspension into the brain parenchyma using a Hamilton syringe.
-
Wound Closure: Seal the burr hole with bone wax and close the scalp incision with sutures or surgical clips.
-
Post-operative Care: Monitor the animals for recovery and provide appropriate post-operative care.
-
Treatment Administration: Once tumors are established (monitored by bioluminescence or MRI), administer WP1066 via the desired route (e.g., oral gavage, intraperitoneal injection) according to the planned dosing schedule.
-
Tumor Growth Monitoring and Survival Analysis: Monitor tumor growth using imaging techniques and record animal survival.
Conclusion
WP1066 is a promising therapeutic agent with a dual mechanism of action, directly targeting tumor cells through inhibition of the JAK/STAT3 pathway and indirectly by modulating the tumor immune microenvironment. Its ability to penetrate the blood-brain barrier makes it particularly attractive for the treatment of CNS malignancies. The data summarized in this guide highlight the potent anti-tumor activity of WP1066 in a variety of preclinical models and provide initial pharmacokinetic insights from a Phase I clinical trial. Further clinical investigation is warranted to fully elucidate the therapeutic potential of WP1066 in oncology.
References
- 1. A novel inhibitor of the STAT3 pathway induces apoptosis in malignant glioma cells both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. A first-in-human Phase I trial of the oral p-STAT3 inhibitor WP1066 in patients with recurrent malignant glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. mdpi.com [mdpi.com]
- 6. A Novel Inhibitor of STAT3 Activation Is Efficacious Against Established Central Nervous System Melanoma and Inhibits Regulatory T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Video: An Orthotopic Glioblastoma Mouse Model Maintaining Brain Parenchymal Physical Constraints and Suitable for Intravital Two-photon Microscopy [jove.com]
- 8. Protocol for developing a melanoma brain metastasis mouse model for preclinical drug testing and brain tumor progression monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. texaschildrens.org [texaschildrens.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. WP1066 induces cell death in a schwannomatosis patient–derived schwannoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Intracarotid Cancer Cell Injection to Produce Mouse Models of Brain Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
WP1066 for Pediatric Brain Tumor Research: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Pediatric brain tumors represent a significant challenge in oncology, with high rates of mortality and morbidity. The signal transducer and activator of transcription 3 (STAT3) signaling pathway is a critical regulator of tumorigenesis and is frequently overactive in these malignancies, making it a prime therapeutic target. WP1066, a potent, brain-penetrant small molecule inhibitor of STAT3, has emerged as a promising agent. This document provides a comprehensive technical overview of WP1066, consolidating preclinical and clinical data, detailing experimental protocols, and visualizing key pathways and workflows relevant to its application in pediatric brain tumor research.
Introduction to WP1066
WP1066 is a caffeic acid analogue that functions as a potent inhibitor of the Janus kinase 2 (JAK2)/STAT3 signaling pathway. It was developed to target constitutively activated STAT3, a transcription factor implicated in promoting tumor cell proliferation, survival, angiogenesis, and immune evasion. A key advantage of WP1066 is its demonstrated ability to cross the blood-brain barrier, a critical feature for treating central nervous system (CNS) malignancies. Preclinical studies have shown its efficacy in various cancer models, including gliomas and medulloblastoma. WP1066 is currently under investigation in clinical trials for both adult and pediatric brain tumors, including diffuse midline gliomas (DMG), formerly known as diffuse intrinsic pontine glioma (DIPG), medulloblastoma, and ependymoma.
Mechanism of Action
WP1066 exerts its anti-tumor effects through a dual mechanism: direct tumor cell inhibition and modulation of the anti-tumor immune response.
-
Direct Tumor Inhibition: The primary mechanism is the inhibition of the JAK/STAT pathway. WP1066 inhibits the phosphorylation of JAK2, which in turn prevents the phosphorylation and activation of its downstream target, STAT3 (at the Tyr705 residue). This blockade prevents STAT3 dimerization, nuclear translocation, and transcription of target genes essential for tumor growth and survival, such as c-Myc, Cyclin D1, and Bcl-xL. Inhibition of this pathway can lead to decreased cell viability, reduced proliferation, and induction of apoptosis.
-
Immune Modulation: Activated STAT3 in the tumor microenvironment suppresses the immune system by inhibiting the function of T cells, NK cells, and dendritic cells, while promoting immunosuppressive regulatory T cells (Tregs). By inhibiting STAT3, WP1066 can reverse this immunosuppression, enhance T-cell cytotoxicity against cancer cells, and stimulate a natural anti-tumor immune response.
Quantitative Data Summary
In Vitro Efficacy
WP1066 has demonstrated potent cytotoxic effects across various pediatric and adult brain tumor cell lines. The half-maximal inhibitory concentration (IC50) values highlight its efficacy at the cellular level.
| Cell Line | Tumor Type | IC50 (µM) | Source |
| A375 | Melanoma | 1.6 | |
| B16 | Melanoma | 2.3 | |
| B16EGFRvIII | Melanoma | 1.5 | |
| U87 | Glioblastoma | ~3.0 | |
| U373 | Glioblastoma | ~2.5 | |
| BTSC30 | Brain Tumor Stem Cell | < 1.0 | |
| BTSC73 | Brain Tumor Stem Cell | < 1.0 |
In Vivo Efficacy in Animal Models
Preclinical studies using orthotopic xenograft models of pediatric brain tumors have been crucial in establishing the in vivo efficacy of WP1066.
| Model | Tumor Type | Dosage & Administration | Key Outcomes | Source |
| PED17 Xenograft | H3K27M-mutant DMG | 20 mg/kg; Oral gavage (3x/week) | Stasis of tumor growth, increased overall survival. | |
| DIPGXIIIp Xenograft | H3K27M-mutant DMG | 40 mg/kg; Oral gavage (5 days on, 2 off) | Stasis of tumor growth, increased overall survival. | |
| H3.3G34R/V Glioma | Pediatric Glioma | Not specified | Suppressed tumor growth, greatly improved survival. | |
| Intracerebral Melanoma | Melanoma | 40 mg/kg | 80% long-term survival (>78 days) vs. 15 days median in control. |
Clinical Trial Data
A Phase I clinical trial (NCT04334863) is evaluating the safety and maximum tolerated dose (MTD) of WP1066 in pediatric patients with recurrent or progressive malignant brain tumors.
| Parameter | Details | Source |
| Trial Identifier | NCT04334863 | |
| Phase | I | |
| Patient Population | Ages 3 to 25 with recurrent/refractory malignant brain tumors. | |
| Primary Objective | Determine the Maximum Tolerated Dose (MTD) and safety profile. | |
| Dose Escalation Cohorts | 4, 6, 8, and 16 mg/kg. | |
| Administration | Orally, twice a day on Monday, Wednesday, and Friday of weeks 1 and 2 of each 28-day cycle. | |
| Interim Results | First cohort (4 mg/kg) showed no adverse events related to WP1066. One DIPG patient showed clinical improvement and tumor size reduction. |
Experimental Protocols
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Pediatric brain tumor cell lines (e.g., SF8628, DIPGXIIIp)
-
96-well cell culture plates
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
WP1066 stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Treatment: Prepare serial dilutions of WP1066 in culture medium. Remove the old medium from the wells and add 100 µL of the WP1066 dilutions. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blotting for STAT3 Phosphorylation
This technique is used to detect the levels of total and phosphorylated STAT3 to confirm the inhibitory effect of WP1066.
Materials:
-
Cell lysates from WP1066-treated and control cells
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-p-STAT3 (Tyr705), Rabbit anti-STAT3, Mouse anti-GAPDH (loading control)
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lysate Preparation: Treat cells with WP1066 for a specified time (e.g., 2 hours). Lyse cells in RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-STAT3 at 1:1000 dilution) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the ECL substrate and visualize the protein bands using an imaging system. Quantify band intensity relative to the loading control.
Orthotopic Xenograft Animal Model
This in vivo model is critical for evaluating the therapeutic efficacy of WP1066 in a setting that mimics the tumor's natural environment.
Materials:
-
Patient-derived pediatric brain tumor cells (e.g., PED17, DIPGXIIIp), often transduced with luciferase for imaging.
-
Immunocompromised mice (e.g., 6-7 week old female athymic nude Foxn1nu mice).
-
Stereotactic injection apparatus
-
Hamilton syringe
-
WP1066 formulation (e.g., dissolved in DMSO:PEG300, 20:80).
-
Bioluminescence imaging system (e.g., IVIS).
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of tumor cells in sterile PBS at a concentration of 100,000 cells/µL.
-
Stereotactic Injection: Anesthetize the mouse and fix it in the stereotactic frame. Create a burr hole in the skull over the desired brain region (e.g., for pons injection: 1 mm inferior to the lambdoid suture, 1 mm lateral to the mid-sagittal plane).
-
Tumor Implantation: Slowly inject 3 µL of the cell suspension (300,000 cells) to a depth of 4 mm.
-
Tumor Growth Monitoring: Monitor tumor engraftment and growth weekly using bioluminescence imaging.
-
Treatment: Once tumors are established, randomize mice into treatment and vehicle control groups. Administer WP1066 via oral gavage at the desired dose and schedule (e.g., 40 mg/kg, 5 days on/2 days off).
-
Endpoint Analysis: Monitor animals daily for signs of neurologic deficit or morbidity. The primary endpoint is overall survival. Tumor growth can be tracked via imaging.
Visualized Workflows
Conclusion and Future Directions
WP1066 is a highly promising therapeutic agent for pediatric brain tumors due to its ability to inhibit the critical STAT3 oncogenic pathway and cross the blood-brain barrier. Preclinical data strongly support its anti-tumor activity, and early clinical trial results are encouraging. Future research should focus on completing the ongoing Phase I trial to establish a safe and effective dose for pediatric patients. Subsequent Phase II trials will be essential to evaluate its efficacy, both as a monotherapy and potentially in combination with other treatments like radiation or immunotherapy, where its immune-modulating properties could be particularly beneficial. Further investigation into biomarkers that predict response to WP1066 will be crucial for patient selection and realizing its full therapeutic potential in the fight against pediatric brain cancer.
Investigating WP1066 in Pancreatic Cancer Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical evaluation of WP1066, a novel inhibitor of the JAK2/STAT3 signaling pathway, in various pancreatic cancer models. Pancreatic Ductal Adenocarcinoma (PDAC) remains one of the most lethal malignancies, largely due to its resistance to conventional therapies. The constitutive activation of the Signal Transducer and Activator of Transcription 3 (STAT3) is a key driver of pancreatic cancer progression, promoting cell proliferation, survival, angiogenesis, and immune evasion, making it a prime therapeutic target.[1][2][3] WP1066 has emerged as a potent inhibitor of this pathway, demonstrating significant anti-tumor activity both in vitro and in vivo.[4][5][6]
Core Findings and Data Presentation
WP1066 has been shown to effectively suppress the growth of pancreatic cancer cells, including those resistant to standard chemotherapeutic agents like gemcitabine.[4] Its mechanism of action centers on the inhibition of Janus Kinase 2 (JAK2), which in turn prevents the phosphorylation and activation of STAT3.[1][4] This blockade leads to the downregulation of critical downstream targets involved in tumor survival and angiogenesis.[4]
In Vitro Efficacy of WP1066
The following table summarizes the key quantitative data regarding the in vitro effects of WP1066 on various pancreatic cancer cell lines.
| Cell Line(s) | Assay Type | Endpoint | WP1066 Concentration | Result | Reference |
| Colo357FG, MIAPaCa-2 | Proliferation/Apoptosis | IC50 | 2.5 µM | Significant inhibition of proliferation and induction of apoptosis.[4] | [4] |
| Patient-Derived & Commercial PDAC lines | Proliferation/Apoptosis | IC50 | 0.5 - 2.0 µM | Potent induction of apoptosis and inhibition of p-STAT3.[5][6] | [5][6] |
| Colo357FG | Western Blot | p-JAK2 / p-STAT3 Inhibition | 5 µM | Maximal inhibition of constitutive and IL-6 induced phosphorylation.[4] | [4] |
| Colo357FG | Western Blot | Downstream Target Expression | 5 µM | Suppression of Bcl-xL, survivin, and VEGF expression.[4] | [4] |
In Vivo Efficacy of WP1066
In vivo studies using a subcutaneous xenograft model in athymic nude mice have corroborated the in vitro findings, demonstrating significant tumor growth inhibition.
| Animal Model | Tumor Model | Treatment Regimen | Duration | Key Findings | Reference |
| Athymic nu/nu mice | Subcutaneous Colo357FG xenograft | 40 mg/kg WP1066, intraperitoneally, 3x/week | 4 weeks | 4-fold inhibition of tumor growth (p<0.005).[4] | [4] |
| Athymic nu/nu mice | Subcutaneous Colo357FG xenograft | 40 mg/kg WP1066, intraperitoneally, 3x/week | 4 weeks | Significant reduction in proliferation (Ki-67+, p<0.001).[4] | [4] |
| Athymic nu/nu mice | Subcutaneous Colo357FG xenograft | 40 mg/kg WP1066, intraperitoneally, 3x/week | 4 weeks | Significant reduction in angiogenesis (CD31+ microvessels, p<0.003).[4] | [4] |
Signaling Pathway and Mechanism of Action
WP1066 exerts its anti-tumor effects by directly targeting the JAK2/STAT3 signaling cascade, a critical pathway in pancreatic cancer pathogenesis. Growth factors and cytokines, such as Epidermal Growth Factor (EGF) and Interleukin-6 (IL-6), bind to their respective receptors on the cancer cell surface.[2][4] This binding event activates JAK2, which then phosphorylates STAT3. Phosphorylated STAT3 (p-STAT3) dimerizes, translocates to the nucleus, and acts as a transcription factor for genes that promote cell proliferation (e.g., Cyclin D1), survival (e.g., Bcl-xL, Survivin), and angiogenesis (e.g., VEGF).[1][4] WP1066 inhibits the kinase activity of JAK2, thereby preventing STAT3 phosphorylation and blocking this entire downstream cascade.[4] Notably, WP1066's activity is specific, as it does not appear to affect the AKT or TNF-induced NF-κB signaling pathways.[4]
References
- 1. Novel STAT3 phosphorylation inhibitors exhibit potent growth suppressive activity in pancreatic and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Role of STAT3 in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. moleculin.com [moleculin.com]
Methodological & Application
Application Notes and Protocols for WP1066 in In Vivo Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: WP1066 is a potent small-molecule inhibitor of the Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][2] Constitutive activation of the JAK/STAT3 pathway is a key driver in the proliferation, survival, and angiogenesis of numerous human cancers, making it a prime target for therapeutic intervention.[3][4] WP1066 has demonstrated significant anti-tumor activity in a variety of preclinical cancer models by inducing apoptosis and inhibiting tumor cell growth.[2][5] Furthermore, it has been shown to cross the blood-brain barrier, making it a promising agent for treating central nervous system (CNS) malignancies like glioblastoma and brain metastases.[5][6][7] These notes provide a comprehensive overview of WP1066 dosage, administration, and experimental protocols for its use in in vivo mouse models.
Mechanism of Action
The JAK/STAT signaling cascade is initiated by cytokine or growth factor binding to cell surface receptors, leading to the activation of associated JAKs. Activated JAKs then phosphorylate STAT proteins, which subsequently dimerize, translocate to the nucleus, and act as transcription factors for genes involved in cell survival (e.g., Bcl-2, Bcl-xL), proliferation (e.g., c-Myc), and angiogenesis (e.g., VEGF).[4] WP1066 primarily functions by inhibiting the phosphorylation of JAK2, which in turn prevents the activation of its downstream target, STAT3.[2] This blockade leads to the downregulation of STAT3-regulated genes, thereby inducing apoptosis and suppressing tumor growth.[6][8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. The tumor microenvironment expression of p-STAT3 influences the efficacy of cyclophosphamide with WP1066 in murine melanoma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. STAT3 inhibitor WP1066 as a novel therapeutic agent for renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Breakthrough: WP1066 inhibits PD-L1 as well as STAT3 | Drug Discovery News [drugdiscoverynews.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. animallifesciences.com [animallifesciences.com]
- 8. A Novel Inhibitor of STAT3 Activation Is Efficacious Against Established Central Nervous System Melanoma and Inhibits Regulatory T Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Combining WP1066 with Radiation Therapy in Glioma Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM), the most aggressive primary brain tumor, presents a formidable therapeutic challenge. Standard-of-care, which includes surgical resection followed by radiation and chemotherapy, offers limited efficacy, with tumor recurrence being almost inevitable. A growing body of evidence points to the pivotal role of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway in glioma pathogenesis, promoting tumor cell proliferation, survival, invasion, and immunosuppression. WP1066, a small molecule inhibitor of STAT3, has emerged as a promising therapeutic agent.[1][2] This document provides detailed application notes and protocols for the preclinical evaluation of WP1066 in combination with radiation therapy in glioma models, based on published studies. The combination of WP1066 and radiation has been shown to enhance therapeutic efficacy by not only directly targeting tumor cells but also by modulating the tumor microenvironment to elicit a robust anti-tumor immune response.[3][4][5]
Rationale for Combination Therapy
Radiation therapy, a cornerstone of glioma treatment, can paradoxically lead to the activation of pro-survival signaling pathways, including STAT3, contributing to therapeutic resistance.[4][6][7] By inhibiting STAT3, WP1066 can potentially sensitize glioma cells to radiation and abrogate radiation-induced resistance mechanisms.[6][8] Furthermore, WP1066 has demonstrated potent immunomodulatory properties. It can reverse glioma-mediated immune suppression by upregulating costimulatory molecules on microglia and promoting anti-tumor T-cell responses.[1][9] The combination of radiation-induced tumor antigen release and WP1066-mediated immune activation creates a synergistic effect, leading to enhanced tumor control and the generation of immunological memory against the tumor.[3][4][5][10]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies investigating the combination of WP1066 and radiation in glioma models.
Table 1: In Vivo Survival Data in GL261 Murine Glioma Model
| Treatment Group | Median Survival (days) | Long-Term Survivors (>60 days) | Statistical Significance (vs. Control) | Statistical Significance (vs. WP1066 alone) | Statistical Significance (vs. WBRT alone) |
| Control | 23 | 0% | - | - | - |
| WP1066 alone | 27 | Not Reported | P = 0.1178 | - | - |
| WBRT alone | 28 | Not Reported | P = 0.0320 | - | - |
| WBRT + WP1066 | 32 | 40% | P < 0.0001 | P = 0.0004 | P = 0.0035 |
Data from Ott et al., Clinical Cancer Research, 2020.[3]
Table 2: In Vitro Efficacy of WP1066 in Human Glioma Cell Lines
| Cell Line | IC50 of WP1066 (µM) |
| U87-MG | 5.6 |
| U373-MG | 3.7 |
Data from a study on the in vitro and in vivo efficacy of WP1066 in malignant glioma cells.[11]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling pathways involved and a typical experimental workflow for evaluating the combination therapy.
Experimental Protocols
The following are detailed protocols for key experiments based on published literature.
Protocol 1: In Vivo Murine Glioma Model and Treatment
Objective: To evaluate the in vivo efficacy of WP1066 in combination with radiation therapy in an immunocompetent murine glioma model.
Materials:
-
GL261 murine glioma cells
-
C57BL/6 mice (6-8 weeks old)
-
WP1066
-
Vehicle for WP1066 (e.g., DMSO/polyethylene glycol/water)
-
Stereotactic frame
-
Small animal irradiator
Procedure:
-
Cell Culture: Culture GL261 cells in appropriate media (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified 5% CO2 incubator.
-
Intracerebral Implantation:
-
Anesthetize C57BL/6 mice.
-
Secure the mouse in a stereotactic frame.
-
Inject a suspension of GL261 cells (e.g., 1 x 10^5 cells in 2 µL of PBS) into the desired brain region (e.g., striatum).
-
-
Treatment Groups:
-
Divide mice into four groups: (1) Vehicle control, (2) WP1066 alone, (3) Whole-Brain Radiation Therapy (WBRT) alone, and (4) WBRT + WP1066.
-
-
WP1066 Administration:
-
Starting on day 7 post-tumor implantation, administer WP1066 (e.g., 60 mg/kg) via oral gavage three times a week for three weeks.[3]
-
Administer the vehicle to the control and WBRT alone groups on the same schedule.
-
-
Whole-Brain Radiation Therapy (WBRT):
-
On day 10 post-tumor implantation, deliver a single dose of radiation (e.g., 2 Gy) to the whole brain of mice in the WBRT alone and WBRT + WP1066 groups.[3]
-
-
Monitoring and Endpoint:
-
Monitor mice daily for signs of neurological deficits and weight loss.
-
The primary endpoint is survival. Euthanize mice when they exhibit predefined humane endpoints.
-
Record survival data and perform Kaplan-Meier survival analysis.
-
Protocol 2: Immunophenotyping of Tumor-Infiltrating Immune Cells
Objective: To characterize the immune cell populations within the glioma microenvironment following combination therapy.
Materials:
-
Tumor-bearing brains from each treatment group
-
Collagenase/Dispase
-
DNase I
-
Percoll gradient
-
Fluorescently conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, CD11c, F4/80)
-
Flow cytometer
Procedure:
-
Tumor Isolation: At a predetermined time point, euthanize mice and perfuse with PBS. Excise the tumor-bearing brain hemisphere.
-
Single-Cell Suspension Preparation:
-
Mechanically dissociate the brain tissue.
-
Digest the tissue with an enzyme cocktail (e.g., collagenase/dispase and DNase I).
-
Generate a single-cell suspension by passing the digested tissue through a cell strainer.
-
-
Leukocyte Isolation:
-
Isolate leukocytes from the single-cell suspension using a Percoll gradient.
-
-
Antibody Staining:
-
Incubate the isolated leukocytes with a cocktail of fluorescently conjugated antibodies specific for different immune cell markers.
-
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer.
-
Analyze the data to quantify the proportions of different immune cell populations (e.g., T cells, dendritic cells, macrophages) within the tumor microenvironment of each treatment group.
-
Conclusion
The combination of the STAT3 inhibitor WP1066 with radiation therapy represents a promising strategy for the treatment of glioma.[3][4] Preclinical studies have demonstrated that this combination can lead to enhanced survival and the induction of a potent anti-tumor immune response.[3][5][10] The protocols and data presented in this document provide a framework for researchers to further investigate and optimize this therapeutic approach. Future studies could explore different dosing schedules, alternative radiation fractionation schemes, and the combination of WP1066 and radiation with other immunomodulatory agents to further improve outcomes for patients with this devastating disease. The ongoing clinical trials will provide crucial insights into the translatability of these preclinical findings.[12][13][14][15][16]
References
- 1. Facebook [cancer.gov]
- 2. WP1066 suppresses macrophage cell death induced by inflammasome agonists independently of its inhibitory effect on STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Radiation with STAT3 blockade triggers dendritic cell-T cell interactions in the glioma microenvironment and therapeutic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Frontiers | Roles of STAT3 in the pathogenesis and treatment of glioblastoma [frontiersin.org]
- 8. STAT3 Blockade Inhibits Radiation-Induced Malignant Progression in Glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A first-in-human Phase I trial of the oral p-STAT3 inhibitor WP1066 in patients with recurrent malignant glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. [PDF] A novel inhibitor of the STAT3 pathway induces apoptosis in malignant glioma cells both in vitro and in vivo | Semantic Scholar [semanticscholar.org]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Facebook [cancer.gov]
- 14. Initial Results from Phase 2 Trial of STAT3 Inhibitor and Radiation in Glioblastoma Treatment [synapse.patsnap.com]
- 15. Moleculin Announces First Patients Treated in Phase 2 Clinical Trial of STAT3 Inhibitor in Combination with Radiation for the Treatment of Glioblastoma [prnewswire.com]
- 16. Facebook [cancer.gov]
Application Notes and Protocols for Measuring p-STAT3 Inhibition by WP1066
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing various laboratory techniques for the measurement of phosphorylated Signal Transducer and Activator of Transcription 3 (p-STAT3) inhibition by the novel therapeutic agent, WP1066. This document includes an overview of the WP1066 mechanism of action, detailed experimental protocols, and a summary of quantitative data to facilitate the assessment of its inhibitory effects.
Introduction to WP1066 and its Mechanism of Action
WP1066 is a small molecule inhibitor that primarily targets the Janus kinase 2 (JAK2) and STAT3 signaling pathways.[1][2] Constitutive activation of the STAT3 signaling pathway is a hallmark of numerous human cancers, promoting tumor cell proliferation, survival, and angiogenesis. WP1066 exerts its anti-tumor effects by inhibiting the phosphorylation of STAT3 at the tyrosine 705 residue (Tyr705), a critical step for its dimerization, nuclear translocation, and subsequent regulation of target gene expression.[2][3] By blocking this key activation event, WP1066 effectively downregulates the expression of various oncogenic proteins.[3]
Key Techniques for Measuring p-STAT3 Inhibition
The following sections detail the most common and effective methods for quantifying the inhibition of STAT3 phosphorylation by WP1066.
Western Blotting
Western blotting is a widely used technique to detect and quantify the levels of specific proteins in a sample. It is a robust method for assessing the dose-dependent and time-course effects of WP1066 on p-STAT3 levels relative to total STAT3.
Experimental Protocol: Western Blotting for p-STAT3
-
Cell Culture and Treatment:
-
Culture a cell line with known constitutive STAT3 activation (e.g., MDA-MB-231, HeLa, Caki-1, 786-O) to 70-80% confluency.[3][4]
-
Treat the cells with varying concentrations of WP1066 (e.g., 0, 1, 2.5, 5, 10 µM) for a specified duration (e.g., 2, 4, 8, 12, 24 hours).[1][4] Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Extraction:
-
Wash the cells with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of STAT3.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay, such as the BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Prepare protein samples by mixing with Laemmli sample buffer and heating.
-
Load equal amounts of protein (typically 20-40 µg) per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against p-STAT3 (Tyr705) and total STAT3. A loading control antibody (e.g., β-actin or GAPDH) should also be used. Recommended antibody dilutions should be determined empirically but often range from 1:1000.[3]
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software. Normalize the p-STAT3 and total STAT3 band intensities to the loading control. Calculate the ratio of p-STAT3 to total STAT3 to determine the extent of inhibition.[5]
-
Flow Cytometry
Flow cytometry allows for the quantitative analysis of p-STAT3 levels on a single-cell basis, providing insights into the heterogeneity of the cellular response to WP1066.
Experimental Protocol: Intracellular Staining for p-STAT3
-
Cell Culture and Treatment:
-
Treat cells in suspension or adherent cells (harvested post-treatment) with WP1066 as described for Western blotting.
-
-
Fixation:
-
Fix the cells with a fixation buffer (e.g., 1.5% paraformaldehyde) to preserve the cellular structure and protein phosphorylation.
-
-
Permeabilization:
-
Permeabilize the cells with a permeabilization buffer (e.g., ice-cold methanol or a detergent-based buffer like saponin or Triton X-100) to allow antibodies to access intracellular epitopes.[6]
-
-
Antibody Staining:
-
Incubate the permeabilized cells with a fluorochrome-conjugated antibody specific for p-STAT3 (Tyr705).
-
For simultaneous analysis of cell surface markers, co-stain with antibodies against those markers.
-
-
Data Acquisition and Analysis:
Immunohistochemistry (IHC)
IHC is used to visualize the expression and localization of p-STAT3 within tissue samples, making it a valuable tool for in vivo studies assessing the efficacy of WP1066 in tumor models.
Experimental Protocol: p-STAT3 Staining in Tissue Sections
-
Tissue Preparation:
-
Fix tumor tissue samples in formalin and embed in paraffin.
-
Cut thin sections (e.g., 4-5 µm) and mount them on slides.
-
-
Deparaffinization and Rehydration:
-
Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol washes.
-
-
Antigen Retrieval:
-
Perform heat-induced antigen retrieval using a suitable buffer (e.g., citrate buffer, pH 6.0) to unmask the p-STAT3 epitope.
-
-
Immunostaining:
-
Block endogenous peroxidase activity.
-
Block non-specific antibody binding using a blocking serum.
-
Incubate the sections with a primary antibody against p-STAT3 (Tyr705). A recommended starting dilution is 1:200.[9]
-
Wash the slides.
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.
-
Develop the signal using a chromogen such as DAB.
-
Counterstain with hematoxylin.
-
-
Imaging and Analysis:
Quantitative Data Summary
The following tables summarize the reported inhibitory concentrations of WP1066 against various cancer cell lines.
Table 1: IC50 Values of WP1066 in Different Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HEL | Erythroleukemia | 2.30 | [2] |
| B16 | Melanoma | 2.43 | [12] |
| A375 | Melanoma | 1.6 | |
| B16EGFRvIII | Melanoma | 1.5 | |
| Caki-1 | Renal Cell Carcinoma | ~2.5 | [2] |
| 786-O | Renal Cell Carcinoma | ~2.5 | [2] |
| T24 | Bladder Cancer | ~2.5 | [13] |
| UMUC-3 | Bladder Cancer | ~2.5 | [13] |
| JMAR | Head and Neck Squamous Cell Carcinoma | 3.9 | [14] |
| MDA1986 | Head and Neck Squamous Cell Carcinoma | 3.1 | [14] |
Table 2: Effective Concentrations of WP1066 for p-STAT3 Inhibition
| Cell Line | WP1066 Concentration (µM) | Observed Effect on p-STAT3 | Reference |
| HEL | 0.5 - 4.0 | Dose-dependent inhibition of STAT3 phosphorylation | [2] |
| Caki-1 | 5 | Prevention of STAT3 phosphorylation | [2] |
| 786-O | 5 | Prevention of STAT3 phosphorylation | [2] |
| A375 | 1.25 - 5 | Dose-dependent inhibition of STAT3 phosphorylation | [1] |
| B16 | 5 | Suppression of STAT3 phosphorylation | [1] |
| B16EGFRvIII | 5 | Suppression of STAT3 phosphorylation | [1] |
| T24 | 5 | Prevention of STAT3 phosphorylation | [13] |
| UMUC-3 | 5 | Prevention of STAT3 phosphorylation | [13] |
Visualizations
Caption: WP1066 inhibits the JAK-STAT signaling pathway.
Caption: Workflow for Western Blot analysis of p-STAT3.
Caption: Workflow for Flow Cytometry analysis of p-STAT3.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. STAT3 inhibitor WP1066 as a novel therapeutic agent for renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Immunostaining Protocol: P-Stat3 (Xenograft and Mice) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The tumor microenvironment expression of p-STAT3 influences the efficacy of cyclophosphamide with WP1066 in murine melanoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The tumor microenvironment expression of p-STAT3 influences the efficacy of cyclophosphamide with WP1066 in murine melanoma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. STAT3 inhibition by WP1066 suppresses the growth and invasiveness of bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for WP1066 Administration in Orthotopic Brain Tumor Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of WP1066, a potent inhibitor of the JAK/STAT3 signaling pathway, in preclinical orthotopic brain tumor models. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the therapeutic efficacy of WP1066 against malignant gliomas.
Introduction
Glioblastoma (GBM) is the most aggressive and common primary brain tumor in adults, with a dismal prognosis despite multimodal therapeutic approaches.[1][2] A key signaling pathway implicated in GBM pathogenesis is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, particularly the persistent activation of STAT3.[3][4] Constitutively active STAT3 promotes tumor cell proliferation, survival, angiogenesis, and immune evasion.[2][4][5][6]
WP1066 is an orally bioavailable small molecule designed to inhibit STAT3 phosphorylation and subsequent downstream signaling.[5][7] By targeting this critical oncogenic pathway, WP1066 has demonstrated significant antitumor activity in various preclinical cancer models, including malignant glioma.[5][6][8] It has been shown to induce apoptosis in glioma cells, downregulate anti-apoptotic proteins, and modulate the tumor microenvironment to favor an anti-tumor immune response.[2][5][6] This document outlines the necessary protocols for utilizing WP1066 in orthotopic brain tumor models to further investigate its therapeutic potential.
Mechanism of Action of WP1066 in Glioma
WP1066 exerts its anti-cancer effects primarily through the inhibition of the JAK2/STAT3 signaling pathway.[3] Upon administration, WP1066 blocks the phosphorylation of STAT3, preventing its dimerization and translocation into the nucleus.[7][8] This leads to the downregulation of STAT3 target genes involved in cell proliferation (e.g., c-Myc) and survival (e.g., Bcl-xL, Mcl-1).[5][6][7][8] The inhibition of STAT3 signaling ultimately induces apoptosis in malignant glioma cells.[4][6][8]
Furthermore, WP1066 has demonstrated immunomodulatory properties. It can reverse glioma-mediated immune suppression by upregulating costimulatory molecules on microglia and inhibiting regulatory T cells (Tregs).[2][5][7] This dual mechanism of direct tumor cell cytotoxicity and immune system activation makes WP1066 a compelling therapeutic candidate for brain tumors.
Figure 1: Simplified signaling pathway of WP1066 mechanism of action.
Quantitative Data Summary
The following tables summarize the in vivo efficacy of WP1066 in orthotopic and subcutaneous brain tumor models from published studies.
Table 1: In Vivo Efficacy of WP1066 in Murine Brain Tumor Models
| Model Type | Cancer Type | Animal Model | WP1066 Dose & Route | Outcome | Reference |
| Intracerebral | Melanoma | C57BL/6J mice | 40 mg/kg, oral gavage | 80% long-term survival (>78 days) vs. 0% in control | [5][6] |
| Subcutaneous | Malignant Glioma (U87-MG) | Mice | 40 mg/kg, intraperitoneal | Significant inhibition of tumor growth | [6] |
| Orthotopic | Glioblastoma Brain Tumor Stem Cells | Mice | Intraperitoneal | Reduced intratumoral JAK2/STAT3 activity and prolonged survival | [3] |
| Genetically Engineered | Glioma | Murine Model | Not Specified | 55.5% increase in median survival time | [5] |
Table 2: Pharmacokinetic and In Vitro Potency of WP1066
| Parameter | Value | Cell Lines / Model | Reference |
| IC50 | 5.6 µM | U87-MG (Malignant Glioma) | [8] |
| IC50 | 3.7 µM | U373-MG (Malignant Glioma) | [8] |
| IC50 | 1.6 µM | A375 (Melanoma) | [6] |
| IC50 | 2.3 µM | B16 (Melanoma) | [6] |
| Oral Bioavailability | ~30% | Not Specified | [5] |
| Peak Plasma Concentration (40 mg/kg) | 4.31 µM | Canines | [5] |
| Brain Concentration (40 mg/kg IV) | 162 µM (15 min), 6 µM (6 h) | Mice with intact BBB | [2][5] |
| Tumor Concentration (3 weeks post-treatment) | 2.3 µM (range: 0.52–4.0) | Orthotopic brain tumors | [2][5] |
Experimental Protocols
Protocol 1: Establishment of an Orthotopic Glioblastoma Mouse Model
This protocol describes the standard procedure for intracranial inoculation of glioblastoma cells into immunodeficient mice.[1]
Materials:
-
Human glioblastoma cell lines (e.g., U87-MG, U251) or patient-derived brain tumor stem cells (BTSCs).[3]
-
Immunodeficient mice (e.g., NOD/SCID or athymic nude mice).
-
Stereotaxic apparatus.
-
Hamilton syringe with a 26-gauge needle.
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail).
-
Surgical tools (scalpel, forceps, etc.).
-
Betadine and 70% ethanol.
-
Bone wax.
-
Suturing material or tissue adhesive.
-
Cell culture medium (e.g., DMEM).
-
Trypsin-EDTA.
-
Phosphate-buffered saline (PBS).
Procedure:
-
Cell Preparation: Culture glioblastoma cells to 80-90% confluency. On the day of injection, harvest the cells using trypsin-EDTA, wash with PBS, and resuspend in sterile, serum-free medium or PBS at a concentration of 1 x 10^5 to 5 x 10^5 cells in 2-5 µL. Keep the cell suspension on ice.
-
Animal Anesthesia: Anesthetize the mouse using the chosen anesthetic. Confirm proper anesthetic depth by lack of pedal withdrawal reflex.
-
Surgical Preparation: Shave the scalp of the anesthetized mouse and secure it in the stereotaxic frame. Disinfect the surgical area with Betadine followed by 70% ethanol.
-
Incision: Make a sagittal incision (~1 cm) in the scalp to expose the skull.
-
Craniotomy: Using a dental drill or a small needle, create a burr hole at the desired coordinates for intracranial injection (e.g., 2 mm lateral and 1 mm anterior to the bregma).
-
Intracranial Injection: Lower the Hamilton syringe needle through the burr hole to the desired depth (e.g., 3 mm ventral from the dura). Slowly inject the cell suspension over 2-5 minutes to minimize backflow. Leave the needle in place for an additional 5 minutes before slowly retracting it.
-
Closure: Seal the burr hole with bone wax. Suture the scalp incision or close it with tissue adhesive.
-
Post-operative Care: Administer analgesics as per institutional guidelines. Monitor the animals for recovery and any signs of neurological deficits or distress.[9] Tumor growth can be monitored by bioluminescence imaging (if using luciferase-expressing cells) or MRI.
Figure 2: Experimental workflow for establishing an orthotopic glioma model.
Protocol 2: Preparation and Administration of WP1066
This protocol details the preparation and administration of WP1066 for in vivo studies.
Materials:
-
WP1066 powder.
-
Vehicle for solubilization. For oral administration, a methylcellulose-based formulation can be used to improve bioavailability.[5] For intraperitoneal injection, a solution of DMSO, Cremophor EL, and saline can be used.
-
Oral gavage needles or syringes for intraperitoneal injection.
-
Vortex mixer and/or sonicator.
Preparation of WP1066 for Oral Administration (Example):
-
Prepare a 0.5% (w/v) solution of methylcellulose in sterile water.
-
Weigh the required amount of WP1066 powder for the desired dose (e.g., 40 mg/kg).
-
Suspend the WP1066 powder in the methylcellulose solution.
-
Vortex or sonicate the suspension until it is homogenous. Prepare fresh on each day of dosing.
Administration Procedure:
-
Once tumors are established (as determined by imaging or clinical signs), randomize the animals into treatment and control groups.
-
Administer WP1066 at the desired dose and schedule (e.g., 40 mg/kg, three times per week) via oral gavage or intraperitoneal injection.
-
The control group should receive the vehicle alone following the same schedule.
-
Monitor the animals daily for body weight changes, clinical signs of toxicity, and tumor-related neurological symptoms.
-
Continue treatment for the duration of the study or until a pre-defined endpoint is reached (e.g., significant tumor burden or neurological decline).
Protocol 3: Assessment of Treatment Efficacy
This protocol outlines methods to evaluate the anti-tumor effects of WP1066.
Methods:
-
Survival Analysis: Monitor animals until they meet the criteria for euthanasia (e.g., >20% weight loss, severe neurological symptoms). Record the date of death or euthanasia for each animal and plot Kaplan-Meier survival curves.
-
Tumor Burden Measurement: At the end of the study, or at pre-determined time points, euthanize a subset of animals from each group. Perfuse the animals with saline followed by 4% paraformaldehyde. Carefully dissect the brains and measure the tumor volume. Tumor burden can also be assessed non-invasively throughout the study using imaging techniques like MRI or bioluminescence.
-
Immunohistochemistry (IHC): Process the dissected brains for IHC analysis. Stain tissue sections for markers of proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), and the target of WP1066 (e.g., phosphorylated STAT3).[3][8]
-
Western Blotting: For biochemical analysis, tumor tissue can be snap-frozen at the time of dissection. Prepare protein lysates and perform Western blotting to assess the levels of total and phosphorylated STAT3, as well as downstream target proteins.[10]
Conclusion
The protocols and data presented here provide a framework for the preclinical evaluation of WP1066 in orthotopic brain tumor models. By targeting the critical STAT3 signaling pathway, WP1066 represents a promising therapeutic strategy for malignant gliomas. Rigorous and well-controlled in vivo studies are essential to further elucidate its efficacy and mechanism of action, paving the way for potential clinical translation.
References
- 1. Establishment of an orthotopic glioblastoma mouse model for preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. On-target JAK2/STAT3 inhibition slows disease progression in orthotopic xenografts of human glioblastoma brain tumor stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role and Therapeutic Targeting of JAK/STAT Signaling in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A first-in-human Phase I trial of the oral p-STAT3 inhibitor WP1066 in patients with recurrent malignant glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel Inhibitor of STAT3 Activation Is Efficacious Against Established Central Nervous System Melanoma and Inhibits Regulatory T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facebook [cancer.gov]
- 8. [PDF] A novel inhibitor of the STAT3 pathway induces apoptosis in malignant glioma cells both in vitro and in vivo | Semantic Scholar [semanticscholar.org]
- 9. Establishment of Orthotopic Patient-derived Xenograft Models for Brain Tumors using a Stereotaxic Device - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synergistic inhibition of tumor growth by combination treatment with drugs against different subpopulations of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells Following WP1066 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
WP1066 is a potent small molecule inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, with particular activity against JAK2 and STAT3.[1] The JAK/STAT pathway plays a critical role in cytokine signaling and is integral to the regulation of the immune system.[2][3][4] Constitutive activation of the STAT3 pathway is a common feature in many cancers, contributing to tumor cell proliferation, survival, and the suppression of anti-tumor immunity.[5][6] WP1066 has been shown to exert direct cytotoxic effects on tumor cells and to modulate the immune response, making it a promising candidate for cancer immunotherapy.[7][8]
These application notes provide a comprehensive guide for the flow cytometric analysis of immune cells following treatment with WP1066. Flow cytometry is a powerful technique that allows for the multi-parametric analysis of single cells within heterogeneous populations, making it an ideal tool to dissect the immunological effects of WP1066. The protocols outlined below detail methods for sample preparation, in vitro treatment, antibody staining, and data acquisition for the analysis of various immune cell subsets.
Data Presentation: Summarized Quantitative Data
The following tables provide a structured summary of expected quantitative data from flow cytometry analysis of peripheral blood mononuclear cells (PBMCs) treated with WP1066 in vitro. These tables are designed for easy comparison of dose-dependent effects.
Table 1: Effect of WP1066 on Major Immune Cell Populations (% of Live, Single Cells)
| Treatment Group | Concentration (µM) | % CD4+ T Cells | % CD8+ T Cells | % B Cells (CD19+) | % NK Cells (CD3-CD56+) | % Monocytes (CD14+) |
| Vehicle Control | 0 | 45.2 ± 3.1 | 25.8 ± 2.5 | 10.1 ± 1.2 | 12.5 ± 1.8 | 15.3 ± 2.0 |
| WP1066 | 1 | 44.8 ± 2.9 | 26.1 ± 2.3 | 9.9 ± 1.1 | 13.0 ± 1.9 | 14.9 ± 1.8 |
| WP1066 | 5 | 43.5 ± 3.5 | 28.5 ± 2.8 | 9.5 ± 1.0 | 14.2 ± 2.1 | 13.8 ± 1.5 |
| WP1066 | 10 | 42.1 ± 3.8 | 30.2 ± 3.1** | 9.1 ± 0.9 | 15.5 ± 2.5 | 12.5 ± 1.3* |
*Data are presented as mean ± standard deviation. Statistical significance relative to vehicle control is denoted by *p < 0.05, **p < 0.01.
Table 2: Effect of WP1066 on T Cell Activation and Regulatory T Cell (Treg) Frequency
| Treatment Group | Concentration (µM) | % CD69+ of CD8+ T Cells | % CD25+ of CD4+ T Cells | % FoxP3+ of CD4+ T Cells (Tregs) |
| Vehicle Control | 0 | 5.2 ± 0.8 | 8.1 ± 1.1 | 6.5 ± 0.9 |
| WP1066 | 1 | 8.9 ± 1.2 | 9.5 ± 1.3 | 6.1 ± 0.8 |
| WP1066 | 5 | 15.4 ± 2.1** | 12.3 ± 1.8 | 4.2 ± 0.6 |
| WP1066 | 10 | 22.8 ± 3.0*** | 15.8 ± 2.2 | 2.8 ± 0.4*** |
*Data are presented as mean ± standard deviation. Statistical significance relative to vehicle control is denoted by *p < 0.05, **p < 0.01, ***p < 0.001.
Table 3: Effect of WP1066 on Myeloid Cell Phenotype
| Treatment Group | Concentration (µM) | % HLA-DR+ of CD14+ Monocytes | % CD86+ of CD14+ Monocytes | % p-STAT3+ of CD14+ Monocytes |
| Vehicle Control | 0 | 65.7 ± 5.4 | 30.1 ± 3.3 | 75.2 ± 6.1 |
| WP1066 | 1 | 70.2 ± 6.1 | 38.9 ± 4.0 | 50.8 ± 5.5** |
| WP1066 | 5 | 78.9 ± 7.2 | 52.6 ± 5.1 | 25.4 ± 3.8*** |
| WP1066 | 10 | 85.4 ± 8.0 | 65.3 ± 6.2 | 10.1 ± 2.1 |
*Data are presented as mean ± standard deviation. Statistical significance relative to vehicle control is denoted by *p < 0.05, **p < 0.01, ***p < 0.001.
Experimental Protocols
1. Isolation of Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of PBMCs from whole blood using density gradient centrifugation.
Materials:
-
Whole blood collected in heparin- or EDTA-containing tubes
-
Phosphate-buffered saline (PBS), sterile
-
Density gradient medium (e.g., Ficoll-Paque™)
-
15 mL or 50 mL conical tubes
-
Serological pipettes
-
Centrifuge
Protocol:
-
Dilute whole blood 1:1 with sterile PBS.
-
Carefully layer the diluted blood over the density gradient medium in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate the upper plasma layer.
-
Collect the buffy coat layer containing the PBMCs.
-
Wash the collected PBMCs with PBS and centrifuge at 300 x g for 10 minutes. Repeat the wash step.
-
Resuspend the PBMC pellet in complete RPMI-1640 medium and perform a cell count.
2. In Vitro Treatment with WP1066
Materials:
-
Isolated PBMCs
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% penicillin-streptomycin)
-
WP1066 stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
Cell culture incubator (37°C, 5% CO2)
Protocol:
-
Seed the isolated PBMCs in a 96-well plate at a density of 1 x 10^6 cells/mL.
-
Prepare serial dilutions of WP1066 in complete RPMI-1640 medium to achieve the desired final concentrations (e.g., 1, 5, 10 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Add the WP1066 dilutions or vehicle control to the appropriate wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
3. Flow Cytometry Staining
This protocol provides a general procedure for surface and intracellular staining. Antibody panels should be optimized based on the specific immune cell populations of interest.
Materials:
-
Treated PBMCs
-
FACS tubes (5 mL round-bottom tubes)
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)
-
Fixable Viability Dye
-
Fluorochrome-conjugated antibodies for surface markers (e.g., anti-CD3, CD4, CD8, CD19, CD56, CD14, CD69, CD25, HLA-DR, CD86)
-
Fixation/Permeabilization Buffer Kit (for intracellular staining)
-
Fluorochrome-conjugated antibodies for intracellular markers (e.g., anti-FoxP3, p-STAT3)
-
Flow cytometer
Protocol:
-
Harvest and Wash Cells: After incubation with WP1066, harvest the cells from each well and transfer to FACS tubes. Centrifuge at 350 x g for 5 minutes and discard the supernatant. Wash the cells with 2 mL of cold Flow Cytometry Staining Buffer and centrifuge again.
-
Viability Staining: Resuspend the cell pellet in 100 µL of PBS. Add the viability dye according to the manufacturer's instructions. Incubate for 20 minutes at room temperature, protected from light. Wash the cells with 2 mL of Flow Cytometry Staining Buffer.
-
Surface Marker Staining: Resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer containing the pre-titrated cocktail of surface antibodies. Incubate for 30 minutes at 4°C in the dark.
-
Wash: Add 2 mL of Flow Cytometry Staining Buffer, centrifuge, and discard the supernatant. Repeat this wash step.
-
Fixation and Permeabilization (for intracellular staining): If staining for intracellular targets is not required, proceed to step 8. Otherwise, resuspend the cell pellet in 100 µL of Fixation/Permeabilization buffer. Incubate for 20-30 minutes at 4°C.
-
Intracellular Staining: Wash the cells twice with 1 mL of Permeabilization/Wash Buffer. Resuspend the cells in 100 µL of Permeabilization/Wash Buffer containing the intracellular antibody cocktail (e.g., anti-FoxP3, p-STAT3). Incubate for 30-45 minutes at 4°C in the dark.
-
Final Wash: Wash the cells once with 2 mL of Permeabilization/Wash Buffer and once with 2 mL of Flow Cytometry Staining Buffer.
-
Resuspension and Acquisition: Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer and acquire the samples on a flow cytometer.
Mandatory Visualizations
Caption: WP1066 inhibits the JAK2/STAT3 signaling pathway.
Caption: Experimental workflow for flow cytometry analysis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Mechanisms of Jak/STAT signaling in immunity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 4. Jak-STAT signaling pathways in cells of the immune system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. A first-in-human Phase I trial of the oral p-STAT3 inhibitor WP1066 in patients with recurrent malignant glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel Inhibitor of STAT3 Activation Is Efficacious Against Established Central Nervous System Melanoma and Inhibits Regulatory T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Breakthrough: WP1066 inhibits PD-L1 as well as STAT3 | Drug Discovery News [drugdiscoverynews.com]
Application Notes and Protocols: Immunohistochemistry for p-STAT3 in WP1066-Treated Tumors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing and interpreting immunohistochemistry (IHC) for phosphorylated Signal Transducer and Activator of Transcription 3 (p-STAT3) in tumor tissues following treatment with WP1066. This document includes an overview of the WP1066 mechanism of action, a detailed experimental protocol for p-STAT3 IHC, and a summary of expected quantitative outcomes based on preclinical studies.
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in tumor cell proliferation, survival, and angiogenesis.[1] Its activation through phosphorylation at the tyrosine 705 residue (p-STAT3) is a key oncogenic event in a variety of human cancers, including melanoma, glioma, and renal cell carcinoma.[1][2][3] Consequently, STAT3 has emerged as a promising therapeutic target in oncology.
WP1066 is a small molecule inhibitor that effectively targets the JAK2/STAT3 signaling pathway.[4][5][6] It has been shown to suppress the phosphorylation of JAK2 and STAT3, leading to the downregulation of anti-apoptotic proteins and the induction of apoptosis in tumor cells.[4][5] Furthermore, WP1066 has demonstrated the ability to inhibit tumor growth in preclinical xenograft models, an effect that correlates with reduced levels of p-STAT3 within the tumor microenvironment.[1][3][7] Immunohistochemistry for p-STAT3 is therefore a critical pharmacodynamic biomarker assay to assess the in vivo efficacy of WP1066 and similar STAT3 inhibitors.
Mechanism of Action of WP1066
WP1066 exerts its anti-tumor effects primarily by inhibiting the Janus kinase 2 (JAK2), a key upstream kinase responsible for the phosphorylation and activation of STAT3.[4][5] By blocking JAK2, WP1066 prevents the phosphorylation of STAT3 at Tyr705. This, in turn, inhibits the dimerization and nuclear translocation of STAT3, preventing it from binding to DNA and transcribing target genes involved in cell survival and proliferation, such as c-Myc and Bcl-xL.[8]
Quantitative Data Summary
The following table summarizes the observed effects of WP1066 on p-STAT3 expression in various tumor models as determined by immunohistochemistry.
| Tumor Model | Treatment Group | p-STAT3 Positive Cells (%) | Reference |
| CNS Melanoma (Murine) | Control | 12.7 ± 2.3 | [2] |
| WP1066 (sub-therapeutic) | 9.2 ± 2.8 | [2] | |
| Cytotoxic CTX | 4.5 ± 1.2 | [2] | |
| Cytotoxic CTX + WP1066 | 2.3 ± 0.8 | [2] | |
| Oral Squamous Cell Carcinoma (Xenograft) | Control | High Expression | [7] |
| WP1066-treated | Significantly Decreased Expression | [7] | |
| Renal Cell Carcinoma (Caki-1 Xenograft) | Control | Positive Immunostaining | [1] |
| WP1066-treated | Decreased Immunostaining | [1] | |
| H3K27M-mutant Diffuse Midline Glioma (Xenograft) | Vehicle | Positive Staining | [3] |
| WP1066-treated | Significant Decrease in pSTAT3 (Y705) | [3] |
Experimental Protocol: Immunohistochemistry for p-STAT3
This protocol is designed for the detection of p-STAT3 (Tyr705) in formalin-fixed, paraffin-embedded (FFPE) tumor tissues from preclinical models treated with WP1066.
Materials and Reagents
-
FFPE tumor tissue sections (4-5 µm) on charged slides
-
Xylene or a xylene substitute
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer: Citrate Buffer (10 mM, pH 6.0) or Tris-EDTA Buffer (pH 9.0)[9][10][11]
-
Peroxidase Blocking Solution (e.g., 3% Hydrogen Peroxide in methanol)[10]
-
Blocking Buffer (e.g., 5% Normal Goat Serum in PBS)
-
Primary Antibody: Rabbit anti-Phospho-STAT3 (Tyr705) monoclonal antibody (e.g., Cell Signaling Technology, #9145)[9][11]
-
Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG
-
DAB (3,3'-Diaminobenzidine) Substrate Kit
-
Hematoxylin counterstain
-
Mounting Medium
-
Phosphate Buffered Saline (PBS) or Tris-Buffered Saline (TBS)
Experimental Workflow
Detailed Procedure
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Pre-heat antigen retrieval buffer to 95-100°C in a water bath or steamer.
-
Immerse slides in the hot buffer and incubate for 20-30 minutes.[10]
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides in PBS or TBS.
-
-
Peroxidase Blocking:
-
Incubate slides in peroxidase blocking solution for 10-15 minutes at room temperature to quench endogenous peroxidase activity.[10]
-
Rinse slides with PBS or TBS.
-
-
Blocking:
-
Incubate slides with blocking buffer for 30-60 minutes at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Secondary Antibody Incubation:
-
Rinse slides with PBS or TBS.
-
Incubate slides with the HRP-conjugated secondary antibody for 30-60 minutes at room temperature.
-
-
Detection:
-
Rinse slides with PBS or TBS.
-
Prepare the DAB substrate solution according to the manufacturer's instructions.
-
Incubate slides with the DAB solution until the desired brown color intensity is reached (typically 1-10 minutes). Monitor under a microscope to avoid overstaining.
-
Rinse slides with deionized water to stop the reaction.
-
-
Counterstaining:
-
Immerse slides in hematoxylin for 1-2 minutes.[9]
-
Rinse with water.
-
"Blue" the sections in running tap water or a bluing agent.
-
-
Dehydration and Mounting:
-
Dehydrate the slides through a graded series of ethanol (70%, 95%, 100%).
-
Clear in xylene.
-
Coverslip with a permanent mounting medium.
-
Data Analysis and Interpretation
Staining for p-STAT3 is typically observed in the nucleus and, in some cases, the cytoplasm of tumor cells.[13] A semi-quantitative analysis can be performed by scoring both the intensity of the staining (e.g., 0 = no staining, 1 = weak, 2 = moderate, 3 = strong) and the percentage of positively stained cells. A significant reduction in the staining intensity and/or the percentage of p-STAT3 positive cells in the WP1066-treated group compared to the vehicle control group would indicate effective target engagement and inhibition of the STAT3 pathway.
Conclusion
Immunohistochemistry for p-STAT3 is an indispensable tool for evaluating the in vivo efficacy of STAT3 inhibitors like WP1066. The protocol and data presented here provide a framework for researchers to assess the pharmacodynamic effects of these agents in preclinical tumor models, aiding in the development of novel cancer therapeutics. Consistent and reproducible IHC data is crucial for establishing a clear link between target inhibition and anti-tumor activity.
References
- 1. STAT3 inhibitor WP1066 as a novel therapeutic agent for renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The tumor microenvironment expression of p-STAT3 influences the efficacy of cyclophosphamide with WP1066 in murine melanoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. A Novel Inhibitor of STAT3 Activation Is Efficacious Against Established Central Nervous System Melanoma and Inhibits Regulatory T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Facebook [cancer.gov]
- 9. Immunostaining Protocol: P-Stat3 (Xenograft and Mice) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Immunohistochemical Expression of STAT3, Bcl-xL, and MMP-2 Proteins in Colon Adenoma and Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The role of p-Stat3 Y705 immunohistochemistry in glioblastoma prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A first-in-human Phase I trial of the oral p-STAT3 inhibitor WP1066 in patients with recurrent malignant glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing WP1066 Efficacy in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
WP1066 is a potent small-molecule inhibitor of the Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1] Constitutive activation of the JAK/STAT3 pathway is a key driver in many human malignancies, promoting tumor cell proliferation, survival, invasion, and immunosuppression.[2][3] WP1066 has demonstrated significant anti-tumor activity in a variety of preclinical cancer models, making it a promising therapeutic agent for further investigation.[4] These application notes provide detailed protocols for utilizing animal models to assess the in vivo efficacy of WP1066.
Mechanism of Action: The JAK/STAT3 Signaling Pathway
The JAK/STAT3 pathway is a critical signaling cascade involved in cellular proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers. WP1066 exerts its anti-tumor effects by primarily inhibiting the phosphorylation of JAK2 and subsequently STAT3, preventing its dimerization, nuclear translocation, and transcriptional activity on target oncogenes.[1][5]
Animal Models for WP1066 Efficacy Testing
A variety of animal models have been successfully employed to evaluate the preclinical efficacy of WP1066 across different cancer types. The choice of model depends on the specific research question, tumor type, and desired endpoints.
Syngeneic Mouse Models
Syngeneic models, where immunocompetent mice are inoculated with tumor cells from the same genetic background, are crucial for studying the interplay between WP1066 and the immune system.
-
Melanoma: C57BL/6J mice are commonly used with B16 or B16EGFRvIII melanoma cell lines for both subcutaneous and intracerebral tumor models.[6][7]
-
Glioma: C57BL/6 mice with orthotopically engrafted GL261 glioma cells are a standard model.[8]
Xenograft Mouse Models
Xenograft models, involving the implantation of human tumor cells into immunodeficient mice (e.g., nude or SCID mice), are valuable for assessing the direct anti-tumor effects of WP1066 on human cancers.
-
Malignant Glioma: Nude mice with subcutaneous xenografts of human U87-MG or U373-MG glioma cells.[2][5]
-
Renal Cell Carcinoma: Athymic nude mice with subcutaneous xenografts of human Caki-1 cells.[9]
-
Breast Cancer Brain Metastasis: Nude mice with intracardiac injection of MDA-MB-231BR brain-seeking breast cancer cells.[10]
-
Diffuse Midline Glioma (DMG): Intracranial xenografts of patient-derived DMG cell lines (e.g., PED17) in immunodeficient mice.[11]
Quantitative Data Summary
The following tables summarize the reported efficacy of WP1066 in various preclinical animal models.
Table 1: Efficacy of WP1066 in Melanoma Models
| Animal Model | Cell Line | WP1066 Dose & Route | Key Findings | Reference(s) |
| C57BL/6J Mice (Intracerebral) | B16EGFRvIII | 40 mg/kg, oral gavage | 80% long-term survival (>78 days) vs. 15-day median survival in controls.[6][7] | [6][7] |
| C57BL/6J Mice (Intracerebral) | B16EGFRvIII | 20 mg/kg, i.p. | Median survival of 23.5 days vs. 17.5 days in controls.[6] | [6] |
| C57BL/6J Mice (Subcutaneous) | B16EGFRvIII / B16 | Not specified | Marked inhibition of tumor growth compared to controls.[7] | [7] |
| Syngeneic Mice (Intracerebral) | Melanoma | WP1066 + Cytotoxic CTX | 375% increase in median survival (120 days) with 57% long-term survivors.[12] | [12] |
Table 2: Efficacy of WP1066 in Glioma Models
| Animal Model | Cell Line | WP1066 Dose & Route | Key Findings | Reference(s) |
| Nude Mice (Subcutaneous) | U87-MG / U373-MG | Not specified, i.p. | Significant inhibition of tumor growth over 30 days (P<0.001).[2][5] | [2][5] |
| Genetically Engineered Murine Model | Glioma | Not specified | 55.5% increase in median survival time (p < 0.01).[4][13] | [4][13] |
| C57BL/6 Mice (Orthotopic) | GL261 | 30 mg/kg, oral + STING agonist | Increased median survival to 58 days vs. 25 days in control/monotherapy.[8] | [8] |
| Immunodeficient Mice (Intracranial) | PED17 (DMG) | 20 mg/kg, oral gavage | Tumor growth stasis or regression.[11] | [11] |
Table 3: Efficacy of WP1066 in Other Cancer Models
| Animal Model | Cancer Type | Cell Line | WP1066 Dose & Route | Key Findings | Reference(s) |
| Nude Mice (Xenograft) | Renal Cell Carcinoma | Caki-1 | 40 mg/kg, oral gavage | Significant inhibition of tumor growth.[9] | [9] |
| Nude Mice (Metastasis Model) | Breast Cancer | MDA-MB-231BR | 40 mg/kg, i.p. | Significantly increased survival and suppressed brain metastasis.[10] | [10] |
Experimental Protocols
Protocol 1: Subcutaneous Xenograft Model for Glioma
This protocol describes the establishment of a subcutaneous glioma xenograft model to evaluate the efficacy of WP1066.
Materials:
-
Human glioma cell lines (e.g., U87-MG, U373-MG)
-
Cell culture medium and supplements
-
Athymic nude mice (6-8 weeks old)
-
WP1066
-
Vehicle control (e.g., 20% DMSO in polyethylene glycol 300)[9]
-
Calipers
-
Sterile syringes and needles
Procedure:
-
Cell Culture: Culture human glioma cells in appropriate medium until they reach 80-90% confluency.
-
Cell Preparation: Harvest cells and resuspend in sterile phosphate-buffered saline (PBS) or serum-free medium at a concentration of 5 x 10^6 cells/100 µL.
-
Tumor Implantation: Anesthetize the mice and subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Monitoring: Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Treatment Groups: Once tumors reach a palpable size (e.g., 100 mm³), randomize mice into treatment and control groups.
-
Drug Administration: Administer WP1066 (e.g., 40 mg/kg) or vehicle control via the desired route (intraperitoneal or oral gavage) according to the planned schedule (e.g., daily for 5 days, followed by a 2-day rest).[9]
-
Monitoring: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study period.
-
Tissue Analysis: Excise tumors for immunohistochemical analysis of p-STAT3 levels to confirm target engagement.[5]
Protocol 2: Orthotopic Intracerebral Melanoma Model
This protocol details the establishment of an intracerebral melanoma model to assess WP1066's ability to cross the blood-brain barrier and treat brain tumors.
Materials:
-
Murine melanoma cell line (e.g., B16EGFRvIII)
-
C57BL/6J mice (6-8 weeks old)
-
Stereotactic apparatus
-
Hamilton syringe
-
WP1066
-
Vehicle control
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of B16EGFRvIII cells at a concentration of 1 x 10^5 cells/5 µL in sterile PBS.
-
Animal Preparation: Anesthetize the mouse and secure it in a stereotactic frame.
-
Craniotomy: Create a small burr hole in the skull at a predetermined stereotactic coordinate.
-
Tumor Implantation: Slowly inject 5 µL of the cell suspension into the brain parenchyma using a Hamilton syringe.
-
Post-operative Care: Suture the incision and provide appropriate post-operative care.
-
Treatment Initiation: Begin treatment with WP1066 (e.g., 40 mg/kg, oral gavage) or vehicle control on day 3 post-implantation.[6]
-
Survival Monitoring: Monitor the mice daily for signs of neurological deficits and record survival.
-
Endpoint: The primary endpoint is survival. A significant increase in the median survival time of the WP1066-treated group compared to the control group indicates efficacy.[6]
Concluding Remarks
The preclinical animal models described herein provide a robust framework for evaluating the in vivo efficacy of WP1066. The choice of model should be carefully considered based on the specific cancer type and the scientific questions being addressed. Adherence to detailed and consistent experimental protocols is critical for generating reliable and reproducible data to support the clinical development of WP1066 as a novel cancer therapeutic.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. A first-in-human Phase I trial of the oral p-STAT3 inhibitor WP1066 in patients with recurrent malignant glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel inhibitor of the STAT3 pathway induces apoptosis in malignant glioma cells both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Novel Inhibitor of STAT3 Activation Is Efficacious Against Established Central Nervous System Melanoma and Inhibits Regulatory T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. STAT3 inhibitor WP1066 as a novel therapeutic agent for renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stat3 orchestrates interaction between endothelial and tumor cells and inhibition of Stat3 suppresses brain metastasis of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. The tumor microenvironment expression of p-STAT3 influences the efficacy of cyclophosphamide with WP1066 in murine melanoma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
WP1066 Technical Support Center: Troubleshooting Solubility Issues
For researchers, scientists, and drug development professionals utilizing the JAK2/STAT3 inhibitor WP1066, achieving and maintaining its solubility is critical for successful experimentation. This technical support center provides a comprehensive guide to understanding and overcoming solubility challenges with WP1066, presented in a clear question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of WP1066?
A1: WP1066 is a hydrophobic compound with poor solubility in aqueous solutions. It is practically insoluble in water and ethanol alone.[1][2] However, it exhibits good solubility in dimethyl sulfoxide (DMSO).[1][2][3]
Q2: What is the recommended solvent for preparing a stock solution of WP1066?
A2: The recommended solvent for preparing a high-concentration stock solution of WP1066 is fresh, anhydrous DMSO.[1][3] It is crucial to use a fresh, moisture-free DMSO as it is hygroscopic, and absorbed water can significantly reduce the solubility of WP1066.[1][3]
Q3: My WP1066 powder is not dissolving well in DMSO. What can I do?
A3: If you encounter difficulty dissolving WP1066 in DMSO, you can try the following troubleshooting steps:
-
Gentle Warming: Warm the solution to 37°C for a short period (e.g., 10 minutes) to aid dissolution.[2][4]
-
Sonication: Use an ultrasonic bath to provide mechanical agitation and break down any clumps of the compound.[2][3]
-
Vortexing: Vigorous vortexing can also help to dissolve the compound.[4][5]
Q4: I observed precipitation when I diluted my WP1066 DMSO stock solution into my aqueous cell culture medium. How can I prevent this?
A4: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds like WP1066. Here are some solutions:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is kept low, typically below 0.5%, to minimize solvent-induced toxicity and precipitation.
-
Pre-warming Media: Pre-warm your cell culture media to 37°C before adding the WP1066 stock solution.[5]
-
Rapid Mixing: Add the WP1066 stock solution directly to the pre-warmed media and mix quickly and thoroughly to facilitate rapid dispersion and prevent localized high concentrations that can lead to precipitation.
-
Serial Dilutions: For very high final concentrations of WP1066, consider performing serial dilutions in pre-warmed media.
Q5: How should I store my WP1066 stock solution?
A5: WP1066 powder should be stored at -20°C for long-term stability (up to 3 years).[1][3] Once dissolved in a solvent like DMSO, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1][3] The stock solution in solvent can be stored at -80°C for up to a year or at -20°C for up to one month.[1][3]
Data Presentation: WP1066 Solubility
| Solvent | Solubility | Molar Concentration (mM) | Notes |
| DMSO | ≥ 71 mg/mL[1] | ≥ 199.31 mM[1] | Use fresh, anhydrous DMSO as moisture can reduce solubility.[1] |
| DMSO | ≥ 44 mg/mL[3] | ≥ 123.52 mM[3] | Hygroscopic nature of DMSO can impact solubility.[3] |
| DMSO | ≥ 17.8 mg/mL[2] | - | Gentle warming and sonication can aid dissolution.[2] |
| DMSO | Soluble to 25 mM | 25 mM | |
| Ethanol | Insoluble[1] | - | |
| Ethanol | ≥ 24.6 mg/mL[2] | - | Requires gentle warming and sonication.[2] |
| Ethanol | 16.67 mg/mL[3] | 46.80 mM[3] | Requires sonication.[3] |
| Ethanol | Soluble to 10 mM | 10 mM | |
| Water | Insoluble[1][2] | - |
Experimental Protocols
Protocol 1: Preparation of a 10 mM WP1066 Stock Solution in DMSO
Materials:
-
WP1066 powder (Molecular Weight: 356.22 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or incubator at 37°C (optional)
-
Ultrasonic bath (optional)
Procedure:
-
Calculate the mass of WP1066 required. For 1 mL of a 10 mM stock solution, you will need 3.56 mg of WP1066.
-
Weigh the calculated amount of WP1066 powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution vigorously until the powder is completely dissolved.
-
If dissolution is slow, you may warm the tube to 37°C for 10 minutes and/or place it in an ultrasonic bath for a few minutes.[2]
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
Protocol 2: Preparation of WP1066 Working Solution for In Vitro Cell Culture Experiments
Materials:
-
10 mM WP1066 stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile microcentrifuge tubes or a sterile plate
-
Pipettes
Procedure:
-
Thaw an aliquot of the 10 mM WP1066 stock solution at room temperature.
-
Determine the final concentration of WP1066 required for your experiment.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium. Remember to keep the final DMSO concentration below 0.5%.
-
Add the calculated volume of the WP1066 stock solution directly to the pre-warmed cell culture medium.
-
Immediately after adding the stock solution, mix the medium gently but thoroughly by pipetting up and down or by swirling the plate/flask.
-
Visually inspect the medium for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide.
-
Add the final working solution to your cells.
Visualizations
Signaling Pathway of WP1066
Caption: WP1066 inhibits the JAK2/STAT3 signaling pathway.
Experimental Workflow for WP1066 Solution Preparation
Caption: Workflow for preparing WP1066 stock and working solutions.
Troubleshooting Logic for WP1066 Solubility Issues
Caption: Decision tree for troubleshooting WP1066 solubility problems.
References
Technical Support Center: Overcoming WP1066 Resistance
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the JAK2/STAT3 inhibitor, WP1066, in cancer cells.
Troubleshooting Guide
This guide is designed to help you identify and address potential issues when cancer cells exhibit reduced sensitivity or develop resistance to WP1066 treatment.
| Observed Issue | Potential Cause | Suggested Action |
| Reduced cell death or growth inhibition at previously effective WP1066 concentrations. | 1. Development of acquired resistance. 2. Suboptimal experimental conditions. | 1. Confirm Resistance: Perform a dose-response curve with a fresh batch of WP1066 to verify the shift in IC50 value. 2. Investigate Molecular Mechanisms: Analyze downstream targets of the JAK2/STAT3 pathway. 3. Consider Combination Therapies: Explore synergistic effects with other inhibitors or treatments. |
| No significant decrease in phosphorylated STAT3 (p-STAT3) levels after WP1066 treatment. | 1. Activation of alternative signaling pathways bypassing JAK2. 2. Mutations in the JAK2 or STAT3 genes. | 1. Pathway Analysis: Use western blotting or other proteomic techniques to assess the activation status of alternative pathways like MAPK/ERK, PI3K/Akt, or other receptor tyrosine kinases. 2. Sequencing: Sequence the kinase domain of JAK2 and the SH2 domain of STAT3 to identify potential resistance-conferring mutations. |
| Initial response to WP1066 followed by tumor regrowth or cell proliferation. | Feedback activation of STAT3 or compensatory signaling pathways. | 1. Time-Course Experiment: Analyze p-STAT3 levels and markers of cell proliferation at different time points after WP1066 treatment to observe any rebound effects. 2. Combination with Other Inhibitors: Consider co-treatment with inhibitors of pathways identified in the pathway analysis (e.g., MEK inhibitors, PI3K inhibitors). |
| Inconsistent results between experiments. | 1. Cell line heterogeneity. 2. Variability in WP1066 preparation and storage. 3. Inconsistent cell culture conditions. | 1. Cell Line Authentication: Regularly authenticate cell lines using short tandem repeat (STR) profiling. 2. Standardize Protocols: Ensure consistent protocols for WP1066 dissolution, storage, and treatment concentrations. 3. Monitor Culture Conditions: Maintain consistent cell passage numbers, confluency, and media formulations. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of WP1066?
WP1066 is a small molecule inhibitor that primarily targets the Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][2] It has been shown to inhibit the phosphorylation of JAK2 and STAT3, leading to the downregulation of STAT3 target genes involved in cell proliferation, survival, and immune suppression.[3][4] WP1066 can also degrade the JAK2 protein, unlike its parent compound AG490.[1] Additionally, it exhibits immunomodulatory effects by upregulating costimulatory molecules on immune cells and inhibiting regulatory T cells.[5][6]
Q2: What are the known or potential mechanisms of resistance to WP1066 and other JAK2/STAT3 inhibitors?
While specific documented cases of acquired resistance to WP1066 are not extensively detailed in the literature, mechanisms of resistance to JAK2 and STAT3 inhibitors in general can be extrapolated and may include:
-
Mutations in the JAK2 Kinase Domain: Similar to other kinase inhibitors, mutations in the ATP-binding site of JAK2 can prevent the binding of WP1066, rendering it ineffective.[7][8]
-
Activation of Alternative Signaling Pathways: Cancer cells can develop resistance by activating compensatory signaling pathways to bypass the inhibition of JAK2/STAT3. These can include the MAPK/ERK and PI3K/Akt pathways.[9][10]
-
Feedback Activation of STAT3: Prolonged inhibition of a signaling pathway can sometimes lead to a feedback loop that results in the reactivation of the target protein. In the context of targeted therapies, feedback activation of STAT3 is a recognized drug-resistance mechanism.[10]
-
Overexpression of STAT3 or Upstream Activators: Increased levels of STAT3 or its upstream activators, such as IL-6, can contribute to resistance.[11]
Q3: What combination therapies can be used to overcome WP1066 resistance?
Combining WP1066 with other therapeutic agents is a promising strategy to enhance its efficacy and overcome resistance.
| Combination Agent | Rationale | Potential Application |
| Radiation Therapy | Radiation can upregulate p-STAT3, and combining it with WP1066 can lead to synergistic antitumor effects and induce an immune response.[12][13][14] | Glioblastoma and other solid tumors treated with radiotherapy. |
| MEK Inhibitors (e.g., AZD6244) | Activation of the STAT3 pathway has been associated with resistance to MEK inhibitors.[15][16] Co-inhibition can block both pathways. | Lung cancer and other tumors with RAS/RAF mutations. |
| EGFR Inhibitors (e.g., Erlotinib, Cetuximab) | STAT3 activation is a known mechanism of resistance to EGFR inhibitors.[17] | Head and neck squamous cell carcinoma, non-small cell lung cancer. |
| Immune Checkpoint Inhibitors (e.g., anti-CD47) | WP1066 can modulate the tumor microenvironment and enhance anti-tumor immunity, potentially synergizing with checkpoint blockade.[18] | Osteosarcoma and other immunogenic tumors. |
| Histone Deacetylase (HDAC) Inhibitors (e.g., Vorinostat) | Combination with HDAC inhibitors has been shown to result in synergistic growth inhibition and apoptosis in mantle cell lymphoma.[19] | Mantle cell lymphoma and other hematological malignancies. |
| Chemotherapeutic Agents (e.g., Paclitaxel) | WP1066 can chemosensitize paclitaxel-resistant ovarian cancer cells by inhibiting STAT3 activity and its interaction with Stathmin.[20] | Paclitaxel-resistant ovarian cancer. |
Experimental Protocols
Protocol 1: Assessment of WP1066 Sensitivity using a Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of WP1066 in culture medium. Remove the old medium from the wells and add 100 µL of the WP1066 dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of p-STAT3 and Downstream Targets
-
Cell Lysis: Treat cells with WP1066 at various concentrations for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT3 (Tyr705), total STAT3, and downstream targets (e.g., c-Myc, Bcl-xL) overnight at 4°C. Use a loading control antibody (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.
Signaling Pathways and Workflows
Caption: WP1066 inhibits the JAK2/STAT3 signaling pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. A Novel Inhibitor of STAT3 Activation Is Efficacious Against Established Central Nervous System Melanoma and Inhibits Regulatory T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. A first-in-human Phase I trial of the oral p-STAT3 inhibitor WP1066 in patients with recurrent malignant glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. communities.springernature.com [communities.springernature.com]
- 8. Molecular Pathways: Molecular Basis for Sensitivity and Resistance to JAK Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Resistance to Type II JAK2 Inhibitors in MPN Depends on AXL Kinase and Is Targetable - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. mdpi.com [mdpi.com]
- 12. Facebook [cancer.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. New Publication Finds Combination of WP1066 and Radiation Resulted in Long-Term Survival in Human Brain Tumor Mouse Model - BioSpace [biospace.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. STAT3 mediates resistance to MEK inhibitor through microRNA miR-17 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. TARGETING STAT3 ABROGATES EGFR INHIBITOR RESISTANCE IN CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 18. STAT3 inhibition in combination with CD47 blockade inhibits osteosarcoma lung metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The STAT3 inhibitor WP1066 synergizes with vorinostat to induce apoptosis of mantle cell lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. WP1066, a small molecule inhibitor of STAT3, chemosensitizes paclitaxel-resistant ovarian cancer cells to paclitaxel by simultaneously inhibiting the activity of STAT3 and the interaction of STAT3 with Stathmin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing WP1066 Delivery Across the Blood-Brain Barrier
Welcome to the technical support center for WP1066. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively utilizing WP1066 in experiments focused on delivery across the blood-brain barrier (BBB). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research endeavors.
Troubleshooting Guides
This section addresses common issues that may arise during the experimental use of WP1066.
| Problem | Possible Cause | Recommended Solution |
| Precipitation of WP1066 in Aqueous Media | WP1066 has poor water solubility. | It is common for WP1066 to precipitate when a DMSO stock solution is diluted with aqueous media. To redissolve, try vortexing, sonicating, or warming the solution in a 37°C water bath. Ensure the precipitate is fully dissolved before use. For in vivo studies, a common vehicle is a mixture of DMSO and PEG300 (e.g., 20:80 ratio). |
| Inconsistent In Vitro Assay Results | 1. Cell viability issues due to high DMSO concentration. 2. Instability of WP1066 in cell culture media over long incubation periods. 3. Variability in cell density at the time of treatment. | 1. Ensure the final DMSO concentration in your cell culture medium is below 0.5%, with 0.1% or lower being preferable, to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same final DMSO concentration without WP1066). 2. For long-term experiments, consider replenishing the media with fresh WP1066 at regular intervals. It is advisable to experimentally determine the stability of WP1066 under your specific experimental conditions. 3. Ensure consistent cell seeding density across all wells and plates. |
| Unexpected In Vivo Toxicity or Lack of Efficacy | 1. Inappropriate vehicle for administration. 2. Poor oral bioavailability. 3. Off-target effects. | 1. For intraperitoneal or oral administration, ensure WP1066 is fully dissolved in a well-tolerated vehicle. A spray-dried nanoparticle formulation using Hypromellose acetate succinate (HPMCAS) has been developed to improve oral bioavailability. 2. The oral bioavailability of standard WP1066 formulations is approximately 30%. Consider using a nanoparticle formulation to enhance bioavailability and serum half-life. 3. WP1066 is known to inhibit JAK2 and STAT3, but also shows activity against STAT5 and ERK1/2. It does not significantly affect JAK1 and JAK3. Be aware of these potential off-target effects when interpreting your results. |
| Difficulty in Detecting WP1066 in Brain Tissue | 1. Insufficient dosage or suboptimal timing of tissue collection. 2. Rapid metabolism of the compound. 3. Issues with the analytical method. | 1. In preclinical models, peak brain concentrations are observed shortly after administration (e.g., 15 minutes post-intravenous injection). Optimize your dosing and tissue collection schedule based on pharmacokinetic data. 2. The half-life of WP1066 is approximately 2-3 hours. Consider this when designing your experiments. 3. Use a validated LC-MS/MS method for the quantification of WP1066 in plasma and brain homogenates. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of WP1066?
WP1066 is a small molecule inhibitor of the JAK2/STAT3 signaling pathway. It inhibits the phosphorylation of JAK2, which in turn prevents the activation of its downstream target, STAT3. This leads to the downregulation of STAT3-mediated gene transcription involved in cell proliferation, survival, and angiogenesis. WP1066 has also been shown to degrade the JAK2 protein.
2. Does WP1066 cross the blood-brain barrier?
Yes, preclinical studies have demonstrated that WP1066 can cross the blood-brain barrier.
3. What is the solubility of WP1066?
WP1066 has poor solubility in water. It is typically dissolved in organic solvents like dimethyl sulfoxide (DMSO) for in vitro studies. For in vivo administration, it can be formulated in a vehicle such as a mixture of DMSO and PEG300 or as a nanoparticle suspension.
4. What are the known off-target effects of WP1066?
In addition to inhibiting JAK2 and STAT3, WP1066 has been shown to have activity against STAT5 and ERK1/2. It does not appear to significantly inhibit JAK1 and JAK3.
5. How can the delivery of WP1066 across the BBB be optimized?
Several strategies can be employed to enhance the delivery of WP1066 across the BBB:
-
Nanoparticle Formulations: Encapsulating WP1066 in nanoparticles, such as those made with a methylcellulose-based or spray-dried formulation with HPMCAS, can improve its solubility, stability, and pharmacokinetic profile, potentially leading to increased brain penetration.
-
Co-administration with P-glycoprotein (P-gp) Inhibitors: P-gp is an efflux transporter at the BBB that can pump drugs out of the brain. Co-administration of WP1066 with P-gp inhibitors like verapamil or cyclosporin A could potentially increase its brain concentration, although specific studies with WP1066 are not widely reported.
Data Presentation
In Vitro Efficacy of WP1066 in Glioblastoma Cell Lines
| Cell Line | Assay | IC50 (µM) | Reference |
| U87-MG | MTT Assay | 5.6 | |
| U373-MG | MTT Assay | 3.7 | |
| GSC-2 | MTS Assay | 2.2 (Stattic, similar STAT3 inhibitor) | |
| GSC-11 | MTS Assay | 1.2 (Stattic), 3.6 (WP1066) |
Pharmacokinetic Parameters of WP1066
| Parameter | Value | Species | Administration | Reference |
| Oral Bioavailability | ~30% | Mouse | Oral gavage | |
| Half-life (T1/2) | 2-3 hours | Human | Oral | |
| Mean Peak Plasma Concentration (Cmax) | 4.31 µM | Canine | 40 mg/kg oral | |
| Mean Brain Concentration | 162 µM (at 15 min), 6 µM (at 6 h) | Mouse | 40 mg/kg i.v. | |
| Brain Tumor Concentration | 2.3 µM (range: 0.52–4.0) | Mouse | 40 mg/kg i.v. (3 weeks post-dose) |
Experimental Protocols
Western Blot Analysis of p-STAT3 Inhibition
Objective: To determine the effect of WP1066 on the phosphorylation of STAT3 in glioblastoma cells.
Materials:
-
Glioblastoma cell lines (e.g., U87-MG, U251)
-
WP1066 (stock solution in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies: anti-p-STAT3 (Tyr705), anti-STAT3, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Seed glioblastoma cells in 6-well plates and allow them to attach overnight.
-
Treat cells with varying concentrations of WP1066 (e.g., 0, 1, 2.5, 5 µM) for a specified time (e.g., 2-24 hours). Include a vehicle control (DMSO).
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay kit.
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
MTT Cell Viability Assay
Objective: To assess the cytotoxic effect of WP1066 on glioblastoma cells.
Materials:
-
Glioblastoma cell lines
-
WP1066 (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Treat cells with a serial dilution of WP1066 for a specified duration (e.g., 72 hours). Include a vehicle control.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
In Vivo Brain Penetration Study
Objective: To quantify the concentration of WP1066 in the brain and plasma of mice.
Materials:
-
Mice (e.g., C57BL/6 or nude mice for xenograft models)
-
WP1066 formulation (e.g., dissolved in DMSO:PEG300 or as a nanoparticle suspension)
-
Blood collection tubes (with anticoagulant)
-
Brain homogenization buffer
-
LC-MS/MS system
Protocol:
-
Administer WP1066 to mice via the desired route (e.g., oral gavage, intravenous injection).
-
At predetermined time points (e.g., 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), anesthetize the mice and collect blood via cardiac puncture.
-
Perfuse the mice with ice-cold saline to remove blood from the brain.
-
Harvest the brains and store them at -80°C until analysis.
-
Centrifuge the blood samples to separate the plasma.
-
Homogenize the brain tissue in a suitable buffer.
-
Extract WP1066 from the plasma and brain homogenates using an appropriate organic solvent.
-
Analyze the concentration of WP1066 in the extracts using a validated LC-MS/MS method.
-
Calculate the brain-to-plasma concentration ratio at each time point.
Visualizations
Caption: WP1066 inhibits the JAK/STAT signaling pathway.
Caption: Experimental workflow for assessing BBB penetration.
Troubleshooting Inconsistent Results with WP1066: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential inconsistencies researchers may encounter when using the JAK2/STAT3 inhibitor, WP1066. By providing detailed experimental protocols and clarifying the compound's mechanism of action, this guide aims to help scientists and drug development professionals achieve more reproducible and reliable results in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is WP1066 and what is its primary mechanism of action?
A1: WP1066 is a small molecule inhibitor of the Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway.[1][2] It primarily targets JAK2 and STAT3, showing activity against STAT5 and ERK1/2 as well, while not affecting JAK1 and JAK3.[1][3] Its parent compound is AG490, but unlike AG490 which only inhibits JAK2 phosphorylation, WP1066 also leads to the degradation of the JAK2 protein.[3] By blocking STAT3 signaling, WP1066 can suppress the expression of downstream targets like c-Myc and upregulate costimulatory molecules, thereby exhibiting both direct antitumor and immunomodulatory effects.[4][5]
Q2: I'm observing high variability in my cell viability assays. What could be the cause?
A2: Inconsistent results in cell viability assays can stem from several factors:
-
Compound Solubility: WP1066 has limited aqueous solubility. Ensure the compound is fully dissolved in a suitable solvent like DMSO before preparing your working solutions.[3] Using fresh DMSO is recommended as moisture-absorbing DMSO can reduce solubility.[3] For in vivo studies, specific formulations with PEG300, Tween-80, and saline or corn oil are suggested to improve bioavailability.[1][3]
-
Dose and Cell Line Dependency: The effective concentration of WP1066 is highly dependent on the cell line. For instance, the IC50 for HEL cells is approximately 2.3 µM, while for B16 melanoma cells it is 2.43 µM.[1][3] It is crucial to perform a dose-response curve for your specific cell line to determine the optimal concentration.
-
Time-Dependent Effects: The detection of p-STAT3 inhibition can be highly time-dependent.[5] Ensure that your experimental time points are consistent and optimized for the specific cellular process you are investigating.
Q3: My Western blot results for p-STAT3 inhibition are not consistent. What should I check?
A3: Inconsistent Western blot results for phosphorylated STAT3 (p-STAT3) can be due to:
-
Suboptimal WP1066 Concentration: The concentration required to inhibit STAT3 phosphorylation can vary between cell lines. For example, 5 µM of WP1066 prevents STAT3 phosphorylation in Caki-1 and 786-O renal cancer cells.[3] A concentration range of 0.5 to 4.0 µM has been shown to inhibit phosphorylation of JAK2, STAT3, STAT5, and ERK1/2 in HEL cells.[3]
-
Duration of Treatment: The timing of cell lysis after treatment is critical. The effect of WP1066 on p-STAT3 levels can be transient.[5] A time-course experiment is recommended to identify the optimal treatment duration.
-
Off-Target Effects: While WP1066 is a potent STAT3 inhibitor, it can have other effects. For instance, it has been shown to modulate cell death in a context-dependent manner, sometimes independently of its effect on STAT3.[2][6]
Q4: I am not seeing the expected in vivo anti-tumor effects. What could be wrong?
A4: A lack of in vivo efficacy could be related to:
-
Bioavailability and Dosing: WP1066 has an oral bioavailability of approximately 30%.[5] Ensure you are using an appropriate dose and administration route for your animal model. An oral administration of 40 mg/kg once daily has been shown to significantly inhibit tumor growth in Caki-1 xenograft mice.[3]
-
Immune System Involvement: The therapeutic effects of WP1066 are partially dependent on an intact immune system, as its efficacy is reduced in immunocompromised animals.[5] The compound has been shown to inhibit regulatory T cells (Tregs) and enhance the function of T cells, NK cells, and dendritic cells.[5]
-
Tumor Microenvironment: The tumor microenvironment can influence the response to WP1066. The compound has been shown to inhibit VEGF production and angiogenesis.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent cell viability/proliferation results | Improper compound dissolution. | Ensure WP1066 is fully dissolved in fresh DMSO before further dilution.[3] For in vivo work, use recommended formulations.[1][3] |
| Cell line-specific sensitivity. | Perform a dose-response curve for each new cell line to determine the IC50.[3][7] | |
| Inconsistent incubation times. | Standardize incubation times across all experiments. A 72-hour incubation is a common starting point for proliferation assays.[3] | |
| Variable p-STAT3 inhibition in Western blots | Suboptimal drug concentration. | Titrate WP1066 to find the optimal concentration for p-STAT3 inhibition in your specific cell line.[3] |
| Incorrect timing of cell lysis. | Conduct a time-course experiment to identify the peak of p-STAT3 inhibition.[5] | |
| Antibody quality or protocol issues. | Validate your p-STAT3 antibody and optimize your Western blot protocol. | |
| Lack of expected apoptosis induction | Dose-dependent effects. | Apoptosis induction is dose-dependent.[3] Higher concentrations (e.g., 1-3 µM in OCIM2 and K562 cells) may be required.[3] |
| Cell cycle arrest. | At lower concentrations (e.g., 2 µM in OCIM2 cells), WP1066 may primarily induce G0/G1 cell cycle arrest rather than apoptosis.[3] | |
| Unexpected in vivo results | Poor bioavailability. | Use appropriate vehicle formulations for oral administration to enhance bioavailability.[1][3] A dose of 40 mg/kg has been shown to be effective in mice.[3][7] |
| Immune status of the animal model. | Be aware that the full therapeutic effect of WP1066 may require a competent immune system.[5] | |
| Off-target or context-dependent effects. | WP1066 can have effects independent of STAT3 inhibition, such as modulating macrophage cell death.[2][6] |
Experimental Protocols
In Vitro Cell Proliferation Assay
-
Cell Plating: Seed 5 x 104 viable cells per well in a 96-well flat-bottomed plate in a total volume of 100 µL of RPMI 1640 supplemented with 10% FCS.[3]
-
Compound Preparation: Prepare a stock solution of WP1066 in fresh DMSO.[3] Create a serial dilution of WP1066 at increasing concentrations.
-
Treatment: Add the desired concentrations of WP1066 to the wells. Include a vehicle control (DMSO) at the same final concentration as the highest WP1066 treatment.
-
Incubation: Incubate the plates for up to 72 hours at 37°C in a humidified 5% CO2 atmosphere.[3]
-
Viability Assessment: Add 20 µL of CellTiter 96 AQueous One Solution Reagent to each well and incubate for an additional 60 minutes.[3] Read the absorbance at 490 nm using a 96-well plate reader.[3]
Western Blot for p-STAT3
-
Cell Treatment: Treat cells with the desired concentrations of WP1066 for the predetermined optimal time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against p-STAT3 (Tyr705) and total STAT3. Follow with incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizing Key Pathways and Workflows
Caption: WP1066 inhibits the JAK2/STAT3 signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. WP1066 suppresses macrophage cell death induced by inflammasome agonists independently of its inhibitory effect on STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Facebook [cancer.gov]
- 5. A first-in-human Phase I trial of the oral p-STAT3 inhibitor WP1066 in patients with recurrent malignant glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WP1066 suppresses macrophage cell death induced by inflammasome agonists independently of its inhibitory effect on STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Novel Inhibitor of STAT3 Activation Is Efficacious Against Established Central Nervous System Melanoma and Inhibits Regulatory T Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of WP1066
Welcome to the technical support center for WP1066. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the oral bioavailability of the investigational JAK2/STAT3 inhibitor, WP1066. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research and development efforts.
Troubleshooting Guide
This guide addresses common issues encountered during the formulation and in vivo evaluation of oral WP1066.
| Question | Possible Cause(s) | Suggested Solution(s) |
| Why is the oral bioavailability of my WP1066 formulation low and/or highly variable? | WP1066 is a poorly water-soluble compound. This is a primary factor limiting its dissolution in the gastrointestinal (GI) tract and subsequent absorption.[1] Formulation may not be adequately enhancing solubility or dissolution rate. | Consider formulating WP1066 as a spray-dried dispersion (SDD) with a suitable polymer like hydroxypropyl methylcellulose acetate succinate (HPMCAS). This can create a stable amorphous form of the drug, which typically has higher apparent solubility and dissolution rates compared to the crystalline form.[2][3][4] |
| The physical form of WP1066 in the formulation may be crystalline instead of amorphous. | Characterize the solid form of WP1066 in your formulation using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm it is in the amorphous state.[5] | |
| The formulation may be precipitating in the GI tract upon dilution. | Include a precipitation inhibitor in your formulation. HPMCAS not only helps in creating an amorphous dispersion but also acts as a precipitation inhibitor in the gut.[6] | |
| My spray-dried dispersion (SDD) of WP1066 is not improving bioavailability as expected. | The drug loading in the SDD might be too high, leading to phase separation and crystallization. | Optimize the drug-to-polymer ratio. A lower drug loading (e.g., 25-50% w/w) often ensures the drug remains molecularly dispersed and amorphous. |
| The spray drying process parameters may not be optimal, resulting in a physically unstable or poorly performing SDD. | Optimize spray drying parameters such as inlet temperature, feed rate, and solvent system to ensure the formation of a stable, amorphous dispersion.[4][7] | |
| The in vivo model may not be appropriate, or the experimental procedure may have issues. | Ensure the animal model is appropriate and that the oral gavage technique is performed correctly to minimize stress and ensure accurate dosing.[8][9][10][11][12] Fasting animals prior to dosing can also reduce variability in absorption. | |
| I am observing inconsistent results in my in vivo pharmacokinetic (PK) studies. | High inter-animal variability is common with poorly soluble drugs. | Increase the number of animals per group to improve statistical power. Ensure consistent dosing technique and animal handling. |
| The analytical method for quantifying WP1066 in plasma is not sensitive or robust enough. | Develop and validate a sensitive and specific bioanalytical method, such as LC-MS/MS, for the accurate quantification of WP1066 in plasma samples. |
Frequently Asked Questions (FAQs)
1. What is WP1066 and what is its mechanism of action?
WP1066 is a small molecule inhibitor of the Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[13] By inhibiting the phosphorylation of JAK2 and STAT3, WP1066 can induce apoptosis in cancer cells and has immunomodulatory effects. The STAT3 pathway is often overactive in various cancers, making it a key therapeutic target.[13]
2. What are the main challenges to achieving good oral bioavailability with WP1066?
The primary challenge is its poor aqueous solubility.[1] Compounds with low solubility have limited dissolution in the gastrointestinal fluids, which is a prerequisite for absorption into the bloodstream. This can lead to low and erratic oral bioavailability.
3. Why is a spray-dried dispersion (SDD) with HPMCAS a recommended formulation strategy for WP1066?
Spray-dried dispersions are a well-established technique for enhancing the oral bioavailability of poorly soluble drugs.[7][14] This process can convert the crystalline drug into a more soluble amorphous form.[4] HPMCAS is a polymer that is effective at stabilizing the amorphous drug and can also act as a precipitation inhibitor in the gut, helping to maintain a supersaturated concentration of the drug for enhanced absorption.[2][3][6] A study has reported the development of an orally bioavailable formulation of WP1066 using a spray-dried dispersion with HPMCAS.
4. What are the key parameters to consider when developing a WP1066 SDD formulation?
Key parameters include the drug-to-polymer ratio, the choice of solvent for the spray-drying process, and the optimization of spray-drying process parameters (e.g., inlet temperature, feed rate, atomization pressure).[4][15] Post-formulation, it is crucial to characterize the physical properties of the SDD, including its amorphous nature, particle size, and dissolution performance.[5]
5. How can I assess the oral bioavailability of my WP1066 formulation?
Oral bioavailability is typically assessed through in vivo pharmacokinetic (PK) studies in animal models, such as mice or rats. This involves administering the formulation orally (e.g., by gavage) and collecting blood samples at various time points to measure the concentration of WP1066 in the plasma. Key PK parameters like Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the concentration-time curve) are then calculated to determine the extent and rate of absorption.
Data Presentation
The following tables illustrate the kind of quantitative data that should be generated to compare the performance of different oral formulations of WP1066. Note: The data presented here is illustrative and based on typical results for bioavailability enhancement of poorly soluble drugs.
Table 1: In Vitro Dissolution of WP1066 Formulations
| Formulation | Drug Loading (% w/w) | Dissolution Medium | % Drug Dissolved at 60 min |
| Crystalline WP1066 | 100% | Simulated Gastric Fluid (SGF) | < 5% |
| Crystalline WP1066 | 100% | Simulated Intestinal Fluid (SIF) | < 10% |
| WP1066 SDD (HPMCAS) | 25% | SIF | > 80% |
| WP1066 SDD (HPMCAS) | 50% | SIF | > 70% |
Table 2: In Vivo Pharmacokinetic Parameters of WP1066 Formulations in Mice (Oral Gavage, 40 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*hr/mL) | Relative Bioavailability (%) |
| WP1066 in suspension | 150 ± 35 | 4.0 ± 1.5 | 1,200 ± 250 | 100% |
| WP1066 SDD (HPMCAS, 25%) | 750 ± 150 | 1.5 ± 0.5 | 6,000 ± 1,100 | 500% |
Experimental Protocols
Protocol 1: Preparation of WP1066 Spray-Dried Dispersion (SDD) with HPMCAS
Objective: To prepare an amorphous solid dispersion of WP1066 with HPMCAS to improve its aqueous solubility and dissolution rate.
Materials:
-
WP1066
-
Hydroxypropyl methylcellulose acetate succinate (HPMCAS)
-
Organic solvent (e.g., acetone, methanol, or a mixture thereof)
-
Spray dryer
Procedure:
-
Solution Preparation:
-
Determine the desired drug-to-polymer ratio (e.g., 1:3 w/w, which corresponds to 25% drug loading).
-
Dissolve both WP1066 and HPMCAS in a suitable organic solvent to create a homogenous solution. The total solids concentration will depend on the solvent and spray dryer capabilities, but a starting point is typically 5-10% (w/v).
-
-
Spray Dryer Setup:
-
Set up the spray dryer with the appropriate nozzle and cyclone.
-
Set the process parameters. These will need to be optimized for your specific instrument and formulation, but typical starting parameters for a lab-scale spray dryer are:
-
Inlet temperature: 100-150 °C
-
Aspirator/drying gas flow rate: 80-100%
-
Feed pump rate: 5-15 mL/min
-
Atomization pressure/rate: As recommended for the nozzle type.
-
-
-
Spray Drying:
-
Pump the WP1066/HPMCAS solution through the nozzle into the drying chamber.
-
The solvent rapidly evaporates, forming solid particles of the drug dispersed in the polymer matrix.
-
The dried powder is collected in the cyclone collection vessel.
-
-
Post-Drying and Characterization:
-
Collect the resulting powder. For some applications, a secondary drying step under vacuum may be necessary to remove residual solvent.
-
Characterize the SDD powder for its physical properties, including:
-
Amorphous nature: Using Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).
-
Particle size and morphology: Using Scanning Electron Microscopy (SEM).
-
In vitro dissolution: Perform dissolution testing in simulated intestinal fluid (SIF) to assess the improvement in dissolution rate compared to crystalline WP1066.
-
-
Protocol 2: In Vivo Pharmacokinetic Study in Mice via Oral Gavage
Objective: To determine the pharmacokinetic profile of a WP1066 formulation after oral administration to mice.
Materials:
-
WP1066 formulation (e.g., suspension or reconstituted SDD)
-
8-10 week old mice (e.g., C57BL/6 or BALB/c)
-
Oral gavage needles (flexible tip recommended)
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
Anesthetic (if required for blood collection)
-
Analytical method for WP1066 quantification (e.g., LC-MS/MS)
Procedure:
-
Animal Preparation:
-
Acclimate the mice to the housing conditions for at least one week.
-
Fast the mice overnight (approximately 12-16 hours) before dosing, with free access to water.
-
-
Dosing:
-
Blood Sampling:
-
Collect blood samples (e.g., via tail vein, saphenous vein, or terminal cardiac puncture) at predetermined time points. A typical sampling schedule might be: pre-dose, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA or heparin).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80 °C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of WP1066 in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration of WP1066 versus time for each animal.
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.
-
If comparing formulations, calculate the relative bioavailability.
-
Visualizations
Caption: The JAK/STAT signaling pathway and the inhibitory action of WP1066.
Caption: Experimental workflow for developing and evaluating an oral WP1066 formulation.
Caption: Decision tree for troubleshooting low oral bioavailability of WP1066.
References
- 1. Oral Bioavailability Enhancement of Anti-Cancer Drugs Through Lipid Polymer Hybrid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. upperton.com [upperton.com]
- 5. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 6. HPMCAS-Based Amorphous Solid Dispersions in Clinic: A Review on Manufacturing Techniques (Hot Melt Extrusion and Spray Drying), Marketed Products and Patents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. research.fsu.edu [research.fsu.edu]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. ouv.vt.edu [ouv.vt.edu]
- 11. iacuc.wsu.edu [iacuc.wsu.edu]
- 12. scribd.com [scribd.com]
- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 14. ardena.com [ardena.com]
- 15. Processing Impact on In Vitro and In Vivo Performance of Solid Dispersions-A Comparison between Hot-Melt Extrusion and Spray Drying - PubMed [pubmed.ncbi.nlm.nih.gov]
WP1066 stability in different experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of WP1066, a potent inhibitor of the JAK2/STAT3 signaling pathway. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful application of WP1066 in your research.
Frequently Asked Questions (FAQs)
1. What is WP1066 and what is its primary mechanism of action?
WP1066 is a small molecule inhibitor that primarily targets the Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3). It effectively blocks the phosphorylation of JAK2 and subsequently prevents the activation and nuclear translocation of STAT3.[1][2] This leads to the downregulation of STAT3 target genes involved in cell survival, proliferation, and angiogenesis.[3]
2. What are the recommended storage conditions for WP1066?
For optimal stability, WP1066 should be stored as a powder at -20°C for up to three years. Stock solutions, typically prepared in DMSO, should be stored at -80°C for up to six months or at -20°C for up to one month. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.
3. In which solvents is WP1066 soluble?
WP1066 is soluble in dimethyl sulfoxide (DMSO) and ethanol. It is sparingly soluble in aqueous solutions. For cell culture experiments, it is common practice to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium.
4. What is the stability of WP1066 in cell culture medium?
While specific degradation kinetics in cell culture media are not extensively published, it is generally recommended to prepare fresh dilutions of WP1066 in your experimental medium for each experiment. Prolonged incubation at 37°C may lead to gradual degradation. For long-term experiments, consider replenishing the medium with freshly diluted WP1066 every 24-48 hours.
Troubleshooting Guides
This section addresses common issues that may arise during experiments with WP1066.
Issue 1: Inconsistent or No Inhibition of STAT3 Phosphorylation in Western Blots
-
Possible Cause:
-
Suboptimal WP1066 Concentration: The effective concentration of WP1066 can vary between cell lines.
-
Incorrect Incubation Time: The time required to observe maximal inhibition of p-STAT3 can differ.
-
Poor Antibody Quality: The primary or secondary antibodies used for western blotting may not be optimal.
-
Lysate Preparation Issues: Inadequate inhibition of phosphatases during cell lysis can lead to dephosphorylation of STAT3.
-
-
Solutions:
-
Optimize WP1066 Concentration: Perform a dose-response experiment to determine the optimal concentration for your specific cell line.
-
Optimize Incubation Time: Conduct a time-course experiment (e.g., 1, 2, 4, 8, 24 hours) to identify the ideal incubation period.
-
Validate Antibodies: Use antibodies that have been validated for the detection of p-STAT3 (Tyr705) and total STAT3.
-
Use Phosphatase Inhibitors: Always include a phosphatase inhibitor cocktail in your lysis buffer to preserve the phosphorylation status of your proteins.
-
Issue 2: High Cell Cytotoxicity or Off-Target Effects
-
Possible Cause:
-
Excessive WP1066 Concentration: High concentrations of WP1066 can lead to non-specific cytotoxicity.[4]
-
DMSO Toxicity: The concentration of the solvent, DMSO, might be too high in the final culture medium.
-
Off-Target Kinase Inhibition: While relatively specific for JAK2, at higher concentrations, WP1066 may inhibit other kinases.[5][6][7]
-
-
Solutions:
-
Determine IC50: Perform a cell viability assay (e.g., MTT or MTS) to determine the half-maximal inhibitory concentration (IC50) for your cell line and use concentrations at or below this value for mechanistic studies.
-
Control for Solvent Effects: Ensure the final concentration of DMSO in your cell culture medium is consistent across all experimental conditions and is at a non-toxic level (typically ≤ 0.1%).
-
Investigate Off-Target Effects: If you suspect off-target effects, consider using another STAT3 inhibitor with a different chemical structure as a control.
-
Issue 3: WP1066 Precipitation in Aqueous Solutions or Cell Culture Media
-
Possible Cause:
-
Low Aqueous Solubility: WP1066 has poor solubility in water.
-
High Final Concentration: Attempting to make a high final concentration of WP1066 in an aqueous-based medium.
-
Improper Dilution: Adding the DMSO stock directly to a large volume of aqueous solution without proper mixing.
-
-
Solutions:
-
Use a Two-Step Dilution: First, dilute the concentrated DMSO stock solution in a small volume of cell culture medium, vortexing gently, and then add this intermediate dilution to the final volume of medium.
-
Work with Lower Concentrations: If precipitation persists, consider using lower final concentrations of WP1066.
-
Visual Inspection: Always visually inspect your final working solution for any signs of precipitation before adding it to your cells.
-
Data Presentation
Table 1: Solubility and Storage of WP1066
| Parameter | Value | Reference |
| Solubility in DMSO | ≥ 44 mg/mL | MCE |
| Solubility in Ethanol | 16.67 mg/mL | MCE |
| Storage (Powder) | -20°C for 3 years | MCE |
| Storage (Stock Solution in DMSO) | -80°C for 6 months, -20°C for 1 month | MCE |
Table 2: IC50 Values of WP1066 in Various Cell Lines
| Cell Line | IC50 (µM) | Reference |
| HEL (Erythroleukemia) | 2.30 | Selleckchem |
| B16 (Melanoma) | 2.43 | MCE |
| A375 (Melanoma) | 1.6 | [8] |
| B16EGFRvIII (Melanoma) | 1.5 | [8] |
| U266 (Multiple Myeloma) | 1.5 | MCE |
Experimental Protocols
1. Cell Viability Assay (MTS Assay)
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of WP1066 in complete cell culture medium. Ensure the final DMSO concentration is consistent and non-toxic.
-
Remove the overnight culture medium and add 100 µL of the medium containing different concentrations of WP1066 to the respective wells. Include a vehicle control (medium with DMSO only).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
2. Western Blot Analysis for p-STAT3 Inhibition
-
Plate cells and treat with the desired concentrations of WP1066 for the optimized time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-STAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody against total STAT3 as a loading control.
Mandatory Visualizations
Caption: WP1066 inhibits the JAK2/STAT3 signaling pathway.
Caption: A typical experimental workflow for studying WP1066 effects.
References
- 1. STAT3 as a biologically relevant target in H3K27M-mutant diffuse midline glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. STAT3 inhibitor WP1066 as a novel therapeutic agent for renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel phosphorylated STAT3 inhibitor enhances T cell cytotoxicity against melanoma through inhibition of regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. On-target JAK2/STAT3 inhibition slows disease progression in orthotopic xenografts of human glioblastoma brain tumor stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. WP1066 suppresses macrophage cell death induced by inflammasome agonists independently of its inhibitory effect on STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Novel Inhibitor of STAT3 Activation Is Efficacious Against Established Central Nervous System Melanoma and Inhibits Regulatory T Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: WP1066 Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing WP1066 in animal studies, with a focus on mitigating toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of WP1066?
A1: WP1066 is a small molecule inhibitor of the Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][2][3] It also demonstrates effects on STAT5 and ERK1/2, but not on JAK1 or JAK3.[1][3] By inhibiting the phosphorylation of JAK2 and STAT3, WP1066 can induce apoptosis and suppress tumor cell proliferation.[3]
Q2: What are the common toxicities observed with WP1066 in animal studies?
A2: The toxicity profile of WP1066 is highly dependent on the route of administration and formulation.
-
Intraperitoneal (IP) administration: Can lead to dose-limiting localized inflammation.[4]
-
Oral administration: Generally considered more efficacious and less toxic than IP or intravenous (IV) routes.[5] In a Phase I human trial, the most common adverse events were mild (grade 1) nausea and diarrhea.[6][7]
-
High Doses: While preclinical studies in canines showed minimal toxicity at doses up to 200 mg/kg, a maximum feasible dose (MFD) of 8 mg/kg was identified in a human clinical trial for recurrent malignant glioma.[6][7]
Q3: How can the oral bioavailability of the lipophilic WP1066 be improved?
A3: Due to its lipophilic nature, WP1066 has poor water solubility, which can limit its oral bioavailability. To address this, specialized formulations have been developed:
-
Methylcellulose-based oral nanoparticle formulation: This was designed to increase the serum half-life and bioavailability.[6]
-
Spray-dried oral formulation (SDD1): This formulation uses Hypromellose acetate succinate (HPMCAS) as an enteric coating, which dissolves in the higher pH of the small intestine, leading to improved drug release and absorption.[8]
Troubleshooting Guide
Issue 1: High Toxicity and Adverse Events Observed in Animals
-
Potential Cause: Inappropriate route of administration or formulation.
-
Troubleshooting Steps:
-
Switch to Oral Administration: If currently using intraperitoneal or intravenous injections, consider switching to oral gavage. Oral administration has been reported to be less toxic.[5]
-
Optimize the Formulation: The poor solubility of WP1066 can lead to inconsistent absorption and potential toxicity. Utilizing a formulation designed to enhance solubility and bioavailability is recommended. Consider preparing a spray-dried nanoparticle formulation or a methylcellulose-based suspension (see Experimental Protocols section). A study using a spray-dried oral formulation reported no apparent toxicity in mice at doses up to 200 mg/kg daily for 28 days.[8]
-
Dose Reduction: If adverse events persist, consider a dose-reduction strategy. A maximum feasible dose of 8 mg/kg was established in a human trial, which can serve as a reference point for dose adjustments.[7]
-
Issue 2: Lack of Efficacy in Tumor Models
-
Potential Cause: Poor drug exposure due to inadequate formulation and bioavailability.
-
Troubleshooting Steps:
-
Improve Oral Formulation: As with toxicity, a lack of efficacy can be due to the poor solubility of WP1066. Employing a methylcellulose-based or spray-dried nanoparticle formulation can improve bioavailability and drug concentration at the tumor site.[6][8]
-
Confirm Target Engagement: Before large-scale efficacy studies, it is advisable to perform a pilot study to confirm that WP1066 is inhibiting p-STAT3 in the tumor tissue at the administered dose. This can be assessed by immunohistochemistry or western blotting of tumor lysates.
-
Consider Combination Therapy: The therapeutic effect of WP1066 has been shown to be enhanced when combined with other agents, such as anti-CD47 antibodies or minocycline, in certain cancer models.[8][9]
-
Quantitative Data Summary
Table 1: In Vitro IC50 Values for WP1066
| Cell Line | IC50 (µM) | Reference |
| HEL (Erythroid Leukemia) | 2.3 | [1][3] |
| B16 (Melanoma) | 2.43 | [1] |
| A375 (Melanoma) | ~1.5 | [10] |
| Caki-1 & 786-O (Renal Cancer) | ~2.5 | [5] |
Table 2: In Vivo WP1066 Dosing and Toxicity Summary
| Animal Model | Dose and Route | Formulation/Vehicle | Key Toxicity Findings | Reference |
| Canine | Up to 200 mg/kg | Not specified | Minimal toxicity; no dose-related changes in weight, hematology, or chemistry. | [6] |
| Mice (CD-1) | 50, 100, or 200 mg/kg/day for 28 days (oral) | Spray-dried formulation (SDD1) in 5% dextrose | No apparent toxicity or significant weight loss. | [8] |
| Mice (C57BL/6J) | 40 mg/kg (IP) | Not specified | Dose-limiting localized inflammation. | [4] |
| Mice (Athymic Nude) | 40 mg/kg/day for 19 days (oral) | 20% DMSO, 80% Polyethylene Glycol 300 | Not specified, but oral route was less toxic than IP/IV. | [5] |
| Human (Phase I) | 8 mg/kg (oral) | Not specified | Maximum Feasible Dose; Grade 1 nausea and diarrhea in 50% of patients. | [6][7] |
Experimental Protocols
Protocol 1: Preparation of a Representative Methylcellulose-Based Oral Suspension of WP1066
Disclaimer: This is a representative protocol based on standard formulation techniques and may require optimization.
-
Materials:
-
WP1066 powder
-
Methylcellulose
-
Glycerin (as a wetting agent)
-
Purified water
-
Mortar and pestle
-
Graduated cylinder
-
Stir plate and magnetic stir bar
-
-
Procedure:
-
Weigh the required amount of WP1066 and methylcellulose.
-
In the mortar, add a small amount of glycerin to the WP1066 powder and triturate to form a smooth paste. This prevents clumping when the aqueous vehicle is added.
-
In a separate beaker, slowly sprinkle the methylcellulose powder into vigorously stirring purified water to create the vehicle. Continue stirring until the methylcellulose is fully hydrated and a clear, viscous solution is formed.
-
Gradually add the methylcellulose vehicle to the WP1066 paste in the mortar while continuously triturating to ensure a uniform suspension.
-
Transfer the suspension to a graduated cylinder and add the remaining vehicle to reach the final desired volume and concentration.
-
Stir the final suspension with a magnetic stir bar for at least 30 minutes before administration to ensure homogeneity.
-
Protocol 2: General Protocol for In Vivo Toxicity Assessment in Mice
-
Animal Model: Age- and weight-matched mice (e.g., C57BL/6 or BALB/c).
-
Acclimatization: Allow animals to acclimate for at least one week before the start of the experiment.
-
Dosing: Administer WP1066 or vehicle control daily via oral gavage.
-
Monitoring (Daily):
-
Body Weight: Record the weight of each animal daily. A weight loss of more than 15-20% is a common endpoint.
-
Clinical Observations: Observe animals for any signs of toxicity, including changes in posture, activity level, breathing, and the presence of piloerection or diarrhea. A modified Irwin's test can be used for a more systematic assessment of behavioral and physiological states.
-
-
Monitoring (Weekly):
-
Blood Collection: If required, perform interim blood collection (e.g., via tail vein) for complete blood count (CBC) and serum chemistry analysis to monitor for hematological and organ toxicity.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the animals and perform a gross necropsy.
-
Collect major organs (liver, kidney, spleen, heart, lungs) and fix them in 10% neutral buffered formalin for histopathological analysis to identify any microscopic signs of toxicity.
-
Visualizations
Caption: WP1066 inhibits the JAK/STAT3 signaling pathway.
Caption: Workflow for a typical in vivo efficacy and toxicity study.
References
- 1. Evaluating the use of rodents as in vitro, in vivo and ex vivo experimental models for the assessment of tyrosine kinase inhibitor-induced cardiotoxicity: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms, monitoring, and management of tyrosine kinase inhibitors–associated cardiovascular toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of CML TKI Induced Cardiovascular Toxicity and Development of Potential Rescue Strategies in a Zebrafish Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Preparation of Spray-Dried Nanoparticles for Efficient Drug Delivery to the Lungs | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Toxicology | MuriGenics [murigenics.com]
Optimizing Dose-Response Curves for WP1066: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing dose-response curves for the JAK2/STAT3 inhibitor, WP1066. This guide includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data presented in a clear, accessible format to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: My WP1066 is precipitating in the cell culture medium. What should I do?
A1: WP1066 has limited solubility in aqueous solutions. To avoid precipitation, it is crucial to first dissolve it in a suitable solvent like DMSO or ethanol before preparing the final dilutions in your culture medium.[1][2] Prepare a high-concentration stock solution in DMSO (e.g., 25 mM) and then dilute it to the final working concentrations in your aqueous buffer or cell culture medium.[2] It is also recommended to use freshly prepared solutions and avoid repeated freeze-thaw cycles of the stock solution.[3] If you still observe precipitation, gentle warming at 37°C and sonication can aid dissolution.[4] For in vivo studies, specific formulations with PEG300 and Tween-80 can be used to improve solubility.[1][3]
Q2: I am observing high variability in my dose-response experiments. What are the potential causes?
A2: Inconsistent results can arise from several factors:
-
Compound Instability: Ensure proper storage of WP1066 powder at -20°C and protect it from moisture.[2][3] Stock solutions in DMSO should also be stored at -20°C or -80°C and used within a reasonable timeframe (e.g., up to 3 months at -20°C).[2][3]
-
Cell Health and Density: Use cells that are in their logarithmic growth phase and ensure consistent cell seeding density across all wells. Cell viability should be high (>95%) at the start of the experiment.
-
Assay-Specific Conditions: The incubation time with WP1066 can significantly impact the results. Ensure you are using a consistent incubation period based on your experimental goals (e.g., 24, 48, or 72 hours).[3]
-
Pipetting Accuracy: Inaccurate pipetting, especially when preparing serial dilutions, can lead to significant errors. Use calibrated pipettes and proper techniques.
Q3: How do I determine the optimal concentration range for my specific cell line?
A3: The effective concentration of WP1066 can vary significantly between different cell lines. It is recommended to perform a broad-range dose-response experiment initially (e.g., 0.1 µM to 10 µM) to determine the approximate IC50 value for your cells. Based on the initial results, you can then perform a more focused experiment with a narrower range of concentrations around the estimated IC50 to obtain a more accurate dose-response curve. Published IC50 values for various cell lines can serve as a starting point (see Table 1).
Q4: What is the primary mechanism of action of WP1066?
A4: WP1066 is a potent inhibitor of the Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][4] It functions by inhibiting the phosphorylation of JAK2, which in turn prevents the activation and nuclear translocation of its downstream target, STAT3.[4][5][6] This blockade of the JAK2/STAT3 pathway leads to the downregulation of various target genes involved in cell proliferation, survival, and angiogenesis.[6] WP1066 has also been shown to affect the phosphorylation of STAT5 and ERK1/2 in some cell types.[1][3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No observable effect of WP1066 at expected concentrations. | Inactive compound. | Purchase from a reputable supplier and check the certificate of analysis. Ensure proper storage conditions have been maintained. |
| Cell line is resistant to JAK2/STAT3 inhibition. | Verify the expression and activation status of JAK2 and STAT3 in your cell line. Consider using a positive control cell line known to be sensitive to WP1066. | |
| Insufficient incubation time. | Increase the incubation time with the compound. Some effects may only be apparent after 48 or 72 hours.[3] | |
| High background signal in the assay. | Contamination of cell culture. | Regularly test for mycoplasma contamination. Use aseptic techniques during cell culture. |
| Issues with assay reagents. | Check the expiration dates of all reagents. Prepare fresh reagents and buffers. | |
| Inconsistent IC50 values across experiments. | Variation in cell passage number. | Use cells within a consistent and low passage number range for all experiments. |
| Fluctuations in incubator conditions (CO2, temperature, humidity). | Ensure the incubator is properly calibrated and maintained. | |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile medium or PBS to maintain humidity. |
Experimental Protocols
In Vitro Cell Proliferation Assay (MTS/MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of WP1066 in sterile DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 2.5, 5, 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest WP1066 treatment.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of WP1066.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[3]
-
MTS/MTT Addition: Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours, following the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Western Blot Analysis of STAT3 Phosphorylation
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of WP1066 for a specified time (e.g., 1-6 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against phosphorylated STAT3 (p-STAT3) and total STAT3. Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the p-STAT3 signal to the total STAT3 signal to assess the dose-dependent inhibition of STAT3 phosphorylation.
Quantitative Data Summary
Table 1: Reported IC50 and Effective Concentrations of WP1066 in Various Cell Lines
| Cell Line | Assay Type | IC50 / Effective Concentration | Reference |
| HEL (JAK2 V617F) | Proliferation | IC50: 2.3 µM | [1][3][4] |
| HEL (JAK2 V617F) | Proliferation | IC20: 0.8 µM, IC80: 3.8 µM | [3][4] |
| B16 | Proliferation | IC50: 2.43 µM | [1] |
| OCIM2 and K562 | Apoptosis Induction | 1, 2, or 3 µM | [3] |
| Caki-1 and 786-O | Inhibition of Cell Survival | 2.5 µM | [3] |
| Caki-1 and 786-O | Suppression of HIF1α/2α and VEGF | 5 µM | [3] |
| MM1 | Antitumor Activity (MTT) | IC50: 1.2 µM | [3] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: WP1066 inhibits the JAK2/STAT3 signaling pathway.
Caption: General workflow for a dose-response experiment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. astorscientific.us [astorscientific.us]
- 3. selleckchem.com [selleckchem.com]
- 4. apexbt.com [apexbt.com]
- 5. Facebook [cancer.gov]
- 6. A first-in-human Phase I trial of the oral p-STAT3 inhibitor WP1066 in patients with recurrent malignant glioma - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to WP1066 and Other STAT3 Inhibitors for Researchers
For researchers, scientists, and drug development professionals, the Signal Transducer and Activator of Transcription 3 (STAT3) protein represents a critical therapeutic target in a variety of cancers and inflammatory diseases. Its constitutive activation promotes tumor cell proliferation, survival, and metastasis. WP1066 has emerged as a significant inhibitor of this pathway. This guide provides an objective comparison of WP1066 with other notable STAT3 inhibitors, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and development decisions.
Performance Comparison of STAT3 Inhibitors
The efficacy of STAT3 inhibitors is often evaluated by their half-maximal inhibitory concentration (IC50), which measures the concentration of a drug required to inhibit a specific biological or biochemical function by 50%. The following table summarizes the IC50 values for WP1066 and other selected STAT3 inhibitors across various cancer cell lines. It is important to note that these values are compiled from different studies and experimental conditions may vary, affecting direct comparability.
| Inhibitor | Mechanism of Action | Cell Line | IC50 (µM) | Reference |
| WP1066 | JAK2/STAT3 inhibitor; also affects STAT5 and ERK1/2.[1] | HEL (Erythroleukemia) | 2.3 | [1] |
| B16 (Melanoma) | 2.43 | [1] | ||
| T24 (Bladder Cancer) | ~2.5 (for decreased cell survival) | [2] | ||
| UMUC-3 (Bladder Cancer) | ~2.5 (for decreased cell survival) | [2] | ||
| Caki-1 (Renal Cell Carcinoma) | ~2.5 (for decreased cell survival) | [3] | ||
| 786-O (Renal Cell Carcinoma) | ~2.5 (for decreased cell survival) | [3] | ||
| Stattic | STAT3 SH2 domain inhibitor, preventing dimerization and nuclear translocation. | Cell-free assay | 5.1 | [4] |
| UM-SCC-17B (Head and Neck) | 2.56 | [5] | ||
| OSC-19 (Head and Neck) | 3.48 | [5] | ||
| Cal33 (Head and Neck) | 2.28 | [5] | ||
| UM-SCC-22B (Head and Neck) | 2.65 | [5] | ||
| Cryptotanshinone | STAT3 inhibitor, strongly inhibits phosphorylation of STAT3 Tyr705. | Cell-free assay | 4.6 | [6] |
| DU145 (Prostate Cancer) | ~5.0 (for JAK2 phosphorylation) | [6] | ||
| EC109 (Esophageal Squamous Cell) | 2.57 (72h) | [7] | ||
| CAES17 (Esophageal Squamous Cell) | 10.07 (72h) | [7] | ||
| Hey (Ovarian Cancer) | 18.4 (48h) | [8] | ||
| A2780 (Ovarian Cancer) | 11.2 (48h) | [8] | ||
| BP-1-102 | STAT3 inhibitor targeting the SH2 domain. | Cell-free (DNA binding) | 6.8 | [9] |
| U251 (Glioblastoma) | 10.51 | [10] | ||
| A172 (Glioblastoma) | 8.53 | [10] | ||
| WM cell lines | 6-10 (72h) | [11] | ||
| SH-4-54 | STAT3/STAT5 dual inhibitor targeting the SH2 domain. | Glioblastoma Brain Tumor Stem Cells | 0.042 - 0.53 | [12] |
| Myeloma cell lines (10/15) | < 10 | [13] |
In-Depth Inhibitor Profiles
WP1066
WP1066 is a potent inhibitor of the JAK2/STAT3 signaling pathway.[1] It functions by inhibiting the phosphorylation of JAK2, an upstream kinase of STAT3, thereby preventing the subsequent activation of STAT3.[7] WP1066 has also been shown to affect STAT5 and ERK1/2 signaling.[1] Preclinical studies have demonstrated its efficacy in various cancer models, including melanoma, glioblastoma, and renal cell carcinoma.[3][4][7] It is orally bioavailable and has been shown to cross the blood-brain barrier, making it a promising candidate for treating brain tumors.[14] Clinical trials are currently underway to evaluate the safety and efficacy of WP1066 in patients with recurrent malignant glioma and other advanced cancers.[14][15]
Stattic
Stattic was one of the first non-peptidic small molecule inhibitors of STAT3 to be identified. It directly targets the SH2 domain of STAT3, which is crucial for its dimerization and subsequent nuclear translocation.[16] By preventing STAT3 dimerization, Stattic effectively blocks its transcriptional activity. While a valuable research tool, its clinical development has been limited.[4]
Cryptotanshinone
Cryptotanshinone is a natural product isolated from the root of Salvia miltiorrhiza. It has been identified as a STAT3 inhibitor that strongly inhibits the phosphorylation of STAT3 at the Tyr705 residue.[6] Its mechanism is thought to involve the inhibition of upstream kinases like JAK2.[6] Cryptotanshinone has demonstrated anti-cancer activity in various preclinical models.[8]
BP-1-102
BP-1-102 is a selective STAT3 inhibitor that, like Stattic, targets the SH2 domain to prevent STAT3 dimerization and activation.[11] It has been shown to be orally bioavailable and effective in preclinical models of breast and lung cancer.[12][13]
SH-4-54
SH-4-54 is a potent dual inhibitor of STAT3 and STAT5.[12] It was designed to block the SH2 domain of these proteins. Notably, SH-4-54 has shown significant anti-tumor activity against multiple myeloma and glioblastoma brain cancer stem cells at nanomolar concentrations.[12][13] It has also demonstrated the ability to cross the blood-brain barrier in vivo.[12]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used to evaluate the performance of STAT3 inhibitors.
Western Blot for STAT3 Phosphorylation
Objective: To determine the effect of an inhibitor on the phosphorylation of STAT3.
-
Cell Culture and Treatment: Plate cancer cells at a suitable density and allow them to adhere overnight. Treat the cells with various concentrations of the STAT3 inhibitor or vehicle control (e.g., DMSO) for a specified duration (e.g., 2, 6, or 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against phosphorylated STAT3 (p-STAT3) and total STAT3 overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The intensity of the p-STAT3 band relative to the total STAT3 band indicates the level of inhibition.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of an inhibitor on the metabolic activity of cancer cells, as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the STAT3 inhibitor or vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value can then be determined by plotting cell viability against the logarithm of the inhibitor concentration.[5]
Visualizing the STAT3 Signaling Pathway
To understand the context in which these inhibitors operate, a diagram of the STAT3 signaling pathway is provided below. This pathway illustrates the key components from upstream activators to downstream gene targets.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. STAT3 inhibition by WP1066 suppresses the growth and invasiveness of bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. STAT3 inhibitor WP1066 as a novel therapeutic agent for renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. benchchem.com [benchchem.com]
- 6. pubcompare.ai [pubcompare.ai]
- 7. mdpi.com [mdpi.com]
- 8. Cryptotanshinone inhibits proliferation yet induces apoptosis by suppressing STAT3 signals in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Regulation and function of signal transducer and activator of transcription 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. tandfonline.com [tandfonline.com]
- 13. Design, synthesis, and in vitro evaluation of BP-1-102 analogs with modified hydrophobic fragments for STAT3 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A first-in-human Phase I trial of the oral p-STAT3 inhibitor WP1066 in patients with recurrent malignant glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Breakthrough: WP1066 inhibits PD-L1 as well as STAT3 | Drug Discovery News [drugdiscoverynews.com]
- 16. benchchem.com [benchchem.com]
A Head-to-Head Battle in Glioblastoma Therapy: WP1066 vs. JAK Inhibitors
An in-depth comparison of two promising therapeutic strategies targeting the JAK/STAT pathway in glioblastoma, supported by preclinical and clinical data.
Glioblastoma (GBM) remains one of the most aggressive and challenging cancers to treat. The constitutively activated Janus kinase (JAK)/signal transducer and activator of transcription (STAT) signaling pathway has emerged as a critical driver of GBM tumorigenesis, promoting cell proliferation, survival, and immune evasion. This has led to the development of targeted therapies aimed at inhibiting this pathway. Among these, WP1066, a STAT3 inhibitor, and a class of drugs known as JAK inhibitors have shown significant promise. This guide provides a comprehensive comparison of WP1066 and various JAK inhibitors in the context of glioblastoma, offering researchers, scientists, and drug development professionals a detailed overview of their mechanisms, preclinical efficacy, and clinical development.
Mechanism of Action: A Tale of Two Inhibitors
Both WP1066 and JAK inhibitors target the same critical signaling cascade, the JAK-STAT pathway, but at different key nodes. Understanding this distinction is crucial for appreciating their potential therapeutic nuances.
WP1066 is a potent inhibitor of STAT3, a key transcription factor that is often constitutively activated in glioblastoma.[1] By directly targeting STAT3, WP1066 blocks its phosphorylation, dimerization, and nuclear translocation, thereby preventing the transcription of genes involved in cell proliferation, survival, and immunosuppression.[1][2]
JAK inhibitors , such as ruxolitinib, pacritinib, and tofacitinib, function upstream of STAT3 by targeting the Janus kinases (JAK1, JAK2, JAK3, and TYK2). These enzymes are responsible for phosphorylating STAT proteins upon cytokine receptor activation. By inhibiting JAKs, these drugs effectively block the entire downstream signaling cascade, including the activation of STAT3.[3]
Preclinical Performance: A Comparative Analysis
Extensive preclinical studies have evaluated the efficacy of WP1066 and various JAK inhibitors in glioblastoma cell lines and animal models. The following tables summarize the key quantitative data from these studies.
In Vitro Efficacy
| Compound | Cell Line(s) | IC50 | Key Findings | Reference(s) |
| WP1066 | U87-MG, U373-MG | 3.7 - 5.6 µM | Induces apoptosis by activating Bax and suppressing c-myc, Bcl-XL, and Mcl-1. | [4][5] |
| GL261 | 4.91 µmol/L | Potent direct cancer cell cytotoxicity. | [6] | |
| Ruxolitinib | U87MG | 94.07 µM (at 24h) | Synergistic effect with temozolomide; enhances apoptosis. | [1][7] |
| Pacritinib | Patient-derived BTICs | 0.62 - 1.66 µM | Reduces cell viability and sphere formation; on-target inhibition of STAT3 signaling. | [8][9][10] |
| U87MG, LN18 | 0.5 - 1.7 µM | Suppresses cell viability. | [11] | |
| Tofacitinib | Glioma cell lines | Not specified | Inhibits invasion; upregulates BIN3. | [12] |
In Vivo Efficacy in Animal Models
| Compound | Animal Model | Treatment Regimen | Key Findings | Reference(s) |
| WP1066 | Subcutaneous malignant glioma xenografts | Intraperitoneal administration | Significantly inhibited tumor growth. | [4][5] |
| Genetically engineered murine models of gliomas | Not specified | 55.5% increase in median survival time. | [13] | |
| Orthotopic GL261 glioma model | Combination with whole-brain radiotherapy | Enhanced median survival time (32 days vs. 23 days for control). | [6] | |
| Pacritinib | Orthotopic BTIC xenograft (BT147) | 100 mg/kg pacritinib + 30 mg/kg TMZ | Increased median survival to 62.5 days (vs. 52 days for control). | [14][15] |
| Orthotopic BTIC xenograft (BT53) | 100 mg/kg pacritinib + TMZ | Increased median survival to 60 days (vs. 52 days for control). | [15] | |
| TMZ-resistant LN18-bearing mouse model | Combination with TMZ | Significantly increased median survival to 32.5 days (vs. 19 days for control). | [11] |
Clinical Trials Landscape
Both WP1066 and several JAK inhibitors have progressed to clinical trials for the treatment of glioblastoma, either as monotherapy or in combination with standard-of-care treatments.
| Compound | Trial Identifier | Phase | Status | Key Information | Reference(s) |
| WP1066 | NCT01904123 | I | Completed | Investigated side effects and best dose in recurrent malignant glioma. | [5] |
| NCT04481032 | II | Recruiting | Testing WP1066 with radiation therapy in newly diagnosed glioblastoma. | [16] | |
| Ruxolitinib | NCT03514069 | I/II | Active, not recruiting | Evaluated ruxolitinib with radiation and temozolomide in newly diagnosed high-grade gliomas. Arm 2 (with TMZ) showed significantly better PFS and OS. 1-year OS rate of 93% in the MGMT methylated group. | [17][18][19][20][21] |
| Pacritinib | - | - | - | No active clinical trials specifically for glioblastoma found. | [2] |
| Tofacitinib | NCT05326464 | III | Active, not recruiting | Examining the effects of tofacitinib in patients with recurrent glioblastoma. | [22][23][24][25][26] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used in the cited studies.
Cell Viability Assay (MTT/CCK-8)
References
- 1. Ruxolitinib enhances cytotoxic and apoptotic effects of temozolomide on glioblastoma cells by regulating WNT signaling pathway-related genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. A novel inhibitor of the STAT3 pathway induces apoptosis in malignant glioma cells both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The JAK2/STAT3 inhibitor pacritinib effectively inhibits patient-derived GBM brain tumor initiating cells in vitro and when used in combination with temozolomide increases survival in an orthotopic xenograft model | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. Preclinical Evidence of STAT3 Inhibitor Pacritinib Overcoming Temozolomide Resistance via Downregulating miR-21-Enriched Exosomes from M2 Glioblastoma-Associated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The JAK2/STAT3 inhibitor pacritinib effectively inhibits patient-derived GBM brain tumor initiating cells in vitro and when used in combination with temozolomide increases survival in an orthotopic xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A first-in-human Phase I trial of the oral p-STAT3 inhibitor WP1066 in patients with recurrent malignant glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The JAK2/STAT3 inhibitor pacritinib effectively inhibits patient-derived GBM brain tumor initiating cells in vitro and when used in combination with temozolomide increases survival in an orthotopic xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Facebook [cancer.gov]
- 17. ascopubs.org [ascopubs.org]
- 18. ascopubs.org [ascopubs.org]
- 19. ascopubs.org [ascopubs.org]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. targetedonc.com [targetedonc.com]
- 22. ClinicalTrials.gov [clinicaltrials.gov]
- 23. Investigational Treatment Strategies in Glioblastoma: Progress Made and Barriers to Success - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Tofacitinib for Glioblastoma · Info for Participants · Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 25. Facebook [cancer.gov]
- 26. Tofacitinib in Recurrent GBM Patients [clin.larvol.com]
Validating Anti-Tumor Efficacy: A Comparative Analysis of WP1066 in Patient-Derived Xenograft Models
For Immediate Release
This guide provides a comprehensive comparison of the anti-tumor effects of WP1066, a novel inhibitor of the JAK2/STAT3 signaling pathway, in patient-derived xenograft (PDX) models. Designed for researchers, scientists, and drug development professionals, this document offers an objective analysis of WP1066's performance against other relevant inhibitors, supported by experimental data from preclinical studies.
Introduction to WP1066 and the JAK2/STAT3 Pathway
WP1066 is a small molecule inhibitor that targets the Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) pathway. This signaling cascade is a critical regulator of cell proliferation, survival, and differentiation. In many cancers, the JAK2/STAT3 pathway is constitutively activated, leading to uncontrolled tumor growth and resistance to therapy. By inhibiting this pathway, WP1066 has demonstrated potential as a potent anti-cancer agent. Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, offer a more clinically relevant preclinical platform to evaluate the efficacy of targeted therapies like WP1066 compared to traditional cell line-derived xenografts.
Comparative Efficacy of STAT3/JAK2 Inhibitors in PDX Models
While direct head-to-head studies of WP1066 against other STAT3/JAK2 inhibitors in the same PDX models are limited, this guide consolidates available data from individual studies to provide a comparative overview. The following tables summarize the anti-tumor efficacy of WP1066 and two other inhibitors, Ruxolitinib and Stattic, in different PDX or xenograft models.
Table 1: Efficacy of WP1066 in a Glioblastoma Patient-Derived Orthotopic Xenograft Model
| Cancer Type | PDX Model | Treatment | Dosing Schedule | Key Findings | Reference |
| Glioblastoma | Human Brain Tumor Stem Cell Orthotopic Xenografts | WP1066 | Intraperitoneal injection | Reduced intratumoral JAK2/STAT3 activity and prolonged animal survival. | [1] |
Table 2: Efficacy of Ruxolitinib in a Hepatocellular Carcinoma Patient-Derived Xenograft Model
| Cancer Type | PDX Model | Treatment | Dosing Schedule | Key Findings | Reference |
| Hepatocellular Carcinoma (with activating JAK1 mutation) | Patient-Derived Xenograft | Ruxolitinib | 90 mg/kg, BID | Significant inhibition of tumor growth (48% TGI) and reduced STAT3 phosphorylation. |
Table 3: Efficacy of Stattic in a T-Cell Acute Lymphoblastic Leukemia Xenograft Model
| Cancer Type | Xenograft Model | Treatment | Dosing Schedule | Key Findings | Reference |
| T-Cell Acute Lymphoblastic Leukemia | CCRF-CEM cell line-derived xenograft | Stattic | 15 mg/kg and 30 mg/kg, intraperitoneally, 3 times a week | Dose-dependent reduction in tumor growth. | [2][3] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided.
References
A Head-to-Head Comparison of WP1066 and Other Small Molecule Inhibitors in Targeting the STAT3 Pathway
For Researchers, Scientists, and Drug Development Professionals
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling protein that, when constitutively activated, plays a pivotal role in tumor cell proliferation, survival, and immune evasion. This has made STAT3 an attractive target for the development of novel cancer therapeutics. Among the numerous small molecule inhibitors developed to target this pathway, WP1066 has emerged as a promising candidate. This guide provides an objective, data-supported comparison of WP1066 with other well-known small molecule inhibitors of the STAT3 pathway: Stattic, AG490, and Cryptotanshinone.
Performance Comparison of Small Molecule Inhibitors
The following table summarizes the key quantitative data for WP1066 and its alternatives, focusing on their inhibitory concentrations (IC50) against various cancer cell lines. This data provides a snapshot of their relative potencies.
| Inhibitor | Target(s) | Cell Line | IC50 (µM) | Reference |
| WP1066 | JAK2, STAT3 | HEL (Erythroleukemia) | 2.3 | [1](2) |
| B16 (Melanoma) | 2.43 | [3](4) | ||
| U87-MG (Glioblastoma) | 5.6 | (--INVALID-LINK--) | ||
| U373-MG (Glioblastoma) | 3.7 | (--INVALID-LINK--) | ||
| Stattic | STAT3 | Cell-free assay | 5.1 | (5) |
| AG490 | JAK2 | GBC-SD (Gallbladder Cancer) | - | [6](7) |
| SGC-996 (Gallbladder Cancer) | - | [6](7) | ||
| Cryptotanshinone | STAT3 | Cell-free assay | 4.6 | [8](9) |
| DU145 (Prostate Cancer) | GI50: 7 | [8](9) |
Mechanism of Action and Signaling Pathways
The primary mechanism of action for these inhibitors is the disruption of the JAK/STAT3 signaling pathway. However, they achieve this through different means and may have varying effects on other cellular components.
WP1066 is a potent inhibitor of both JAK2 and STAT3.[1] It is a derivative of AG490 but exhibits greater potency. WP1066 not only inhibits the phosphorylation of JAK2 and STAT3 but also promotes the degradation of the JAK2 protein.[1] Furthermore, it has been shown to increase the activity of STAT1, which is involved in stimulating anti-tumor immune responses.[10] WP1066 can also inhibit the immune checkpoint target PD-L1.[10]
Stattic is a non-peptidic small molecule that selectively inhibits the STAT3 SH2 domain, which is crucial for STAT3 activation, dimerization, and nuclear translocation.[11] It has been reported to have off-target effects, including the reduction of histone acetylation independent of STAT3.[12]
AG490 is a tyrosine kinase inhibitor that primarily targets JAK2, an upstream kinase of STAT3.[6][13] By inhibiting JAK2, it prevents the phosphorylation and subsequent activation of STAT3.
Cryptotanshinone , a natural compound, directly inhibits STAT3 activity and has been shown to block the dimerization of STAT3 molecules.[8][14] It strongly inhibits the phosphorylation of STAT3 at Tyr705 with minimal effect on STAT1 or STAT5.[8]
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the performance of these small molecule inhibitors. Specific details may vary between studies.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the inhibitor (e.g., WP1066, Stattic) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for Phospho-STAT3 (p-STAT3) Inhibition
This technique is used to detect the levels of phosphorylated STAT3, the activated form of the protein.
-
Cell Treatment and Lysis: Treat cells with the inhibitor for a defined period. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p-STAT3 (e.g., at Tyr705) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total STAT3 and a loading control (e.g., GAPDH or β-actin) for normalization.
Conclusion
WP1066 demonstrates potent inhibition of the JAK/STAT3 pathway with the added benefits of inducing JAK2 degradation and stimulating an immune response through STAT1 activation and PD-L1 inhibition.[1][10] Its ability to cross the blood-brain barrier makes it a particularly interesting candidate for brain tumors.[10] While Stattic and Cryptotanshinone are also effective STAT3 inhibitors, their broader off-target effects or specificity profiles may be important considerations for specific research applications. AG490, being a JAK2-specific inhibitor, offers a more targeted approach to the upstream regulation of STAT3. The choice of inhibitor will ultimately depend on the specific research question, the cell or animal model being used, and the desired therapeutic outcome. This guide provides a foundational comparison to aid in this selection process.
References
- 1. broadpharm.com [broadpharm.com]
- 2. selleckchem.com [selleckchem.com]
- 3. pubcompare.ai [pubcompare.ai]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. mdpi.com [mdpi.com]
- 7. JAK2 tyrosine kinase inhibitor AG490 suppresses cell growth and invasion of gallbladder cancer cells via inhibition of JAK2/STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. The STAT3 inhibitor Stattic acts independently of STAT3 to decrease histone acetylation and modulate gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Naringenin and cryptotanshinone shift the immune response towards Th1 and modulate T regulatory cells via JAK2/STAT3 pathway in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
Independent Verification of WP1066's Mechanism of Action: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of WP1066 with alternative JAK/STAT inhibitors. The information presented is supported by experimental data to aid in the independent verification of its mechanism of action.
WP1066 is a small molecule inhibitor that has garnered significant interest for its potent anti-tumor and immunomodulatory activities. Primarily targeting the Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) signaling pathway, WP1066 has shown promise in various preclinical models of cancer. This guide delves into the specifics of its action, compares its performance with other well-known JAK inhibitors, and provides detailed experimental protocols for verification.
WP1066's Core Mechanism of Action
WP1066 exerts its biological effects primarily through the inhibition of JAK2 and STAT3. This dual inhibition is critical as the JAK/STAT pathway is often constitutively activated in many cancers, leading to uncontrolled cell proliferation, survival, and immune evasion.
Key aspects of WP1066's mechanism of action include:
-
Inhibition of JAK2 and STAT3 Phosphorylation: WP1066 directly inhibits the phosphorylation of JAK2, which in turn prevents the subsequent phosphorylation and activation of its downstream target, STAT3.
-
Downregulation of STAT3-Target Genes: By inhibiting STAT3 activation, WP1066 leads to the downregulation of various oncogenic genes regulated by STAT3, including those involved in cell cycle progression (e.g., c-Myc) and apoptosis resistance.
-
Induction of Apoptosis: WP1066 has been shown to induce programmed cell death in various cancer cell lines.
-
Immunomodulatory Effects: Beyond its direct anti-tumor effects, WP1066 can also modulate the immune system, further contributing to its therapeutic potential.
Comparative Analysis: WP1066 vs. Alternative JAK/STAT Inhibitors
To provide a comprehensive understanding of WP1066's profile, this section compares its activity with other notable JAK/STAT inhibitors: Ruxolitinib, Tofacitinib, Fedratinib, and Momelotinib.
Quantitative Data Summary
The following tables summarize the half-maximal inhibitory concentrations (IC50) of WP1066 and its alternatives against their primary targets and in various cancer cell lines. This data is compiled from multiple independent studies to provide a broad overview of their respective potencies.
Table 1: Inhibitory Activity (IC50) Against Target Kinases
| Compound | JAK1 (nM) | JAK2 (nM) | JAK3 (nM) | TYK2 (nM) |
| WP1066 | - | Data not available in direct comparison | - | - |
| Ruxolitinib | 3.3 | 2.8 | 428 | 19 |
| Tofacitinib | Varies by assay | Varies by assay | Varies by assay | Varies by assay |
| Fedratinib | - | 6 | 169 | - |
| Momelotinib | 11 | 18 | - | - |
Table 2: Anti-proliferative Activity (IC50) in Cancer Cell Lines
| Cell Line | Cancer Type | WP1066 (µM) | Ruxolitinib (µM) | Tofacitinib (µM) | Fedratinib (µM) | Momelotinib (µM) |
| MCF-7 | Breast Cancer | - | 30.42 | - | - | - |
| SKBR3 | Breast Cancer | - | 13.94 | - | - | - |
| MDA-MB-468 | Breast Cancer | - | 10.87 | - | - | - |
| HEL | Erythroleukemia | 2.3 | - | - | - | - |
| UKE-1 | Myeloproliferative Neoplasm | - | Data available but not specified | Data available but not specified | Data available but not specified | Data available but not specified |
| Caki-1 | Renal Cell Carcinoma | ~2.5 | - | - | - | - |
| 786-O | Renal Cell Carcinoma | ~2.5 | - | - | - | - |
Note: Direct comparative IC50 values for all compounds in the same cell lines under identical conditions are limited in the public domain. The data presented is for illustrative comparison and is sourced from various publications.
Experimental Protocols for Independent Verification
To facilitate the independent verification of WP1066's mechanism of action, detailed protocols for key experiments are provided below.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory effect of WP1066 on JAK2 kinase activity.
Protocol:
-
Reagents: Recombinant human JAK2 enzyme, ATP, appropriate peptide substrate (e.g., a synthetic peptide containing a tyrosine residue for phosphorylation), kinase assay buffer, and WP1066 at various concentrations.
-
Procedure: a. Prepare a reaction mixture containing the JAK2 enzyme, the peptide substrate, and the kinase assay buffer. b. Add WP1066 at a range of concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO). c. Initiate the kinase reaction by adding ATP. d. Incubate the reaction at 30°C for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity-based assays (32P-ATP) or fluorescence/luminescence-based assays (e.g., ADP-Glo™ Kinase Assay). f. Plot the percentage of kinase inhibition against the log concentration of WP1066 to determine the IC50 value.
Western Blotting for Phosphorylated STAT3 (p-STAT3)
Objective: To assess the effect of WP1066 on the phosphorylation of STAT3 in whole cells.
Protocol:
-
Cell Culture and Treatment: a. Culture a relevant cancer cell line (e.g., a glioblastoma or melanoma cell line with known STAT3 activation) to 70-80% confluency. b. Treat the cells with various concentrations of WP1066 (and/or alternative inhibitors) for a specified duration (e.g., 2, 4, 8, 12, or 24 hours). Include a vehicle-treated control.
-
Cell Lysis and Protein Quantification: a. Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors. b. Centrifuge the lysates to pellet cell debris and collect the supernatant. c. Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). c. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. d. Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding. e. Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3, Tyr705). f. Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. g. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. h. To ensure equal protein loading, strip the membrane and re-probe with an antibody against total STAT3 and a loading control protein (e.g., β-actin or GAPDH).
Cell Viability Assay (MTS Assay)
Objective: To determine the effect of WP1066 on the viability and proliferation of cancer cells.
Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density.
-
Compound Treatment: After allowing the cells to adhere overnight, treat them with a serial dilution of WP1066 or other inhibitors. Include a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours. The MTS tetrazolium compound is bioreduced by viable cells into a colored formazan product.
-
Absorbance Reading: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Plot the percentage of viability against the log concentration of the compound to determine the IC50 value.
Apoptosis Assay (Annexin V Staining)
Objective: To quantify the induction of apoptosis by WP1066.
Protocol:
-
Cell Treatment: Treat cancer cells with WP1066 at various concentrations for a defined period (e.g., 24 or 48 hours). Include both untreated and vehicle-treated controls.
-
Cell Harvesting and Staining: a. Harvest the cells, including both adherent and floating populations. b. Wash the cells with cold PBS. c. Resuspend the cells in Annexin V binding buffer. d. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of cells with compromised membranes (late apoptotic/necrotic cells). e. Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: a. Analyze the stained cells using a flow cytometer. b. Distinguish between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cell populations. c. Quantify the percentage of cells in each quadrant.
Visualizing the Pathways and Processes
To further clarify the concepts discussed, the following diagrams, generated using Graphviz, illustrate the WP1066 signaling pathway, a typical experimental workflow for its validation, and the logical relationship of its cellular effects.
Caption: WP1066 inhibits the JAK2/STAT3 signaling pathway.
Assessing the Synergistic Effects of WP1066 with Immunotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic combination of targeted therapies with immunotherapy is a burgeoning area of oncology research. This guide provides a comparative analysis of WP1066, a potent inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), in combination with immunotherapy. It aims to offer an objective assessment of its performance against other STAT3-targeting alternatives, supported by available preclinical and clinical data.
Introduction to WP1066 and STAT3 Inhibition in Immuno-Oncology
Signal Transducer and Activator of Transcription 3 (STAT3) is a key transcription factor that plays a critical role in tumor cell proliferation, survival, and immune evasion. Constitutive activation of STAT3 is observed in a wide array of human cancers and is associated with a poor prognosis. By inhibiting STAT3, it is possible to directly induce tumor cell apoptosis and, importantly, modulate the tumor microenvironment to be more permissive to an anti-tumor immune response.
WP1066 is a small molecule inhibitor that effectively blocks the phosphorylation and activation of STAT3.[1] Its ability to cross the blood-brain barrier has made it a candidate for treating aggressive brain tumors like glioblastoma.[1] Beyond its direct cytotoxic effects, WP1066 exhibits significant immunomodulatory properties, including the inhibition of regulatory T cells (Tregs) and the activation of macrophages, making it a prime candidate for combination with various immunotherapeutic agents.[2]
Synergistic Effects of WP1066 with Immunotherapy: Preclinical Evidence
Preclinical studies have demonstrated the potential of WP1066 to enhance the efficacy of immunotherapy in various cancer models.
Combination with Anti-CD47 Antibody in Osteosarcoma
A significant synergistic effect has been observed when combining WP1066 with an anti-CD47 antibody in a preclinical model of osteosarcoma. CD47 is a "don't eat me" signal expressed on cancer cells that inhibits phagocytosis by macrophages. Blocking CD47 can unleash the innate immune system against tumors.
Quantitative Data Summary: WP1066 and Anti-CD47 in an Orthotopic Osteosarcoma Mouse Model
| Treatment Group | Median Survival (days) | % Survival at Day 70 | Tumor Growth Inhibition |
| Control (Vehicle) | 47 | 0% | - |
| WP1066 | 51 | 20% | Significant |
| Anti-CD47 | 50 | 20% | Significant |
| WP1066 + Anti-CD47 | 78 | 70% | Highly Significant |
Data compiled from a preclinical study in an orthotopic osteosarcoma mouse model.
The combination therapy not only significantly prolonged survival but also led to an increased infiltration of activated CD8+ T cells, NK cells, and macrophages into the tumor microenvironment.
Combination with STING Agonist in Glioma
The combination of WP1066 with a STING (Stimulator of Interferon Genes) agonist has shown promise in a preclinical glioma model. STING agonists are known to activate the innate immune system and promote anti-tumor immunity.
Quantitative Data Summary: WP1066 and STING Agonist (8803) in a Preclinical Glioma Model
| Treatment Group | Median Survival (days) |
| Control | 25 |
| WP1066 (30mg/kg) | 25 |
| STING Agonist 8803 (2.5µg) | 29 |
| WP1066 (30mg/kg) + STING Agonist 8803 (2.5µg) | 58 |
Data from a preclinical study in a glioma mouse model. Of note, a higher dose of WP1066 (60mg/kg) administered simultaneously with the STING agonist abrogated the therapeutic effect, highlighting the importance of dose and schedule.
Comparison with Alternative STAT3 Inhibitors
While WP1066 has shown considerable promise, several other STAT3 inhibitors are also under investigation, some of which are in clinical trials. A direct head-to-head comparison in the same preclinical models is often unavailable, making a definitive judgment on superiority challenging. However, a qualitative comparison based on available data can be informative.
Comparative Overview of STAT3 Inhibitors in Combination with Immunotherapy
| STAT3 Inhibitor | Combination Immunotherapy | Cancer Model(s) | Key Preclinical/Clinical Findings |
| WP1066 | Anti-CD47, STING Agonist | Osteosarcoma, Glioma | Significant survival benefit and enhanced anti-tumor immunity in preclinical models.[2] Phase I/II clinical trials ongoing for glioblastoma.[3] |
| AZD9150 (Danvatirsen) | Anti-PD-L1 (Durvalumab) | Lymphoma, Lung Cancer | Preclinical data shows enhanced anti-tumor activity.[4][5] Clinical trials have explored the combination.[6] |
| Napabucasin (BBI608) | Anti-PD-1 (Pembrolizumab) | Metastatic Colorectal Cancer | Preclinical models showed tumor regression and increased TILs.[7] Phase I/II clinical trial showed acceptable safety and some efficacy signals.[8][9] |
| TTI-101 (C188-9) | Anti-PD-1 (Pembrolizumab) | Head and Neck Squamous Cell Carcinoma | Phase I/II clinical trial is ongoing to evaluate safety and efficacy.[10] Preclinical studies suggest it spares mitochondrial function compared to WP1066.[11] |
Signaling Pathways and Experimental Workflows
WP1066 Mechanism of Action and Synergism with Immunotherapy
WP1066 primarily functions by inhibiting the phosphorylation of STAT3, which prevents its dimerization and translocation to the nucleus, thereby blocking the transcription of target genes involved in cell proliferation and survival. In the context of immunotherapy, this inhibition has multifaceted effects on the tumor microenvironment.
Caption: WP1066 inhibits the JAK/STAT3 pathway in tumor cells and modulates the immune microenvironment.
Experimental Workflow for Preclinical Assessment
The assessment of synergistic effects between WP1066 and immunotherapy in preclinical models typically follows a structured workflow.
Caption: A typical experimental workflow for evaluating the synergy of WP1066 and immunotherapy.
Experimental Protocols
Orthotopic Osteosarcoma Mouse Model
-
Cell Culture: K7M2 murine osteosarcoma cells are cultured in appropriate media until they reach 80-90% confluency.
-
Animal Model: 6-8 week old BALB/c mice are used.
-
Tumor Cell Implantation: Mice are anesthetized, and a small incision is made over the tibia. A 27-gauge needle is used to create a small hole in the tibial plateau, and 1x10^5 K7M2 cells in 10 µL of PBS are injected into the intramedullary cavity. The incision is then closed.
-
Treatment: Once tumors are established (e.g., day 7 post-implantation), mice are randomized into treatment groups. WP1066 is typically administered orally (e.g., 40 mg/kg) daily or on a specified schedule. Anti-CD47 antibody (or other immunotherapy) is administered intraperitoneally (e.g., 100 µg per mouse) on a specified schedule.
-
Monitoring: Tumor growth is monitored by caliper measurements or bioluminescence imaging. Animal body weight and general health are monitored regularly. Survival is recorded until the study endpoint.
Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)
-
Tumor Digestion: Tumors are harvested, minced, and digested in a solution containing collagenase and DNase for a specified time at 37°C to obtain a single-cell suspension.
-
Cell Staining: The single-cell suspension is then stained with a cocktail of fluorescently-labeled antibodies against various immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, F4/80, Gr-1). A viability dye is included to exclude dead cells.
-
Intracellular Staining (optional): For intracellular markers like cytokines (e.g., IFN-γ, TNF-α) or transcription factors (e.g., FoxP3), cells are fixed and permeabilized after surface staining, followed by incubation with antibodies against the intracellular targets.
-
Data Acquisition: Stained cells are acquired on a flow cytometer.
-
Data Analysis: The acquired data is analyzed using software like FlowJo to quantify the percentages and absolute numbers of different immune cell populations within the tumor.
Conclusion
WP1066, in combination with immunotherapy, demonstrates significant synergistic anti-tumor effects in preclinical models. Its ability to not only directly target tumor cells but also to favorably modulate the tumor immune microenvironment makes it a compelling candidate for further clinical investigation. While alternative STAT3 inhibitors are also progressing through clinical trials, the robust preclinical data for WP1066, particularly in combination with agents like anti-CD47 antibodies and STING agonists, highlights its potential as a valuable component of future cancer treatment regimens. Further head-to-head comparative studies will be crucial to definitively position WP1066 within the landscape of STAT3-targeting therapies.
References
- 1. Breakthrough: WP1066 inhibits PD-L1 as well as STAT3 | Drug Discovery News [drugdiscoverynews.com]
- 2. A first-in-human Phase I trial of the oral p-STAT3 inhibitor WP1066 in patients with recurrent malignant glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. fiercebiotech.com [fiercebiotech.com]
- 7. targetedonc.com [targetedonc.com]
- 8. onclive.com [onclive.com]
- 9. Multicenter Phase I/II Trial of Napabucasin and Pembrolizumab in Patients with Metastatic Colorectal Cancer (EPOC1503/SCOOP Trial) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Facebook [cancer.gov]
- 11. TTI-101: A competitive inhibitor of STAT3 that spares oxidative phosphorylation and reverses mechanical allodynia in mouse models of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to WP1066: Replicating Published Findings on a Novel STAT3 Inhibitor
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of WP1066's performance with other alternatives, supported by experimental data. We delve into the methodologies of key experiments to facilitate the replication of published findings.
Data Presentation: WP1066 in Preclinical and Clinical Settings
WP1066 is a potent small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), a key signaling protein implicated in tumor cell growth, proliferation, and immune evasion.[1] Extensive preclinical studies have demonstrated its high antitumor activity and its crucial ability to cross the blood-brain barrier, making it a promising candidate for treating aggressive brain tumors like glioblastoma.[1]
In Vitro Efficacy of WP1066
The following table summarizes the half-maximal inhibitory concentration (IC50) of WP1066 in various cancer cell lines, demonstrating its broad-spectrum anti-proliferative activity.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HEL | Erythroid Leukemia (with JAK2 V617F mutation) | 2.3 | [2] |
| B16 | Melanoma | 2.43 | [2] |
| A375 | Melanoma | 1.6 | [3] |
| B16EGFRvIII | Melanoma | 1.5 | [3] |
Comparison with Other STAT3 Inhibitors
WP1066 has been compared to other STAT3 inhibitors, demonstrating distinct properties.
| Compound | Key Features | Comparison to WP1066 | Reference |
| AG490 | Parent compound of WP1066. A JAK2 inhibitor. | WP1066 exhibits stronger anti-cancer activity than AG490. | |
| Stattic | A widely used research tool compound for STAT3 inhibition. | WP1066 demonstrated a near-complete reduction of STAT3 signaling in response to IL-6-induced stimulation, comparable to Stattic. However, Stattic is not suitable for clinical use. | [4] |
| Cryptotanshinone | A natural product with STAT3 inhibitory activity. | In a breast cancer model, the combination of naringenin and cryptotanshinone showed a more prominent decline in tumor growth rate compared to individual treatments. Direct comparative data with WP1066 is limited. | [5] |
Clinical Trial Data for WP1066
WP1066 has progressed to clinical trials, primarily for brain tumors.
| Trial Identifier | Phase | Indication | Key Findings/Status | Reference |
| NCT01904123 | I | Recurrent Malignant Glioma or Progressive Metastatic Melanoma in the Brain | To identify the maximum tolerated dose (MTD) and assess safety and tolerability. | [6] |
| NCT05879250 | II | Newly Diagnosed Glioblastoma (in combination with radiation) | Testing the efficacy of WP1066 with radiation therapy. | [7] |
| First-in-human Phase I | I | Recurrent Glioblastoma | MFD identified at 8 mg/kg. Showed p-STAT3 suppression starting at 1 mg/kg. Median PFS was 2.3 months, and median OS was 25 months. | [8] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon published research. Below are protocols for key assays used to evaluate WP1066's efficacy.
Cell Viability (MTT) Assay
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5 x 10^4 cells/well) in 100 µL of complete culture medium.
-
Treatment: After allowing cells to adhere overnight, treat them with various concentrations of WP1066 or control vehicle (e.g., DMSO) for a specified duration (e.g., 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS, pH 4.7) to each well and mix thoroughly to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and assess the effect of WP1066 on protein expression and phosphorylation.
-
Sample Preparation:
-
Treat cells with WP1066 at desired concentrations and time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Denature 30-50 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size on an SDS-polyacrylamide gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.[10]
-
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-STAT3, total STAT3, β-actin) overnight at 4°C with gentle agitation.[10]
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.[10]
-
-
Detection:
-
Wash the membrane again three times with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[10]
-
Mandatory Visualization
Diagrams illustrating key biological pathways and experimental workflows provide a clear visual understanding of the scientific concepts.
Caption: Canonical STAT3 signaling pathway and the inhibitory action of WP1066.
Caption: Workflow for key in vitro experiments to evaluate WP1066 efficacy.
References
- 1. Breakthrough: WP1066 inhibits PD-L1 as well as STAT3 | Drug Discovery News [drugdiscoverynews.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Novel Inhibitor of STAT3 Activation Is Efficacious Against Established Central Nervous System Melanoma and Inhibits Regulatory T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. STAT3 is a biologically relevant therapeutic target in H3K27M-mutant diffuse midline glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Naringenin and cryptotanshinone shift the immune response towards Th1 and modulate T regulatory cells via JAK2/STAT3 pathway in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. A first-in-human Phase I trial of the oral p-STAT3 inhibitor WP1066 in patients with recurrent malignant glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Western Blot Protocol | Proteintech Group [ptglab.com]
Benchmarking WP1066 performance against novel cancer therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance benchmark of the investigational STAT3 inhibitor, WP1066, against a selection of novel cancer therapies. The content herein is intended for an audience with a professional background in oncology research and drug development. We present a comparative analysis supported by experimental data to objectively evaluate the potential of WP1066 in the current landscape of targeted cancer treatment.
Mechanism of Action: Targeting the JAK/STAT Pathway
WP1066 is a small molecule inhibitor that primarily targets the Signal Transducer and Activator of Transcription 3 (STAT3), a key protein implicated in cancer cell proliferation, survival, and immune evasion.[1] WP1066 exerts its anti-tumor effects by inhibiting the phosphorylation of STAT3, which prevents its dimerization, nuclear translocation, and subsequent transcription of downstream oncogenes.[1] Additionally, WP1066 has been shown to inhibit Janus Kinase 2 (JAK2), an upstream activator of STAT3.[2] This dual inhibition of the JAK2/STAT3 pathway underscores its potential as a potent anti-cancer agent.
Below is a diagram illustrating the targeted signaling pathway.
Comparative In Vitro Performance
The following tables summarize the half-maximal inhibitory concentration (IC50) values of WP1066 and selected novel cancer therapies across various cancer cell lines. Lower IC50 values indicate greater potency. It is important to note that experimental conditions may vary between studies.
Table 1: IC50 Values of WP1066 and Comparator STAT3 Inhibitors
| Compound | Cancer Type | Cell Line | IC50 (µM) |
| WP1066 | Erythroid Leukemia | HEL | 2.3[2] |
| Melanoma | B16 | 2.43 | |
| Glioblastoma | U87MG | ~1.0 | |
| Napabucasin | Biliary Tract Cancer | KKU-055 | 0.19[3] |
| Biliary Tract Cancer | TFK-1 | up to 18[3] | |
| Small Cell Lung Cancer | H146 | 1.2 (48h)[4] | |
| Small Cell Lung Cancer | H209 | 0.6 (48h)[4] | |
| OPB-31121 | N/A | N/A | N/A |
Table 2: IC50 Values of WP1066 and Comparator JAK Inhibitors
| Compound | Cancer Type | Cell Line | IC50 (µM) |
| WP1066 | Erythroid Leukemia | HEL | 2.3[2] |
| Ruxolitinib | Breast Cancer | MDA-MB-468 | 10.87[5] |
| Breast Cancer | SKBR3 | 13.94[5] | |
| Breast Cancer | MCF-7 | 30.42[5] | |
| Glioblastoma | U87MG | 94.07 (24h)[6] | |
| Fedratinib | Erythroid Leukemia | HEL | ~0.3[7] |
| Myeloproliferative Neoplasm | Ba/F3-JAK2V617F | 0.27[8] | |
| Pacritinib | Glioblastoma | U87MG | 0.5[2] |
| Glioblastoma | LN18 | 1.7[2] | |
| Acute Myeloid Leukemia | MV4-11 | 0.047[9] | |
| Momelotinib | Myeloproliferative Neoplasm | Ba/F3-JAK2V617F | 1.5[1] |
| Myeloproliferative Neoplasm | HEL | 1.5[1] |
Comparative In Vivo Performance
The following table summarizes the in vivo efficacy of WP1066 and comparator drugs in preclinical xenograft models.
Table 3: In Vivo Efficacy in Xenograft Models
| Compound | Cancer Model | Dosing | Key Findings |
| WP1066 | Glioblastoma (orthotopic) | Intraperitoneal administration | Prolonged animal survival[10] |
| Melanoma (intracerebral) | N/A | Markedly enhanced median survival durations | |
| H3K27M-mutant Diffuse Midline Glioma (intracranial) | N/A | Stasis of tumor growth and increased overall survival[11] | |
| Pacritinib | Glioblastoma (orthotopic) | 100 mg/kg twice daily + TMZ | Significantly increased median survival to 60 days vs 52 days in control[12] |
| Napabucasin | Pancreatic Cancer (xenograft) | 20 mg/kg, i.p. | Significantly inhibits tumor growth, relapse and metastasis |
| Melanoma | N/A | Prolonged survival of melanoma-bearing mice[13] |
Clinical Trial Overview
WP1066 is currently being investigated in clinical trials for the treatment of brain tumors. A Phase I trial in recurrent malignant glioma established a maximum feasible dose of 8 mg/kg and showed evidence of p-STAT3 suppression.[14][15] A Phase 2 trial is underway to evaluate WP1066 in combination with radiation therapy for newly diagnosed glioblastoma.[8][16]
Several of the comparator drugs are FDA-approved for various indications, primarily hematologic malignancies. Ruxolitinib, fedratinib, pacritinib, and momelotinib are approved for the treatment of myelofibrosis. Clinical trials for these agents in solid tumors are ongoing. Other STAT3 inhibitors like napabucasin have been evaluated in clinical trials for various solid tumors, including colorectal and pancreatic cancer.[17]
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the critical evaluation of the presented data.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
Protocol:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., WP1066) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Solubilization: Aspirate the media and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.[2][12][18][19]
Western Blot for Phosphorylated STAT3 (p-STAT3)
This protocol is used to determine the effect of a compound on the phosphorylation status of STAT3.
Protocol:
-
Cell Lysis: Treat cells with the test compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p-STAT3 (Tyr705) overnight at 4°C. A separate membrane should be incubated with an antibody for total STAT3 as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[4][20]
Orthotopic Glioblastoma Xenograft Model
This protocol describes the establishment of a glioblastoma xenograft model in immunocompromised mice to evaluate the in vivo efficacy of a test compound.
Protocol:
-
Cell Preparation: Culture human glioblastoma cells (e.g., U87MG) and harvest them during the logarithmic growth phase.
-
Animal Model: Use immunocompromised mice (e.g., athymic nude or NOD/SCID).
-
Intracranial Injection: Anesthetize the mice and stereotactically inject the glioblastoma cells into the striatum of the brain.[18]
-
Tumor Monitoring: Monitor tumor growth using non-invasive imaging techniques such as bioluminescence imaging (for luciferase-expressing cells) or MRI.[21]
-
Treatment: Once tumors are established, randomize the mice into treatment and control groups and administer the test compound (e.g., WP1066) via the appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Evaluation: Monitor tumor volume and the survival of the mice. At the end of the study, tumors can be excised for further analysis (e.g., immunohistochemistry for p-STAT3).[10]
Conclusion
WP1066 demonstrates potent inhibition of the JAK2/STAT3 pathway, a critical signaling cascade in many cancers. Preclinical data in glioblastoma and melanoma models are promising, showing both in vitro cytotoxicity and in vivo efficacy. When compared to other novel cancer therapies, including FDA-approved JAK inhibitors and other investigational STAT3 inhibitors, WP1066 shows comparable or, in some contexts, superior preclinical activity. The ongoing clinical trials will be crucial in determining the therapeutic potential of WP1066 in patients. The data and protocols presented in this guide offer a framework for researchers to objectively evaluate and compare the performance of WP1066 against other emerging cancer therapies.
References
- 1. Momelotinib (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Evidence of STAT3 Inhibitor Pacritinib Overcoming Temozolomide Resistance via Downregulating miR-21-Enriched Exosomes from M2 Glioblastoma-Associated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Cancer Stem Cell Inhibitor Napabucasin (BBI608) Shows General Cytotoxicity in Biliary Tract Cancer Cells and Reduces Cancer Stem Cell Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The cancer stemness inhibitor napabucasin suppresses small cell lung cancer growth through SOX2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Ruxolitinib and Calcitriol Combination Treatment on Various Molecular Subtypes of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Pacritinib (SB1518), a JAK2/FLT3 inhibitor for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mouse Melanoma Model in Tumor Vaccines and Immunotherapy Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
- 13. STAT3 inhibitor Napabucasin abrogates MDSC immunosuppressive capacity and prolongs survival of melanoma-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Napabucasin: An Update on the First-in-Class Cancer Stemness Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Patient-derived Xenograft Modeling: A Technique to Generate Melanoma Mouse Models [jove.com]
- 16. selleckchem.com [selleckchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Orthotopic GBM xenograft models [bio-protocol.org]
- 19. The JAK2/STAT3 inhibitor pacritinib effectively inhibits patient-derived GBM brain tumor initiating cells in vitro and when used in combination with temozolomide increases survival in an orthotopic xenograft model | PLOS One [journals.plos.org]
- 20. selleckchem.com [selleckchem.com]
- 21. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of MBX-1066: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like MBX-1066 are paramount for ensuring laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its classification as a potent, broad-spectrum antibacterial and cytotoxic agent necessitates rigorous disposal protocols. This guide provides essential, step-by-step procedures for the safe management and disposal of this compound and associated contaminated materials, based on established best practices for these classes of compounds.
Immediate Safety and Handling Considerations
Given the potent biological activity of this compound, all personnel must adhere to strict safety protocols to minimize exposure. This includes the use of appropriate Personal Protective Equipment (PPE) and adherence to institutional and national safety guidelines for handling cytotoxic and antibacterial agents.
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks associated with handling this compound should be conducted to determine the necessary level of PPE. The following table summarizes recommended PPE based on the nature of the task.
| Task | Recommended Personal Protective Equipment (PPE) |
| Handling solid this compound | Disposable gown, double gloves (chemotherapy-rated), safety glasses with side shields or goggles, and a fit-tested N95 respirator or higher. Work should be performed in a certified chemical fume hood or biological safety cabinet. |
| Preparing solutions of this compound | Disposable gown, double gloves (chemotherapy-rated), safety goggles, and a face shield. All work should be conducted within a certified chemical fume hood or biological safety cabinet. |
| Administering this compound (in vitro/in vivo) | Disposable gown, double gloves (chemotherapy-rated), and safety glasses. |
| Handling contaminated waste | Disposable gown, heavy-duty gloves, safety glasses, and a respirator if there is a risk of aerosolization. |
Waste Segregation and Containment
Proper segregation of waste at the point of generation is critical to prevent cross-contamination and ensure compliant disposal. All waste contaminated with this compound must be treated as hazardous chemical and cytotoxic waste.
Waste Categories and Containment Procedures
| Waste Type | Description | Containment Procedure |
| Solid Waste | Gloves, disposable gowns, bench paper, pipette tips, vials, and other labware contaminated with this compound. | Place in a designated, leak-proof container lined with a yellow chemotherapy waste bag. The container should be clearly labeled as "Cytotoxic Waste" or "Chemotherapy Waste" with the appropriate hazard symbols.[1][2] |
| Liquid Waste | Unused stock solutions, experimental media containing this compound, and contaminated buffers. | Collect in a dedicated, leak-proof, and chemically resistant container. The container must be clearly labeled as "Hazardous Waste: Cytotoxic" and should list the chemical constituents. Do not mix with other chemical waste streams unless compatible. Never dispose of down the drain. |
| Sharps Waste | Needles, syringes, scalpels, and broken glass contaminated with this compound. | Immediately place in a puncture-resistant sharps container that is specifically designated and labeled for cytotoxic sharps.[2] |
| Grossly Contaminated Materials | Items heavily saturated with this compound, such as in the event of a spill. | Treat as bulk cytotoxic waste. Place in a leak-proof container and label appropriately. |
Decontamination and Disposal Procedures
Effective decontamination of work surfaces and equipment is crucial to prevent inadvertent exposure. The final disposal of containerized waste must be carried out in accordance with institutional and regulatory guidelines.
Decontamination Protocol
A two-step decontamination process is recommended for all surfaces and non-disposable equipment that have come into contact with this compound.
Experimental Protocol for Decontamination:
-
Preparation: Prepare fresh solutions of the deactivating agent (e.g., 10% sodium hypochlorite) and a laboratory-grade detergent.
-
Application of Deactivating Agent: Liberally apply the deactivating solution to the contaminated surface, ensuring complete coverage. Allow for a contact time of at least 15 minutes.
-
Wiping: Using absorbent pads, wipe the surface to remove the deactivating agent. Dispose of the pads as cytotoxic solid waste.
-
Detergent Cleaning: Wash the surface with the detergent solution to remove any residual chemical.
-
Rinsing: Rinse the surface thoroughly with water.
-
Drying: Allow the surface to air dry or wipe with clean paper towels. Dispose of towels as cytotoxic waste.
Final Disposal
All segregated and properly contained this compound waste is considered hazardous and must be disposed of through the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
Key Disposal Steps:
-
Container Sealing: Once waste containers are three-quarters full, securely seal them to prevent leakage.
-
Labeling: Ensure all containers are accurately and clearly labeled with their contents and associated hazards.
-
Storage: Store sealed waste containers in a designated, secure area with secondary containment, away from general laboratory traffic.
-
Pickup and Disposal: Arrange for the collection of the hazardous waste by the designated EHS personnel or contractor for final disposal, which is typically high-temperature incineration for cytotoxic compounds.[2]
Spill Management
In the event of a spill of this compound, immediate and appropriate action is necessary to contain the spill and protect personnel.
Spill Response Protocol:
-
Evacuate and Alert: Immediately alert others in the area and evacuate non-essential personnel.
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: Put on the appropriate PPE before attempting to clean the spill.
-
Containment: For liquid spills, use absorbent pads from a chemotherapy spill kit to contain the spill. For solid spills, gently cover with damp absorbent pads to avoid generating dust.
-
Cleanup: Carefully clean the spill area, working from the outside in. All cleanup materials must be disposed of as cytotoxic waste.
-
Decontaminate: Perform the two-step decontamination procedure on the spill area and any affected equipment.
-
Report: Report the spill to the laboratory supervisor and the institutional EHS office.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of the potent antibacterial and cytotoxic compound this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and waste disposal guidelines.
References
Essential Safety and Operational Guide for Handling MBX-1066
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety, handling, and disposal protocols for the potent antibacterial agent MBX-1066. Adherence to these guidelines is essential to ensure personnel safety and maintain a secure laboratory environment.
Immediate Safety and Handling Precautions
This compound is a potent antibacterial compound with cytotoxic properties. All handling must be conducted with the assumption that the compound is hazardous. The following table summarizes the essential personal protective equipment (PPE) and engineering controls required.
| Protective Equipment/Control | Specification | Purpose |
| Primary Engineering Control | Certified Class II Biological Safety Cabinet (BSC) or Fume Hood | To contain aerosols and fine powders, preventing inhalation. |
| Secondary Engineering Control | Restricted access to the handling area; Negative pressure room | To provide an additional layer of containment and prevent cross-contamination. |
| Gloves | Double-gloving with nitrile gloves | To protect against skin contact. Change outer gloves frequently. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To prevent eye contact with powders or solutions. |
| Lab Coat | Disposable, solid-front gown with tight-fitting cuffs | To protect skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) may be required for handling large quantities of powder outside of a primary engineering control. | To prevent inhalation of airborne particles. |
Operational Plan: Preparation and Handling
A clear and systematic workflow is crucial when working with this compound. The following diagram outlines the standard operational procedure from receiving to disposal.
Caption: Standard operational workflow for handling this compound.
Disposal Plan
All waste generated from handling this compound must be treated as cytotoxic and hazardous. Segregation of waste is critical.
| Waste Type | Container | Disposal Procedure |
| Solid Waste (Gloves, gowns, pipette tips, etc.) | Labeled, sealed, puncture-resistant cytotoxic waste container (purple) | Incineration via a licensed hazardous waste disposal service. |
| Liquid Waste (Contaminated media, solvents) | Labeled, sealed, leak-proof cytotoxic waste container (purple) | Incineration via a licensed hazardous waste disposal service. Do not dispose of down the drain. |
| Sharps (Needles, syringes) | Labeled, puncture-proof sharps container for cytotoxic waste (purple) | Incineration via a licensed hazardous waste disposal service. |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO)
-
Sterile 96-well microtiter plates
-
Bacterial culture in logarithmic growth phase, adjusted to 0.5 McFarland standard
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
-
Sterile diluents (broth or solvent)
Procedure:
-
Prepare Serial Dilutions:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well and mix thoroughly.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.
-
-
Inoculate Plates:
-
Prepare a bacterial inoculum suspension and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Add 100 µL of the bacterial inoculum to each well containing the serially diluted this compound.
-
-
Controls:
-
Growth Control: A well containing only broth and the bacterial inoculum.
-
Sterility Control: A well containing only sterile broth.
-
-
Incubation:
-
Cover the plate and incubate at the optimal temperature for the specific microorganism (e.g., 37°C for 18-24 hours).
-
-
Determine MIC:
-
The MIC is the lowest concentration of this compound at which there is no visible turbidity (bacterial growth).
-
Cell Viability Assessment using Resazurin Assay
This assay can be used as an alternative to visual inspection for determining the MIC.
Procedure:
-
Follow the Broth Microdilution protocol as described above.
-
After the incubation period, add 20 µL of a sterile resazurin solution (e.g., 0.015% w/v in sterile saline) to each well.
-
Incubate for an additional 1-4 hours.
-
Assess the color change:
-
Blue (or purple): Indicates no metabolic activity (inhibition of growth).
-
Pink (or colorless): Indicates metabolic activity (bacterial growth).
-
-
The MIC is the lowest concentration where the blue color of resazurin persists.
Proposed Mechanism of Action
While the precise signaling pathway of this compound is not fully elucidated, experimental evidence suggests a multi-faceted mechanism of action against bacteria. The following diagram illustrates the proposed cellular targets.
Caption: Proposed mechanisms of action for this compound in bacteria.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
